molecular formula C3H7NO5S B081831 Cysteic Acid CAS No. 13100-82-8

Cysteic Acid

Cat. No.: B081831
CAS No.: 13100-82-8
M. Wt: 169.16 g/mol
InChI Key: XVOYSCVBGLVSOL-UHFFFAOYSA-N
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Description

Cysteic acid, systematically named (2R)-2-amino-3-sulfopropanoic acid, is a non-proteinogenic amino acid characterized by a terminal sulfonic acid group . This compound occurs naturally as an oxidation product of cysteine and is found in contexts ranging from weathered sheep's wool to human hair . Its structure, which features a strongly acidic sulfonic acid moiety, makes it a valuable building block in diverse research fields. In chemical research, this compound serves as a key component for creating efficient solid acid catalysts. For instance, it can be grafted onto magnetic graphene oxide to form a heterogeneous catalyst (MNPs·GO-CysA) that facilitates the green synthesis of 4H-chromene derivatives in a one-pot, multi-component reaction . This application leverages the compound's acidity and the ease of separation offered by the magnetic support, showcasing its utility in developing sustainable synthetic methodologies . In biochemistry and pharmacology, this compound is recognized for its role as an enzyme inhibitor. It has been shown to inhibit human targets such as Procathepsin L, Tyrosine-protein phosphatase non-receptor type 1, and M-phase inducer phosphatase 2, as well as Peptide deformylase in Staphylococcus aureus . Furthermore, it is a biosynthetic intermediate in several biological pathways. In methanogenic archaea, it is a precursor in the biosynthesis of coenzyme M, and it can be enzymatically decarboxylated to form taurine, a compound of significant biological importance . Modern proteomics also identifies this compound as a stable post-translational modification on cysteine residues, formed under oxidative conditions, which can modulate protein function and is investigated in the context of redox signaling . Analytically, this compound-modified electrodes have been developed for the sensitive detection of compounds like methyl parathion, demonstrating its application in electroanalysis . With the CAS number 498-40-8 (anhydrous) and a molecular formula of C 3 H 7 NO 5 S, this compound is typically supplied as a monohydrate salt . It is soluble in water and exhibits a specific optical rotation of +8.0° (c=5 in H 2 O) . This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-sulfopropanoic acid
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InChI

InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)
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InChI Key

XVOYSCVBGLVSOL-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(=O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H7NO5S
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DSSTOX Substance ID

DTXSID40862048
Record name 3-Sulfoalanine
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Molecular Weight

169.16 g/mol
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Physical Description

Solid; [Merck Index], Solid
Record name Cysteic acid
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CAS No.

13100-82-8, 498-40-8
Record name DL-Cysteic acid
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Foundational & Exploratory

The Biochemical Landscape of Cysteic Acid Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cysteic acid, a sulfonic acid-containing amino acid, is a product of cysteine metabolism. While not incorporated into proteins, its formation is significant in various physiological and pathological processes, including its role as a precursor for taurine biosynthesis in some organisms and as a potential biomarker for oxidative stress. This technical guide provides an in-depth exploration of the biochemical pathways leading to this compound formation, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development.

Core Biochemical Pathways of this compound Formation

This compound is primarily formed through the oxidation of L-cysteine. This process can occur via enzymatic pathways, which are central to cysteine catabolism and taurine biosynthesis in certain organisms, and through non-enzymatic mechanisms, particularly under conditions of oxidative stress.

The Cysteine Dioxygenase (CDO) Pathway: The Principal Enzymatic Route

In mammals, the main pathway for cysteine catabolism, which can lead to the formation of this compound, is initiated by the enzyme cysteine dioxygenase (CDO). This pathway is crucial for regulating intracellular cysteine levels and for the synthesis of important downstream metabolites like taurine and sulfate.[1][2][3]

The pathway proceeds in two key steps:

  • Oxidation of Cysteine to Cysteine Sulfinic Acid: The first and rate-limiting step is the oxidation of L-cysteine to L-cysteine sulfinic acid (also known as 3-sulfinoalanine). This reaction is catalyzed by cysteine dioxygenase (CDO), a non-heme iron-dependent enzyme that incorporates molecular oxygen into the thiol group of cysteine.[1][4]

  • Oxidation of Cysteine Sulfinic Acid to this compound: The subsequent oxidation of L-cysteine sulfinic acid to L-cysteic acid is less definitively characterized enzymatically in mammals. While it is a known metabolic intermediate, this conversion is often considered to occur non-enzymatically, particularly under conditions of high oxidative stress where reactive oxygen species (ROS) can further oxidize the sulfinic acid group.[5][6][7] However, in some organisms, this step is part of a defined biosynthetic pathway.

The regulation of this pathway is tightly controlled, primarily at the level of CDO. The concentration and activity of CDO are regulated by the availability of its substrate, cysteine. High cysteine levels lead to reduced ubiquitination and degradation of CDO, thereby increasing its concentration and activity to catabolize excess cysteine.[2][8]

Cysteine_Dioxygenase_Pathway cluster_enzymatic Enzymatic Pathway cluster_downstream Further Metabolism Cysteine L-Cysteine CSA L-Cysteine Sulfinic Acid Cysteine->CSA Cysteine Dioxygenase (CDO) O2, Fe(II) CysteicAcid L-Cysteic Acid CSA->CysteicAcid Oxidation (often non-enzymatic) [ROS] Taurine Taurine CSA->Taurine Cysteine Sulfinic Acid Decarboxylase (CSAD) Pyruvate Pyruvate + Sulfite CSA->Pyruvate Transamination

Figure 1: The Cysteine Dioxygenase pathway for cysteine catabolism.
Alternative Biosynthetic Pathway in Microalgae

In some organisms, such as microalgae, an alternative pathway for taurine biosynthesis exists where this compound is a direct intermediate.[9] This pathway utilizes serine and sulfate as precursors:

  • Serine to 2-Aminoacrylate: The pathway initiates with the conversion of serine to 2-aminoacrylate, catalyzed by serine dehydratase.[9]

  • Formation of this compound: 2-aminoacrylate is then converted to this compound by the action of 3'-phosphoadenylyl sulfate:2-aminoacrylate C-sulfotransferase.[9]

  • Decarboxylation to Taurine: Finally, this compound is decarboxylated by cysteine sulfinic acid decarboxylase to yield taurine.[9]

Microalgae_Pathway Serine L-Serine Aminoacrylate 2-Aminoacrylate Serine->Aminoacrylate Serine Dehydratase CysteicAcid L-Cysteic Acid Aminoacrylate->CysteicAcid 3'-phosphoadenylyl sulfate: 2-aminoacrylate C-sulfotransferase Taurine Taurine CysteicAcid->Taurine Cysteine Sulfinic Acid Decarboxylase

Figure 2: Alternative pathway of this compound formation in microalgae.
Non-Enzymatic Formation of this compound

This compound can also be formed through non-enzymatic oxidation of cysteine, particularly in environments with high levels of reactive oxygen species (ROS). This process is relevant in the context of oxidative stress and is also utilized in analytical chemistry for the quantification of cysteine residues in proteins.

Under conditions of oxidative stress, the thiol group of cysteine is highly susceptible to oxidation. The initial oxidation product is a transient sulfenic acid, which can be further oxidized to a more stable sulfinic acid. In the presence of strong oxidants, the sulfinic acid can be irreversibly oxidized to a sulfonic acid, forming this compound.[5][6][7] This irreversible oxidation can serve as a cumulative marker of oxidative damage to proteins.[10]

For analytical purposes, strong oxidizing agents like performic acid are used to quantitatively convert all cysteine and cystine residues in a protein to the stable this compound form, which can then be easily quantified by amino acid analysis.[11][12][13][14]

Quantitative Data

The following tables summarize key quantitative data for enzymes involved in or related to this compound metabolism.

EnzymeSubstrateOrganismKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Cysteine Dioxygenase (CDO)L-CysteineAzotobacter vinelandii--110[15]
Cysteine Dioxygenase (CDO)3-mercaptopropionic acidAzotobacter vinelandii--72,000[15]
This compound DecarboxylaseL-Cysteic AcidBovine Brain0.22--[16]
Cysteine Sulfinic Acid DecarboxylaseL-Cysteine Sulfinic AcidBovine Brain0.18--[16]
L-Glutamate DecarboxylaseL-Cysteic AcidBovine Brain5.4--[16]
L-Glutamate DecarboxylaseL-Cysteine Sulfinic AcidBovine Brain5.2--[16]

Experimental Protocols

Assay for Cysteine Dioxygenase (CDO) Activity

This protocol is adapted from established methods for measuring CDO activity in tissue homogenates or cell extracts.[17][18]

Principle: The assay measures the formation of cysteine sulfinic acid from L-cysteine. The product is derivatized with o-phthalaldehyde (OPA) and quantified by HPLC with fluorescence detection.

Reagents:

  • Assay Buffer: 62.5 mM MES, pH 6.1

  • Ferrous Sulfate Solution: 0.3 mM

  • L-Cysteine Solution: 3 mM

  • Bathocuproine Disulfonate (BCS) Solution: 0.0625 mM (copper chelator)

  • Hydroxylamine Solution: (to inhibit PLP-dependent enzymes)

  • Stopping Solution: 5% (w/v) Sulfosalicylic Acid (SSA)

  • o-phthalaldehyde (OPA) derivatizing reagent

  • HPLC system with a C18 column and fluorescence detector

Procedure:

  • Prepare tissue homogenate or cell extract in a suitable buffer.

  • In a microcentrifuge tube, combine the assay buffer, ferrous sulfate solution, BCS solution, and hydroxylamine solution.

  • Add the enzyme preparation (homogenate or extract) to the reaction mixture.

  • Initiate the reaction by adding the L-cysteine solution.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding the cold SSA solution.

  • Centrifuge to pellet the precipitated protein.

  • Take an aliquot of the supernatant for derivatization with OPA.

  • Analyze the derivatized sample by HPLC to quantify the amount of cysteine sulfinic acid formed.

Workflow Diagram:

CDO_Assay_Workflow start Start prep_sample Prepare Tissue Homogenate or Cell Extract start->prep_sample add_enzyme Add Enzyme Preparation prep_sample->add_enzyme prep_reaction Prepare Reaction Mixture (Buffer, FeSO4, BCS, Hydroxylamine) prep_reaction->add_enzyme start_reaction Initiate Reaction with L-Cysteine add_enzyme->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction with SSA incubation->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge derivatize Derivatize Supernatant with OPA centrifuge->derivatize hplc Analyze by HPLC with Fluorescence Detection derivatize->hplc end End hplc->end

Figure 3: Workflow for the Cysteine Dioxygenase activity assay.
Quantification of this compound in Biological Samples by HPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in biological matrices like plasma or tissue extracts.[19][20]

Principle: this compound is separated from other metabolites using liquid chromatography and detected by tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Reagents and Equipment:

  • Internal Standard (IS): A stable isotope-labeled this compound (e.g., ¹³C₃, ¹⁵N-cysteic acid).

  • Protein Precipitation Agent: e.g., Acetonitrile or Methanol containing the IS.

  • HPLC system coupled to a tandem mass spectrometer.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for retaining this polar analyte.

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To a known volume of sample (e.g., 50 µL of plasma), add a larger volume of the cold protein precipitation agent containing the internal standard (e.g., 200 µL).

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the HILIC column.

    • Use a gradient elution with a mobile phase system appropriate for HILIC (e.g., acetonitrile and an aqueous buffer like ammonium formate).

    • Set the mass spectrometer to electrospray ionization (ESI) in negative ion mode.

    • Monitor the specific MRM transitions for this compound and its internal standard.

Workflow Diagram:

Cysteic_Acid_Quantification_Workflow start Start sample_prep Sample Preparation start->sample_prep protein_precip Protein Precipitation with Acetonitrile/Methanol + Internal Standard sample_prep->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_msms LC-MS/MS Analysis supernatant_transfer->lc_msms hilic_sep HILIC Separation lc_msms->hilic_sep esi_msms ESI-MS/MS Detection (MRM) hilic_sep->esi_msms data_analysis Data Analysis and Quantification esi_msms->data_analysis end End data_analysis->end

Figure 4: Workflow for quantifying this compound by HPLC-MS/MS.
Performic Acid Oxidation for Total Cysteine Quantification

This method is used to determine the total amount of cysteine and cystine in a protein sample by oxidizing them to the stable derivative, this compound.[11][12][13][14]

Principle: Performic acid, a strong oxidizing agent, quantitatively converts both free cysteine and cystine residues to this compound. The protein is then hydrolyzed, and the amount of this compound is determined by amino acid analysis.

Reagents:

  • Formic acid (99%)

  • Hydrogen peroxide (30%)

  • Hydrobromic acid (48%) (optional, to quench the reaction)

  • Hydrochloric acid (6 M) for protein hydrolysis

Procedure:

  • Preparation of Performic Acid: Mix formic acid and hydrogen peroxide (e.g., in a 9:1 v/v ratio) and let it stand at room temperature for 1-2 hours to allow for the formation of performic acid. Cool the mixture on ice before use.

  • Oxidation:

    • Dissolve the protein sample in formic acid.

    • Add the cold performic acid solution to the protein solution.

    • Incubate the reaction on ice for a specified time (e.g., 2-4 hours).

  • Quenching (optional): Add hydrobromic acid to destroy excess performic acid.

  • Removal of Reagents: Lyophilize the sample to remove the reagents.

  • Acid Hydrolysis: Hydrolyze the oxidized protein sample with 6 M HCl.

  • Amino Acid Analysis: Analyze the hydrolysate using a standard amino acid analyzer or by HPLC-MS to quantify the amount of this compound.

This in-depth guide provides a solid foundation for understanding the biochemical pathways of this compound formation. The provided data, protocols, and visualizations are intended to be valuable resources for researchers and professionals in the fields of biochemistry, drug development, and related scientific disciplines. Further investigation into the specific enzymatic control of the final oxidation step to this compound in various organisms remains an area of active research.

References

Cysteic Acid: An Irreversible Marker of Protein Oxidation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

Protein oxidation, a consequence of oxidative stress, is implicated in a wide range of physiological and pathological processes, making it a critical area of study for researchers, scientists, and drug development professionals. The irreversible oxidation of cysteine residues to cysteic acid serves as a stable and quantifiable biomarker of this damage. This technical guide provides a comprehensive overview of this compound as a byproduct of protein oxidation, detailing its formation, analytical detection, and significance in disease and drug development. It includes detailed experimental protocols for the induction and analysis of protein oxidation, quantitative data on this compound formation, and visual representations of key signaling pathways involved in the cellular response to oxidative protein damage.

Introduction

Proteins are primary targets for reactive oxygen species (ROS) due to their high abundance in biological systems and rapid reaction rates with oxidants.[1][2] The oxidative modification of amino acid residues can lead to alterations in protein structure and function, contributing to cellular damage, aging, and the pathogenesis of numerous diseases.[3][4] Among the various amino acid modifications, the oxidation of sulfur-containing amino acids, particularly cysteine, is of significant interest.

Cysteine residues can undergo a series of oxidation reactions, forming reversible modifications such as sulfenic acid (-SOH) and disulfide bonds, which play roles in redox signaling.[1][5] However, under conditions of significant oxidative stress, cysteine can be irreversibly oxidized to this compound (-SO₃H).[6] The formation of this compound represents a permanent modification that can lead to loss of protein function and marks the protein for degradation.[6] Its stability makes it a reliable biomarker for quantifying the extent of oxidative protein damage in both research and clinical settings.[1][7] This guide will delve into the core aspects of this compound formation and its analysis, providing the necessary technical details for its application in a research and drug development context.

The Chemistry of this compound Formation

The oxidation of cysteine to this compound is a multi-step process involving progressively higher oxidation states of the sulfur atom. The pathway typically proceeds as follows:

  • Cysteine to Sulfenic Acid: The thiol group (-SH) of cysteine is initially oxidized to the highly reactive and unstable sulfenic acid (-SOH).[1] This is a two-electron oxidation and is often a reversible step involved in redox signaling.[5]

  • Sulfenic Acid to Sulfinic Acid: Further oxidation of sulfenic acid leads to the formation of sulfinic acid (-SO₂H).[1] This step is also a two-electron oxidation. While sulfinic acid can, in some cases, be reduced back to a thiol by the enzyme sulfiredoxin, it is generally more stable than sulfenic acid.

  • Sulfinic Acid to this compound: The final and irreversible step is the oxidation of sulfinic acid to sulfonic acid, or this compound (-SO₃H).[6] This represents the highest oxidation state of the sulfur in cysteine.

The irreversible nature of this compound formation makes it an excellent cumulative marker of oxidative damage.[6] Once formed, it is not enzymatically repaired, and the damaged protein is typically targeted for degradation by the proteasome.[6]

Quantitative Analysis of this compound

The quantification of this compound is a key method for assessing the extent of irreversible protein oxidation. Below are tables summarizing quantitative data from various studies.

Table 1: Cysteine and its Metabolites in Neurodegenerative Diseases (Plasma concentrations in µmol/L)

AnalyteParkinson's Disease (PD)Alzheimer's Disease (AD)Healthy ControlsReference
CysteineNot significantly different-Not significantly different[1]
HomocysteineSignificantly higher in treated patientsElevatedLower than patients[1][2]
Cysteine:Sulphate Ratio (x 10³)52147796[3]

Note: Data is compiled from multiple sources and represents a general trend. Absolute values can vary based on the specific study population and analytical methods used.

Table 2: Comparison of Oxidizing Agents on Protein Cysteine Residues

Oxidizing AgentProteinCysteine Residues Oxidized / Total CysteinesReference
Peroxomonosulfate (Caroate)Bovine Serum Albumin (BSA)4 / 35[3]
PerphthalateBovine Serum Albumin (BSA)15 / 35[3]
Sodium Azide (during hydrolysis)Various proteins87-100% conversion to this compound[2]
Performic AcidVarious proteinsHigh yield conversion to this compound[8]
OzoneGlutamine Synthetase & BSARapid oxidation of Met, Trp, Tyr, His, Phe[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following sections provide step-by-step protocols for key experiments.

In Vitro Protein Oxidation

This protocol describes a general method for inducing protein oxidation in a controlled laboratory setting using hydrogen peroxide (H₂O₂).

Objective: To induce oxidative damage to a purified protein sample for subsequent analysis of this compound.

Materials:

  • Purified protein of interest (e.g., Bovine Serum Albumin, BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Catalase from bovine liver

  • Dialysis tubing or centrifugal filter units

Procedure:

  • Prepare a solution of the protein of interest in PBS at a concentration of 1-5 mg/mL.

  • Add H₂O₂ to the protein solution to a final concentration of 10-100 mM. The optimal concentration may need to be determined empirically.

  • Incubate the mixture at 37°C for 1-4 hours. Incubation time can be varied to achieve different levels of oxidation.

  • To stop the oxidation reaction, add catalase to a final concentration of 100-200 units/mL to degrade the remaining H₂O₂. Incubate for 20-30 minutes at room temperature.

  • Remove the catalase and byproducts of the reaction by dialysis against PBS or by using a centrifugal filter unit with an appropriate molecular weight cutoff.

  • The oxidized protein is now ready for downstream analysis.

Sample Preparation for this compound Analysis

This protocol details the standard method of performic acid oxidation followed by acid hydrolysis to convert all cysteine and cystine residues in a protein to the stable this compound form for accurate quantification.

Objective: To prepare a protein sample for amino acid analysis by quantitatively converting cysteine and cystine to this compound.

Materials:

  • Oxidized or control protein sample

  • Performic acid (prepare fresh: mix 1 volume of 30% H₂O₂ with 9 volumes of 88% formic acid and let stand at room temperature for 1 hour)

  • Hydrobromic acid (HBr), 48%

  • 6 M Hydrochloric acid (HCl)

  • Nitrogen gas

Procedure:

  • To approximately 1-5 mg of protein in a hydrolysis tube, add an excess of freshly prepared performic acid.

  • Incubate the mixture at 0°C (on ice) for 4 hours.

  • Add a few drops of 48% HBr to decompose the excess performic acid. The solution should turn yellow/brown.

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Add 1 mL of 6 M HCl to the dried sample.

  • Seal the tube under vacuum and hydrolyze at 110°C for 24 hours.

  • After hydrolysis, cool the tube and open it.

  • Evaporate the HCl under a stream of nitrogen or in a vacuum desiccator.

  • Reconstitute the sample in an appropriate buffer for amino acid analysis by HPLC or LC-MS/MS.

HPLC Method for this compound Quantification

This protocol outlines a typical reversed-phase HPLC method with pre-column derivatization for the quantification of this compound.

Objective: To separate and quantify this compound in a hydrolyzed protein sample.

Materials:

  • Hydrolyzed protein sample (from section 4.2)

  • This compound standard

  • Derivatizing agent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - AQC)

  • HPLC system with a fluorescence detector

  • C18 reversed-phase column

Procedure:

  • Derivatization:

    • Reconstitute the dried hydrolysate and this compound standards in a borate buffer (pH 8.8).

    • Add the AQC derivatizing reagent and incubate at 55°C for 10 minutes.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Acetate-phosphate buffer.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 0% to 60% Mobile Phase B over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 250 nm and emission at 395 nm.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of the derivatized this compound standard.

    • Integrate the peak area for this compound in the sample chromatogram.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

LC-MS/MS Method for this compound Identification and Quantification

This protocol provides a more specific and sensitive method for the analysis of this compound in complex biological samples.

Objective: To identify and quantify this compound in protein digests using liquid chromatography-tandem mass spectrometry.

Materials:

  • Tryptic digest of the protein of interest

  • LC-MS/MS system (e.g., a UHPLC coupled to a triple quadrupole or Orbitrap mass spectrometer)

  • C18 reversed-phase column suitable for mass spectrometry

Procedure:

  • Sample Preparation:

    • Perform an in-solution tryptic digest of the oxidized and control protein samples.

    • Acidify the digest with formic acid to a final concentration of 0.1%.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the peptides (e.g., 2% to 40% B over 30-60 minutes).

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode.

      • Perform a full scan (MS1) to detect the precursor ions of peptides.

      • Use data-dependent acquisition to trigger fragmentation (MS2) of the most abundant precursor ions.

      • Specifically look for a mass shift of +48 Da on cysteine-containing peptides, corresponding to the formation of this compound.

      • For targeted quantification, use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to monitor specific precursor-to-product ion transitions for the this compound-containing peptide and its unmodified counterpart.

  • Data Analysis:

    • Use proteomics software to search the MS/MS data against a protein database to identify the peptides and the location of the this compound modification.

    • For quantitative analysis, integrate the peak areas of the selected transitions for the modified and unmodified peptides.

    • The ratio of the modified to unmodified peptide can be used to determine the extent of oxidation at a specific site.

Signaling Pathways and Cellular Responses

The formation of oxidized proteins, including those with this compound, triggers specific cellular signaling pathways aimed at mitigating oxidative stress and clearing damaged components.

The Nrf2/Keap1 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[1][10] Oxidative stress leads to the modification of reactive cysteine residues on Keap1, causing a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, upregulating their expression.[4][11]

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome_cyto 26S Proteasome Nrf2->Proteasome_cyto Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1->Nrf2 Release Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Ub Ubiquitin Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Cysteine Oxidation Maf Maf Nrf2_nuc->Maf Dimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Figure 1: The Nrf2/Keap1 signaling pathway in response to oxidative stress.
The Ubiquitin-Proteasome System and Degradation of Oxidized Proteins

Proteins that are irreversibly oxidized, such as those containing this compound, are often misfolded and non-functional. The cell's primary mechanism for clearing these damaged proteins is the ubiquitin-proteasome system (UPS).[12] While the canonical pathway involves the tagging of proteins with ubiquitin for degradation by the 26S proteasome, oxidized proteins can also be recognized and degraded by the 20S proteasome in a ubiquitin-independent manner.[7][13] This provides a rapid mechanism to remove damaged proteins and prevent their aggregation.

Protein_Degradation_Pathway cluster_ubiquitin_dependent Ubiquitin-Dependent Pathway cluster_ubiquitin_independent Ubiquitin-Independent Pathway Oxidized_Protein Oxidized Protein (e.g., with this compound) Misfolded_Protein Misfolded Protein Oxidized_Protein->Misfolded_Protein Misfolding Misfolded_Protein_ind Misfolded Protein E3 E3 (Ub-ligase) Misfolded_Protein->E3 Recognition PolyUb_Protein Polyubiquitinated Protein E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 E2->E3 E3->Misfolded_Protein Ubiquitination Ub Ubiquitin Ub->E1 Proteasome_26S 26S Proteasome PolyUb_Protein->Proteasome_26S Degradation Peptides Peptides Proteasome_26S->Peptides Proteasome_20S 20S Proteasome Proteasome_20S->Peptides Misfolded_Protein_ind->Proteasome_20S Direct Recognition & Degradation

Figure 2: The ubiquitin-proteasome pathway for the degradation of oxidized proteins.

This compound in Drug Development and Disease

The quantification of this compound is a valuable tool throughout the drug development process, from preclinical safety assessment to the quality control of biologic therapeutics.

Biomarker of Drug-Induced Oxidative Stress

Many drugs can induce oxidative stress as a mechanism of action or as an off-target effect, leading to organ toxicity.[4][14] Measuring this compound in plasma or tissue samples from preclinical animal models can serve as a biomarker for drug-induced oxidative protein damage.[1] This can help in the early identification of potential safety liabilities and in understanding the mechanisms of toxicity.[15]

Quality Control of Biotherapeutics

Therapeutic proteins, such as monoclonal antibodies, are susceptible to oxidation during manufacturing, storage, and administration.[12][16] Oxidation can impact the efficacy, safety, and immunogenicity of these products.[17] Regulatory agencies like the FDA and EMA require thorough characterization of therapeutic proteins, including the identification and quantification of oxidized forms.[18][19] The analysis of this compound is a key component of this characterization, ensuring the quality and consistency of the drug product.[20]

This compound in Disease Pathogenesis

Elevated levels of protein oxidation and this compound have been associated with a number of diseases, particularly neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.[3][16] In these conditions, oxidative stress is thought to contribute to the protein aggregation and neuronal cell death that are hallmarks of the diseases.[21][22] The measurement of this compound in cerebrospinal fluid or plasma is being investigated as a potential biomarker for disease diagnosis and progression.

Conclusion

This compound is a stable, irreversible end-product of cysteine oxidation that serves as a robust biomarker for oxidative protein damage. Its quantification provides valuable insights into the role of oxidative stress in both physiological and pathological processes. For researchers, scientists, and drug development professionals, the analytical methods detailed in this guide offer powerful tools to investigate the mechanisms of oxidative damage, assess the safety and quality of therapeutics, and explore the pathogenesis of disease. The continued development of sensitive and high-throughput analytical techniques will further enhance the utility of this compound as a key biomarker in the field of redox biology and medicine.

References

The Discovery and Initial Synthesis of L-Cysteic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteic acid, a non-proteinogenic amino acid, plays a significant role in various biological processes and serves as a key intermediate in the metabolism of sulfur-containing amino acids. Its discovery and initial synthesis were pivotal moments in the understanding of amino acid chemistry and biochemistry. This technical guide provides an in-depth overview of the historical context of L-Cysteic Acid's discovery, the early methodologies for its chemical synthesis, and its place in relevant biochemical pathways.

Discovery and Initial Isolation

The discovery of L-Cysteic Acid is intrinsically linked to the study of keratin, the fibrous structural protein found in hair, wool, and feathers. Early investigations into the composition of these materials revealed the presence of a significant amount of the sulfur-containing amino acid, L-cystine. It was observed that the outer layers of sheep's fleece, when exposed to light and weather, contained what was later identified as L-Cysteic Acid[1].

Initial Chemical Synthesis: The Oxidation of L-Cystine

The first well-documented and reproducible chemical synthesis of L-Cysteic Acid involved the direct oxidation of L-cystine. One of the earliest and most reliable methods reported is the oxidation of L-cystine using bromine in an acidic aqueous solution. This procedure was detailed in Organic Syntheses, a respected collection of vetted chemical procedures, with the method being submitted in the early 1940s, building upon earlier work in the field[9].

Experimental Protocol: Bromine Oxidation of L-Cystine[9]

Materials:

  • L-Cystine

  • Concentrated Hydrochloric Acid (HCl)

  • Bromine (Br₂)

  • 95% Ethanol

  • Activated Charcoal

  • Phosphorus Pentoxide (P₄O₁₀)

Procedure:

  • A solution of 24 grams (0.1 mole) of L-cystine is prepared in a cold mixture of 150 ml of water and 50 ml of concentrated hydrochloric acid.

  • To this solution, 80 grams (25 ml, 0.5 mole) of commercial bromine is added dropwise with occasional stirring over a period of 40 minutes. The temperature of the reaction mixture is observed to rise to approximately 60°C.

  • The resulting solution, which may contain a small amount of unreacted bromine, is then evaporated under reduced pressure on a steam bath.

  • The dark-colored crystalline residue is dissolved in 100 ml of distilled water and filtered to remove a small quantity of amorphous insoluble matter.

  • The filtrate is concentrated by evaporation on a water bath to a volume of 65 ml and allowed to crystallize by standing overnight in a refrigerator.

  • The crystals are collected by suction filtration and washed thoroughly with approximately 100 ml of 95% ethanol in several portions.

  • The crystals are then dried under reduced pressure over phosphorus pentoxide.

  • A second crop of crystals can be obtained from the mother liquor and washings by evaporation, redissolving in water, decolorizing with activated charcoal, concentrating, and precipitating with 95% ethanol.

  • The total yield of pure L-Cysteic Acid monohydrate is reported to be between 30.5 and 33.5 grams (81–90% yield).

This method provided a reliable and high-yield pathway to L-Cysteic Acid, facilitating further study of its chemical and biological properties.

Physical and Chemical Properties

Early reports on the synthesis of L-Cysteic Acid also provided initial characterization of its physical properties. These data were crucial for the identification and quality assessment of the synthesized compound.

PropertyReported Value (from early synthesis)
Melting Point Decomposes at 260°C (uncorrected)[10]
Specific Rotation [α]D +8.66° (c=7.4 in H₂O)[10]
Appearance White to off-white crystalline powder[10]
Solubility Soluble in water; slightly soluble in methanol[10]

Visualizing the Synthesis and Biochemical Role

Initial Synthesis of L-Cysteic Acid

The chemical transformation from L-cystine to L-Cysteic Acid via bromine oxidation can be represented as a straightforward workflow.

G cluster_reactants Reactants cluster_process Process cluster_products Products L-Cystine L-Cystine Oxidation Oxidation L-Cystine->Oxidation Substrate Br2_HCl Bromine (Br2) in Hydrochloric Acid (HCl) Br2_HCl->Oxidation Reagent L-Cysteic_Acid L-Cysteic Acid Oxidation->L-Cysteic_Acid Yields L-Cysteine L-Cysteine Cysteine_dioxygenase Cysteine dioxygenase L-Cysteine->Cysteine_dioxygenase L-Cysteine_sulfinic_acid L-Cysteine sulfinic acid Cysteine_dioxygenase->L-Cysteine_sulfinic_acid Oxidation_step Further Oxidation L-Cysteine_sulfinic_acid->Oxidation_step L-Cysteic_Acid L-Cysteic Acid Oxidation_step->L-Cysteic_Acid CSAD Cysteine sulfinic acid decarboxylase (CSAD) L-Cysteic_Acid->CSAD Taurine Taurine CSAD->Taurine

References

Cysteic Acid: A Modulator of Excitatory Neurotransmission in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteic acid (CA), a sulfur-containing amino acid, has emerged as a significant endogenous molecule within the central nervous system (CNS). Structurally similar to the principal excitatory neurotransmitter glutamate, this compound exerts its effects primarily through interactions with glutamate receptors, positioning it as a key player in neuronal signaling and excitability. This technical guide provides a comprehensive overview of the function of this compound in the CNS, with a focus on its receptor interactions, signaling pathways, and the experimental methodologies used to elucidate its roles. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this neuroactive compound.

This compound as a Neurotransmitter

While not considered a classical neurotransmitter in the same vein as glutamate or GABA, this compound fulfills several criteria of a neurotransmitter/neuromodulator. It is endogenously present in the brain and can be released from neurons. Its primary mechanism of action involves the activation of ionotropic and potentially metabotropic glutamate receptors, leading to neuronal depolarization and excitation.

Receptor Interactions and Quantitative Data

This compound's primary targets in the CNS are the glutamate receptors, a diverse family of ligand-gated ion channels and G-protein coupled receptors that mediate the majority of excitatory synaptic transmission.

Ionotropic Glutamate Receptors

N-Methyl-D-Aspartate (NMDA) Receptors: A substantial body of evidence indicates that this compound is an agonist at NMDA receptors. Activation of these receptors by this compound contributes to its excitotoxic properties under certain conditions.[1] The binding affinity of this compound to glutamate receptors is a critical parameter in understanding its physiological and pathological effects. One study identified two specific binding systems for L-[35S]this compound in rat cerebral cortex synaptic membranes: one dependent on sodium and the other independent. The Na+-independent binding was saturable with the following characteristics:

ParameterValueReference
Dissociation Constant (Kd)474 nM[2]
Maximum Binding Capacity (Bmax)3.29 pmol/mg protein[2]

Table 1: Binding Characteristics of L-[35S]this compound to Rat Cortical Synaptic Membranes

It is important to note that while the related compound, L-homothis compound (L-HCA), has been shown to inhibit 3H-Glu binding with a Ki of 67 µM, specific Ki values for this compound at different NMDA receptor subtypes remain to be fully elucidated.[3]

AMPA and Kainate Receptors: The interaction of this compound with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors is less well-characterized. While some evidence suggests a potential for interaction, detailed quantitative data on binding affinities (Ki) and potency (EC50) of this compound at these receptor subtypes are currently limited in the scientific literature. Further research is required to fully understand the contribution of AMPA and kainate receptors to the overall effects of this compound in the CNS.

Metabotropic Glutamate Receptors (mGluRs)

The role of this compound as a ligand for metabotropic glutamate receptors is an area of ongoing investigation. These G-protein coupled receptors modulate synaptic transmission and neuronal excitability over a slower time course than their ionotropic counterparts. While the cystine/glutamate antiporter system (system xc-), which is indirectly related to cysteine metabolism, has been shown to influence mGluR2/3 activity, direct and quantitative evidence of this compound binding and activation of specific mGluR subtypes is not yet well-established.[4][5]

Signaling Pathways

The activation of NMDA receptors by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+ into the neuron.

Cysteic_Acid_NMDA_Receptor_Signaling CA This compound NMDAR NMDA Receptor CA->NMDAR Binds and Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel Calmodulin Calmodulin Ca_influx->Calmodulin Activates Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excessive Influx CaMKII CaMKII Calmodulin->CaMKII PKC PKC Calmodulin->PKC NOS nNOS Calmodulin->NOS CREB CREB Phosphorylation CaMKII->CREB PKC->CREB NO NO NOS->NO Gene_Expression Gene Expression (Synaptic Plasticity, etc.) NO->Gene_Expression CREB->Gene_Expression

This compound-induced NMDA receptor signaling cascade.

This signaling cascade is crucial for various physiological processes, including synaptic plasticity, learning, and memory. However, excessive activation of this pathway can lead to excitotoxicity, a process implicated in various neurological disorders.

Biosynthesis and Degradation

This compound is formed in the CNS through the oxidation of cysteine or cysteine sulfinic acid. The precise enzymatic pathways and their regulation are still under investigation, but it is understood that the availability of its precursor, cysteine, is a key determinant of its synthesis.

Cysteic_Acid_Metabolism Cysteine Cysteine CSA Cysteine Sulfinic Acid Cysteine->CSA Cysteine Dioxygenase CA This compound CSA->CA Oxidation Taurine Taurine CSA->Taurine Decarboxylation CSAD Cysteine Sulfinic Acid Decarboxylase (CSAD) CSAD->Taurine Oxidation Oxidation

Simplified metabolic pathway of this compound synthesis.

Experimental Protocols

A variety of sophisticated experimental techniques are employed to study the function of this compound in the CNS. Below are summaries of key protocols.

Brain Slice Preparation for Electrophysiology and Imaging

This protocol is fundamental for in vitro studies of neuronal activity.

Objective: To obtain viable brain slices for electrophysiological recordings or calcium imaging.

Methodology:

  • Anesthesia and Perfusion: The animal (typically a rodent) is deeply anesthetized. Transcardial perfusion is performed with an ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution to remove blood and cool the brain.[6]

  • Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated cutting solution. A vibratome is used to cut slices of the desired thickness (typically 250-400 µm) from the brain region of interest.[7][8][9]

  • Incubation and Recovery: Slices are transferred to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for a recovery period before being maintained at room temperature.[10]

Brain_Slice_Workflow Anesthesia Anesthesia & Perfusion Extraction Brain Extraction Anesthesia->Extraction Slicing Vibratome Slicing Extraction->Slicing Recovery Incubation & Recovery Slicing->Recovery Experiment Electrophysiology / Imaging Recovery->Experiment

Workflow for preparing acute brain slices for experiments.
In Vivo Microdialysis

This technique allows for the sampling of extracellular fluid from the brain of a living, freely moving animal.

Objective: To measure the extracellular concentration of this compound and other neurochemicals.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest.[5][11][12]

  • Perfusion: The probe is continuously perfused with a physiological solution (perfusate) at a slow, constant flow rate.[13]

  • Sample Collection: Small molecules from the extracellular fluid, including this compound, diffuse across the semi-permeable membrane of the probe and are collected in the exiting perfusate (dialysate).[13][14]

  • Analysis: The collected dialysate is then analyzed, typically using High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound.

Calcium Imaging with Fura-2 AM

This technique is used to measure changes in intracellular calcium concentrations in response to neuronal activation.

Objective: To visualize and quantify this compound-induced calcium influx in neurons.

Methodology:

  • Cell Loading: Neurons (in culture or in brain slices) are incubated with Fura-2 AM, a cell-permeant, ratiometric calcium indicator dye.[7][8][15]

  • Excitation and Emission: The cells are alternately excited with light at 340 nm and 380 nm. The fluorescence emission is measured at ~510 nm.

  • Ratio Calculation: The ratio of the fluorescence intensity at 340 nm to that at 380 nm is calculated. This ratio is proportional to the intracellular calcium concentration, providing a dynamic measure of calcium signaling.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.

Objective: To measure the concentration of this compound in brain tissue homogenates or microdialysis samples.

Methodology:

  • Sample Preparation: Brain tissue is homogenized, and proteins are precipitated. The supernatant is collected for analysis.[16]

  • Chromatographic Separation: The sample is injected into an HPLC system equipped with a column that separates the components of the mixture based on their physicochemical properties. A specific mobile phase is used to elute the compounds. For this compound, a combination of cation-exchange and anion-exchange chromatography can be effective.[16]

  • Detection: As this compound is not naturally fluorescent, a post-column derivatization step with a fluorescent agent like o-phthalaldehyde (OPA) is often used for sensitive detection.[16] The fluorescence is then measured by a detector.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of known standards.

Conclusion and Future Directions

This compound is a multifaceted molecule in the central nervous system, acting primarily as an agonist at NMDA receptors and contributing to excitatory neurotransmission. Its involvement in both physiological processes like synaptic plasticity and pathological conditions such as excitotoxicity makes it a compelling target for further research and drug development.

Future investigations should focus on several key areas:

  • Receptor Subtype Specificity: Delineating the precise affinity and efficacy of this compound at various NMDA, AMPA, kainate, and metabotropic glutamate receptor subtypes is crucial for a complete understanding of its function.

  • Modulation of Synaptic Plasticity: Further studies are needed to clarify the specific role of endogenous this compound in long-term potentiation (LTP) and long-term depression (LTD).

  • Therapeutic Potential: Given its involvement in excitotoxicity, exploring the therapeutic potential of modulating this compound levels or its receptor interactions in neurological disorders characterized by excessive glutamate signaling is a promising avenue for drug development.

The continued application of advanced experimental techniques will undoubtedly provide deeper insights into the complex and vital role of this compound in the central nervous system.

References

The Irreversible Oxidation of Cysteine to Cysteic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical relationship between the oxidation of cysteine residues and the formation of cysteic acid. Under conditions of oxidative stress, the thiol group of cysteine undergoes a series of oxidative modifications, culminating in the irreversible formation of this compound. This process serves as a significant biomarker for oxidative damage and plays a crucial role in modulating cellular signaling pathways. This guide provides a comprehensive overview of the underlying biochemistry, quantitative data, detailed experimental protocols for analysis, and the functional implications of this irreversible modification in key signaling pathways.

The Biochemical Pathway of Cysteine Oxidation

The oxidation of cysteine is a progressive process, initiated by the presence of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and hydroxyl radicals (•OH). The initial oxidation of the cysteine thiol (R-SH) is a reversible step, forming sulfenic acid (R-SOH). This intermediate is highly reactive and can undergo further reactions to form other reversible modifications like disulfides (R-S-S-R') or S-nitrosothiols (R-SNO).[1]

However, under sustained or high levels of oxidative stress, the oxidation proceeds to form the more stable and irreversible products: sulfinic acid (R-SO₂H) and finally, sulfonic acid, also known as this compound (R-SO₃H) when referring to the free amino acid or the residue in a protein.[2] This irreversible oxidation can significantly alter the structure and function of proteins, often leading to a loss of function or, in some cases, a gain of a new, pathological function.

Below is a diagram illustrating the progressive oxidation of a cysteine residue.

Cysteine_Oxidation_Pathway cluster_reversible Reversible Oxidation cluster_irreversible Irreversible Oxidation Cysteine Cysteine (R-SH) SulfenicAcid Sulfenic Acid (R-SOH) Cysteine->SulfenicAcid + ROS SulfenicAcid->Cysteine Reduction Disulfide Disulfide (R-S-S-R') SulfenicAcid->Disulfide + R'-SH SulfinicAcid Sulfinic Acid (R-SO₂H) SulfenicAcid->SulfinicAcid + ROS Disulfide->Cysteine Reduction CysteicAcid This compound (R-SO₃H) SulfinicAcid->CysteicAcid + ROS ROS ROS Reduction Reduction

Progressive oxidation of a cysteine residue.

Quantitative Data on Cysteine Oxidation and this compound Levels

The formation of this compound is a quantitative indicator of oxidative stress. The following tables summarize key quantitative data related to cysteine oxidation and this compound levels in biological systems.

Table 1: Second-Order Rate Constants for the Reaction of Cysteine with Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS)Second-Order Rate Constant (M⁻¹s⁻¹)Reference
Hydrogen Peroxide (H₂O₂)10¹ - 10⁸ (protein-dependent)[3]
Superoxide (O₂⁻)~10⁵[4]
Hydroxyl Radical (•OH)2.6 x 10¹¹[5]

Table 2: Cysteine and this compound Concentrations in Human Plasma

AnalyteConditionConcentration Range (µmol/L)Reference
Total CysteineHealthy Adults220 - 360[6][7]
Total CysteineChildren (6-30 months)179 ± 25[7]
Total HomocysteineHealthy Adults< 12 - 15[6]
This compoundHealthy (Younger Adults)Lower (relative to older)[8]
This compoundHealthy (Older Adults)Higher (relative to younger)[8]
Cystine/Glutathione RatioCoronary Artery DiseaseIncreased[9]

Table 3: Cysteine Levels in Rodent Brain Tissue

ConditionBrain RegionChange in Cysteine LevelsReference
Administration of L-2-oxothiazolidine-4-carboxylateCerebellum, Hypothalamus, Cortex, etc.Significant Increase[10]
AgingGeneralDecrease[11]
Huntington's DiseaseGeneralDepletion[11]
Amyotrophic Lateral Sclerosis (ALS)GeneralDepletion[11]

Experimental Protocols for the Analysis of this compound

Accurate quantification of this compound is crucial for studying its role in biological systems. Below are detailed methodologies for two common approaches.

Protocol 1: Quantification of Total Cysteine as this compound via Performic Acid Oxidation and Amino Acid Analysis

This method is a classic and robust approach for determining the total cysteine content (both free and in disulfide bonds) of a protein sample.

Principle: All cysteine and cystine residues are oxidized to the stable derivative, this compound, using performic acid. The protein is then hydrolyzed to its constituent amino acids, and the amount of this compound is quantified using an amino acid analyzer.

Materials:

  • Performic acid (freshly prepared: 9 parts formic acid, 1 part 30% hydrogen peroxide, incubated at room temperature for 1 hour)

  • Hydrobromic acid (48%)

  • 6 M Hydrochloric acid (HCl)

  • Nitrogen gas

  • Amino acid analyzer

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation: Accurately weigh or pipette the protein sample into a hydrolysis tube. For liquid samples, lyophilize to dryness.

  • Performic Acid Oxidation:

    • Cool the sample tube in an ice bath.

    • Add a sufficient volume of cold, freshly prepared performic acid to the sample.

    • Incubate the reaction mixture at 0°C for 2-4 hours.

  • Neutralization:

    • Add hydrobromic acid to decompose the excess performic acid. The solution will turn yellow.

    • Evaporate the sample to dryness under a stream of nitrogen or using a rotary evaporator.

  • Acid Hydrolysis:

    • Add 6 M HCl to the dried sample.

    • Seal the tube under vacuum or flush with nitrogen.

    • Hydrolyze at 110°C for 24 hours.

  • Analysis:

    • Cool the hydrolysate and evaporate the HCl.

    • Reconstitute the sample in a suitable buffer for amino acid analysis.

    • Quantify the amount of this compound using an amino acid analyzer, with appropriate calibration standards.

Protocol 2: LC-MS/MS Quantification of this compound in Plasma

This method offers high sensitivity and specificity for the direct quantification of this compound in complex biological matrices like plasma.

Principle: Plasma proteins are precipitated, and the supernatant containing free amino acids is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is separated from other amino acids and quantified using a stable isotope-labeled internal standard.

Materials:

  • Sulfosalicylic acid (30%)

  • Acetonitrile (ACN)

  • Formic acid

  • Ammonium formate

  • Stable isotope-labeled this compound (internal standard)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • Mixed-mode or HILIC chromatography column

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.

    • Vortex and incubate at 4°C for 30 minutes.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes.

  • Internal Standard Addition and Dilution:

    • Transfer 50 µL of the supernatant to a new tube.

    • Add 450 µL of the internal standard solution (prepared in the initial mobile phase).

    • Vortex to mix.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Inject a small volume (e.g., 4 µL) onto the LC system.

      • Use a gradient elution with a mobile phase system suitable for polar analytes, such as ammonium formate in water (A) and acetonitrile/water with formic acid (B).

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive or negative ion mode with electrospray ionization (ESI).

      • Use Selected Reaction Monitoring (SRM) to monitor the specific precursor-to-product ion transitions for both native this compound and the stable isotope-labeled internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the plasma samples based on the peak area ratio of the analyte to the internal standard.

Below is a workflow diagram for the LC-MS/MS quantification of this compound.

LCMS_Workflow Start Plasma Sample Precipitation Protein Precipitation (Sulfosalicylic Acid) Start->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant IS_Addition Add Internal Standard (Stable Isotope-Labeled this compound) Supernatant->IS_Addition LC_Injection LC Injection IS_Addition->LC_Injection Chromatography Chromatographic Separation LC_Injection->Chromatography MS_Detection MS/MS Detection (SRM Mode) Chromatography->MS_Detection Quantification Quantification MS_Detection->Quantification Peroxiredoxin_Hyperoxidation H2O2_high High H₂O₂ Prx_active Active Peroxiredoxin (Cys-SH) H2O2_high->Prx_active Oxidation Prx_SOH Peroxiredoxin-SOH Prx_active->Prx_SOH Initial Oxidation Prx_inactive Inactive Peroxiredoxin (Cys-SO₂H/SO₃H) Prx_SOH->Prx_inactive Hyperoxidation H2O2_accumulation Localized H₂O₂ Accumulation Prx_inactive->H2O2_accumulation Leads to Signaling Downstream Signaling (e.g., Kinase/Phosphatase Modulation) H2O2_accumulation->Signaling Modulates GAPDH_Oxidation_Signaling Oxidative_Stress Oxidative Stress (e.g., H₂O₂) GAPDH_active Active GAPDH (Glycolysis) Oxidative_Stress->GAPDH_active Oxidation GAPDH_oxidized Irreversibly Oxidized GAPDH (Cys152-SO₂H/SO₃H) GAPDH_active->GAPDH_oxidized Irreversible Oxidation Translocation Translocation to Nucleus & Mitochondria GAPDH_oxidized->Translocation Apoptosis Pro-Apoptotic Functions Translocation->Apoptosis SOD1_Oxidation_Aggregation Oxidative_Stress Oxidative Stress SOD1_native Native SOD1 Oxidative_Stress->SOD1_native Oxidation SOD1_oxidized Oxidized SOD1 (Cys111-SO₃H) SOD1_native->SOD1_oxidized Irreversible Oxidation Misfolding Protein Misfolding SOD1_oxidized->Misfolding Aggregation Toxic Aggregates Misfolding->Aggregation ALS ALS Pathogenesis Aggregation->ALS

References

Cysteic Acid: A Potential Nexus in Metabolic Dysregulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cysteic acid, a sulfur-containing amino acid derived from the oxidation of cysteine, is emerging from the shadow of its precursor to be recognized for its potential independent roles in metabolic health and disease. While research has historically focused on the strong association between elevated plasma cysteine and metabolic disorders such as obesity and insulin resistance, the direct contribution of this compound to these conditions is an area of growing interest. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in metabolic dysregulation, synthesizing data from preclinical and clinical studies. It details the metabolic pathways of this compound, summarizes quantitative findings, outlines key experimental methodologies, and visualizes the intricate signaling networks where it may exert its influence. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating novel therapeutic targets for metabolic diseases.

Introduction: The Emerging Significance of this compound

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant and escalating global health challenge. The pathophysiology of these conditions is complex, involving a web of genetic, environmental, and lifestyle factors that converge on key metabolic pathways. For decades, research into the role of amino acids in metabolic dysregulation has highlighted the significance of branched-chain amino acids. However, more recent evidence has brought sulfur-containing amino acids, particularly cysteine, into the spotlight.

Epidemiological and experimental data have consistently demonstrated a positive correlation between plasma total cysteine (tCys) levels and adiposity, insulin resistance, and overall risk for metabolic syndrome.[1][2][3] this compound is a key downstream metabolite of cysteine, formed through its oxidation. It serves as an intermediate in the biosynthesis of taurine, a molecule with known protective effects on metabolic health.[4] Beyond its role as a metabolic intermediary, this compound is also recognized as a neuroactive molecule, capable of interacting with excitatory amino acid receptors.[5] This dual identity places this compound at a fascinating intersection of metabolic and signaling pathways, suggesting that it may be more than a passive byproduct of cysteine metabolism.

This guide will delve into the multifaceted role of this compound in metabolic disorders, exploring its biochemistry, summarizing the quantitative evidence of its association with disease states, detailing the experimental approaches to study its effects, and illustrating the potential signaling pathways through which it may act.

The Metabolic Landscape of this compound

This compound is primarily formed from the oxidation of the thiol group of cysteine. This conversion can occur both enzymatically and non-enzymatically. The primary enzymatic pathway involves the action of cysteine dioxygenase (CDO), which catalyzes the oxidation of cysteine to cysteine sulfinic acid. Cysteine sulfinic acid can then be further oxidized to this compound.

Once formed, this compound has several metabolic fates:

  • Taurine Biosynthesis: this compound is a direct precursor to taurine. The enzyme cysteine sulfinic acid decarboxylase (CSAD) can decarboxylate this compound to form taurine.[6] Taurine plays a crucial role in various physiological processes, including bile acid conjugation, osmoregulation, and antioxidant defense, all of which are pertinent to metabolic health.[4]

  • Excitatory Neurotransmission: this compound is a structural analog of glutamate and can act as an agonist at excitatory amino acid receptors, including the N-methyl-D-aspartate (NMDA) receptor.[5] This neuroexcitatory potential suggests a possible role in the central regulation of metabolism.

The regulation of this compound levels is intricately linked to the metabolism of its precursor, cysteine. The liver plays a central role in this regulation, with the activity of CDO being a key determinant of the flux of cysteine towards oxidative catabolism and taurine synthesis.[7]

Quantitative Data on this compound in Metabolic Disorders

While a substantial body of research has quantified the association between total cysteine and metabolic disorders, direct quantitative data for this compound remains more limited. Most clinical studies have focused on measuring total cysteine (tCys), which includes cysteine, its oxidized form cystine, and protein-bound cysteine. However, some metabolomics studies are beginning to shed light on the specific alterations in this compound levels.

Metabolic Disorder Analyte Sample Type Key Findings References
Obesity Total Cysteine (tCys)PlasmaPositively correlated with Body Mass Index (BMI) and fat mass.[1][2][3]
Insulin Resistance Total Cysteine (tCys)PlasmaPositively associated with insulin resistance.[2]
Acute Myocardial Infarction Risk This compound (CA)SerumUpregulated in patients at high risk for acute myocardial infarction.[8]

Table 1: Summary of Quantitative Data on Cysteine and this compound in Metabolic Disorders

Experimental Protocols for Investigating this compound's Metabolic Role

Elucidating the precise functions of this compound in metabolic disorders requires robust experimental models and methodologies. Below are outlines of key experimental protocols that can be adapted for this purpose.

In Vitro Cell Culture Models
  • Objective: To investigate the direct effects of this compound on cellular metabolic processes such as glucose uptake, lipogenesis, and inflammatory signaling.

  • Cell Lines:

    • Adipocytes: 3T3-L1 preadipocytes differentiated into mature adipocytes.

    • Hepatocytes: HepG2 or primary hepatocytes.

    • Myocytes: C2C12 myoblasts differentiated into myotubes.

    • Pancreatic β-cells: INS-1 or MIN6 cells.

  • Protocol Outline:

    • Culture cells to the desired confluency or differentiation state.

    • Treat cells with varying concentrations of L-cysteic acid (typically in the µM to mM range) for a specified duration (e.g., 24-48 hours).

    • Include appropriate controls (e.g., vehicle control, positive control with a known metabolic modulator).

    • Assess metabolic endpoints:

      • Glucose Uptake: Measure the uptake of radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose).

      • Lipogenesis: Quantify the incorporation of radiolabeled acetate or glucose into cellular lipids.

      • Gene Expression: Analyze the expression of key metabolic genes (e.g., SREBP-1c, FAS, ACC, GLUT4) using qRT-PCR.

      • Protein Analysis: Measure the levels and phosphorylation status of key signaling proteins (e.g., Akt, AMPK) via Western blotting.

      • Cytokine Secretion: Quantify the release of inflammatory cytokines (e.g., IL-6, TNF-α) into the culture medium using ELISA.

Animal Models
  • Objective: To examine the in vivo effects of this compound on systemic metabolism, body composition, and the development of metabolic disease.

  • Animal Models:

    • Diet-induced obesity models: C57BL/6J mice fed a high-fat diet.

    • Genetic models of obesity and diabetes: db/db or ob/ob mice.

  • Protocol Outline:

    • Acclimatize animals to the experimental conditions.

    • Administer L-cysteic acid via an appropriate route (e.g., oral gavage, intraperitoneal injection, or supplementation in drinking water).

    • Include a control group receiving the vehicle.

    • Monitor key metabolic parameters throughout the study:

      • Body weight and food intake: Measured daily or weekly.

      • Body composition: Assessed by techniques such as DEXA or MRI.

      • Glucose and insulin tolerance tests (GTT and ITT): Performed at baseline and at the end of the study.

      • Blood and tissue analysis: At the end of the study, collect blood to measure plasma levels of glucose, insulin, lipids, and inflammatory markers. Collect tissues (e.g., liver, adipose tissue, muscle) for histological analysis, gene expression studies, and measurement of tissue-specific metabolite levels.

Analytical Methods for this compound Quantification

Accurate measurement of this compound in biological samples is crucial for understanding its role in metabolic disorders.

  • Method: High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization followed by fluorescence or mass spectrometry detection.

  • Protocol Outline for Sample Preparation (Plasma):

    • Collect blood in EDTA-containing tubes and centrifuge to obtain plasma.

    • Deproteinize the plasma sample by adding an acid (e.g., perchloric acid or trichloroacetic acid).

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly analyzed or further processed. For total cysteine determination, an oxidation step with performic acid is required to convert all cysteine and cystine to this compound.[9]

  • Chromatographic Separation: Utilize a suitable HPLC column (e.g., reverse-phase C18) and a mobile phase gradient to achieve separation of this compound from other amino acids and interfering compounds.

  • Detection:

    • Fluorescence Detection: Derivatize this compound with a fluorescent reagent (e.g., o-phthalaldehyde) either before or after the HPLC column.

    • Mass Spectrometry (MS) Detection: Couple the HPLC system to a mass spectrometer for highly sensitive and specific detection of this compound.

Signaling Pathways Potentially Modulated by this compound

The signaling pathways through which this compound may influence metabolic processes are likely to be complex and multifaceted. Based on its known biochemical properties, several potential pathways warrant investigation.

Taurine Biosynthesis Pathway

As a direct precursor to taurine, the flux through the this compound-to-taurine pathway is of significant interest. Taurine has been shown to have beneficial effects on glucose and lipid metabolism, and its synthesis is regulated by the availability of cysteine and the activity of key enzymes like CDO and CSAD.

Taurine_Biosynthesis Cysteine Cysteine Cysteine_Sulfinic_Acid Cysteine_Sulfinic_Acid Cysteine->Cysteine_Sulfinic_Acid Cysteine Dioxygenase (CDO) Cysteic_Acid Cysteic_Acid Cysteine_Sulfinic_Acid->Cysteic_Acid Oxidation Taurine Taurine Cysteic_Acid->Taurine Cysteine Sulfinic Acid Decarboxylase (CSAD)

Simplified pathway of taurine biosynthesis from cysteine.
Glutamate Receptor Signaling

This compound's structural similarity to glutamate suggests that it may exert effects on metabolism through the activation of glutamate receptors, particularly in the central nervous system where these receptors are abundant and play a role in regulating energy homeostasis.

Glutamate_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Cysteic_Acid_Pre This compound Glutamate_Receptor Glutamate Receptor (e.g., NMDA) Cysteic_Acid_Pre->Glutamate_Receptor Ca_Influx Ca²⁺ Influx Glutamate_Receptor->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Metabolic_Regulation Metabolic Regulation (e.g., Appetite, Energy Expenditure) Downstream_Signaling->Metabolic_Regulation

Hypothesized this compound signaling via glutamate receptors.

Future Directions and Conclusion

The role of this compound in metabolic disorders is a nascent but promising field of research. While the link between its precursor, cysteine, and conditions like obesity and diabetes is well-established, the specific contributions of this compound are yet to be fully elucidated. Future research should prioritize:

  • Quantitative Metabolomics: Conducting large-scale clinical studies to accurately quantify plasma and tissue levels of this compound in individuals with and without metabolic disorders.

  • Functional Studies: Utilizing the in vitro and in vivo experimental models outlined in this guide to determine the direct causal effects of this compound on metabolic pathways.

  • Signaling Pathway Elucidation: Investigating the molecular mechanisms by which this compound exerts its effects, with a particular focus on its interaction with glutamate receptors and its role in the regulation of taurine biosynthesis.

  • Therapeutic Potential: Exploring whether modulating this compound levels or its downstream signaling pathways could represent a novel therapeutic strategy for the treatment of metabolic diseases.

References

An In-depth Technical Guide to the Structural and Chemical Properties of Cysteic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteic acid, systematically known as 2-amino-3-sulfopropanoic acid, is a naturally occurring amino acid derivative. It is formed through the oxidation of the thiol group of cysteine, a proteinogenic amino acid.[1][2] This irreversible oxidation process converts the thiol to a sulfonic acid group, significantly altering the molecule's chemical properties.[3] this compound plays a role as a metabolite in various organisms, from bacteria to humans, and is a key intermediate in the biosynthesis of taurine.[4][5] This guide provides a comprehensive overview of the structural and chemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and analysis, tailored for professionals in research and drug development.

Structural and Physicochemical Properties

This compound is a non-proteinogenic α-amino acid, meaning it is not incorporated into proteins during translation.[6] Its structure features a chiral center at the α-carbon, an amino group, a carboxylic acid group, and a sulfonic acid group.[5][7] The presence of the highly acidic sulfonic acid group imparts unique characteristics to the molecule.

Molecular and Structural Data

The fundamental structural and molecular properties of L-cysteic acid are summarized in the table below.

PropertyValueReference(s)
IUPAC Name (2R)-2-amino-3-sulfopropanoic acid[2]
Synonyms L-Cysteic acid, 3-Sulfo-L-alanine, Cysteinesulfonic acid[2][4][8]
Molecular Formula C₃H₇NO₅S[4][5][9]
Molecular Weight 169.16 g/mol [2][4][9]
Monoisotopic Mass 169.00449350 Da[4][5]
CAS Number 498-40-8 (L-form)[1][2]
Appearance White crystalline powder or crystals[1][6]
Melting Point Decomposes around 272 °C[1]
Solubility Soluble in water; insoluble in alcohol[1][6][10]
Acid-Base Properties

The presence of three ionizable groups (carboxylic acid, amino, and sulfonic acid) gives this compound distinct acid-base properties. The pKa values are critical for understanding its charge state at different pH values, which influences its biological activity and analytical behavior.

Ionizable GrouppKa ValueReference(s)
Sulfonic Acid (-SO₃H) ~ -1.7 to 1.3[7][11]
Carboxylic Acid (-COOH) 1.89[10]
Ammonium (-NH₃⁺) 8.7[10]

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by its functional groups. The sulfonic acid group is a strong acid and is chemically stable under most conditions. The amino and carboxylic acid groups exhibit typical reactivity for amino acids, such as peptide bond formation. This compound is the product of strong oxidation of cysteine and is itself resistant to further oxidation under typical biological conditions.[3] However, during acid hydrolysis of proteins, cysteine and cystine can be unreliably recovered, making their conversion to the more stable this compound a common analytical strategy.[12][13]

Biological Significance: The Taurine and Hypotaurine Metabolism Pathway

This compound is a key intermediate in the biosynthesis of taurine, an abundant amino acid with numerous physiological roles.[2][5] The primary pathway involves the oxidation of cysteine to cysteine sulfinic acid, which is then decarboxylated to hypotaurine and subsequently oxidized to taurine. An alternative, minor pathway proceeds through the formation of this compound.[1]

Taurine and Hypotaurine Metabolism Cysteine Cysteine Cysteine_Sulfinic_Acid Cysteine Sulfinic Acid Cysteine->Cysteine_Sulfinic_Acid Cysteine Dioxygenase Cysteic_Acid This compound Cysteine_Sulfinic_Acid->Cysteic_Acid Oxidation Hypotaurine Hypotaurine Cysteine_Sulfinic_Acid->Hypotaurine Sulfinoalanine Decarboxylase Taurine Taurine Cysteic_Acid->Taurine Decarboxylation Hypotaurine->Taurine Hypotaurine Dehydrogenase

Taurine and Hypotaurine Metabolism Pathway

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of L-Cysteic Acid

This method provides a straightforward synthesis of L-cysteic acid from the readily available L-cystine.

Materials:

  • L-Cystine

  • Concentrated Hydrochloric Acid (HCl)

  • Bromine (commercial grade)

  • Distilled Water

  • 95% Ethanol

  • Activated Charcoal

  • Phosphorus Pentoxide (for drying)

Procedure:

  • In a suitable flask, dissolve 24 g (0.1 mole) of L-cystine in a cold mixture of 150 mL of water and 50 mL of concentrated HCl.

  • With occasional stirring, add 80 g (25 mL, 0.5 mole) of commercial bromine dropwise over a period of 40 minutes. The temperature of the mixture will rise to approximately 60°C.

  • Evaporate the resulting solution, which may contain a small amount of unreduced bromine, under reduced pressure on a steam bath.

  • Dissolve the dark-colored crystalline residue in 100 mL of distilled water and filter to remove any amorphous insoluble matter.

  • Concentrate the filtrate by evaporation on a water bath to a volume of 65 mL.

  • Allow the solution to crystallize by standing overnight in a refrigerator.

  • Collect the crystals by suction filtration and wash them thoroughly with approximately 100 mL of 95% ethanol in several portions.

This is a common method for the quantitative conversion of cysteine/cystine to this compound, particularly for analytical purposes.

Materials:

  • L-Cystine or protein/peptide sample

  • Formic Acid (88%)

  • Hydrogen Peroxide (30%)

  • Hydrobromic Acid (48%) (optional, for performic acid removal)

  • 6 M Hydrochloric Acid (for protein hydrolysis)

Procedure:

  • Preparation of Performic Acid: Mix 9 volumes of formic acid with 1 volume of hydrogen peroxide. Let the mixture stand at room temperature for 1 hour to allow for the formation of performic acid. Cool the reagent to 0°C before use.

  • Oxidation: Dissolve the L-cystine or protein sample in the freshly prepared performic acid at 0°C. Allow the reaction to proceed for 2-4 hours at 0°C.

  • Removal of Performic Acid: The excess performic acid can be removed by evaporation under reduced pressure or by the addition of hydrobromic acid.

  • For Protein Samples: After oxidation, the protein is typically subjected to acid hydrolysis (e.g., with 6 M HCl at 110°C for 24 hours) to liberate the amino acids, including the newly formed this compound.

Purification by Recrystallization

This protocol is for the purification of crude this compound obtained from synthesis.

Materials:

  • Crude this compound

  • Distilled Water

  • 95% Ethanol

  • Activated Charcoal

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot distilled water.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Filter the hot solution by gravity filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the pure crystals of this compound by suction filtration.

  • Wash the crystals with a small amount of cold 95% ethanol.

  • Dry the crystals under vacuum over a desiccant such as phosphorus pentoxide.

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of this compound. Pre-column or post-column derivatization is often employed to enhance detection.

HPLC Analysis Workflow Sample Sample Preparation (e.g., Performic Acid Oxidation) Derivatization Pre-column Derivatization (e.g., with PITC) Sample->Derivatization HPLC HPLC Separation (Reversed-Phase Column) Derivatization->HPLC Detection UV or Fluorescence Detection HPLC->Detection Quantification Quantification Detection->Quantification

General Workflow for HPLC Analysis of this compound

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[14]

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: An aqueous buffer, for example, 0.1 M sodium acetate at a controlled pH.

    • Mobile Phase B: Acetonitrile or a mixture of acetonitrile and water.[15]

  • Derivatization (Pre-column): Phenylisothiocyanate (PITC) is a common derivatizing agent that reacts with the amino group of this compound, allowing for sensitive UV detection.[15]

  • Detection:

    • UV Detection: Typically at 254 nm for PITC derivatives.[16]

    • Fluorescence Detection: For derivatizing agents like o-phthalaldehyde (OPA).[10]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[16]

Standard Preparation:

  • Accurately weigh a known amount of pure this compound standard.

  • Dissolve it in the mobile phase or a suitable solvent to prepare a stock solution of known concentration.

  • Prepare a series of working standards by diluting the stock solution to create a calibration curve.

Analysis by Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of this compound, especially in complex biological matrices. Electrospray ionization (ESI) is a commonly used soft ionization technique.

Sample Preparation for ESI-MS:

  • The sample containing this compound should be dissolved in a solvent compatible with ESI, such as a mixture of water and a volatile organic solvent (e.g., acetonitrile or methanol).

  • The addition of a small amount of a volatile acid, like formic acid (0.1%), can aid in protonation for positive ion mode analysis.

  • The final concentration should be in the low micromolar to nanomolar range to avoid ion suppression.

Instrumentation and Conditions:

  • Mass Spectrometer: An electrospray ionization mass spectrometer, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Ionization Mode: ESI can be operated in either positive or negative ion mode. For this compound, both modes can be effective.

  • Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) is used to fragment the parent ion of this compound to obtain structural information. In peptides, the presence of this compound can direct fragmentation patterns, often leading to characteristic losses. A notable fragment ion observed from this compound-containing peptides is SO₃⁻•.[4]

Conclusion

This compound, as the stable oxidation product of cysteine, possesses unique structural and chemical properties that are of significant interest to researchers in the fields of biochemistry, medicine, and drug development. Its role as a metabolic intermediate and its utility in analytical chemistry underscore the importance of understanding its characteristics. The detailed experimental protocols provided in this guide offer a practical resource for the synthesis, purification, and analysis of this important amino acid, facilitating further research into its biological functions and applications.

References

Methodological & Application

Application Note: Quantification of Cysteic Acid in Plasma using High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cysteic acid, a sulfonic acid-containing amino acid, is an important biomarker for various physiological and pathological conditions. It is primarily formed through the oxidation of cysteine and cystine. Accurate and sensitive quantification of this compound in biological matrices such as plasma is crucial for clinical research and drug development. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers a robust and sensitive method for this purpose. Since this compound lacks a native chromophore or fluorophore, a derivatization step is essential to enable sensitive detection.[1] This application note provides a detailed protocol for the quantification of this compound in human plasma using pre-column derivatization with o-phthalaldehyde (OPA) followed by reversed-phase HPLC with fluorescence detection.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below. The process begins with plasma sample collection, followed by protein precipitation to remove interfering macromolecules. The supernatant containing the free amino acids is then subjected to pre-column derivatization with OPA. The derivatized sample is subsequently injected into the HPLC system for separation and quantification.

workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample Collection precipitation Protein Precipitation (e.g., with TCA) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant derivatize Pre-column Derivatization with OPA supernatant->derivatize hplc RP-HPLC Separation (C18 Column) derivatize->hplc detection Fluorescence Detection hplc->detection quantification Data Analysis & Quantification detection->quantification pathway oxidative_stress Increased Oxidative Stress (e.g., ROS, RNS) cysteine Cysteine / Cystine oxidative_stress->cysteine Oxidation cysteic_acid This compound cysteine->cysteic_acid Irreversible Oxidation biomarker Biomarker of Oxidative Damage cysteic_acid->biomarker reaction cluster_product Product cysteic_acid This compound (Primary Amine) product Fluorescent Isoindole Derivative cysteic_acid->product opa o-Phthalaldehyde (OPA) opa->product thiol Thiol (e.g., MCE) thiol->product

References

Application Note: Quantitative Analysis of Cysteic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cysteic acid is a sulfonic acid derivative of the amino acid cysteine, formed through the oxidation of its thiol group. In biological systems, the presence and concentration of this compound are of significant interest as it is considered a biomarker for oxidative stress.[1][2] Elevated levels of this compound have been associated with various pathological conditions, including acute myocardial infarction.[2] Furthermore, this compound, as a metabolite of cysteine, is implicated in neurotransmission.[3] Accurate and sensitive quantification of this compound in complex biological matrices is therefore crucial for advancing research in these areas. This application note provides a detailed protocol for the analysis of this compound using a robust and sensitive LC-MS/MS method.

The analytical challenge in measuring total cysteine content is often the instability of cysteine and its disulfide form, cystine, during sample processing. A common and effective strategy is to oxidize both cysteine and cystine to the more stable this compound prior to analysis.[4][5] This protocol details the performic acid oxidation method for sample preparation, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry for detection and quantification.

Experimental Protocols

Sample Preparation: Oxidation of Cysteine/Cystine to this compound

This protocol is designed for the analysis of total cysteine content in protein hydrolysates or biological fluids.

Materials:

  • Performic acid (freshly prepared)

  • Formic acid (≥88%)

  • 30% Hydrogen peroxide (H₂O₂)

  • Nitrogen gas supply

  • Heating block or water bath (50°C)

  • Lyophilizer or vacuum concentrator

  • Hydrochloric acid (6N) for protein hydrolysis (if applicable)

  • Internal Standard (e.g., isotopically labeled this compound)

Procedure:

  • Preparation of Performic Acid: Freshly prepare performic acid by mixing 9 volumes of formic acid with 1 volume of 30% hydrogen peroxide. Let the mixture stand at room temperature for 1 hour to allow for its formation.

  • Sample Oxidation:

    • For protein samples, place a known quantity (e.g., 50 mg) into a hydrolysis tube.

    • Add 2 mL of the freshly prepared performic acid to the sample.

    • Incubate the mixture in a 50°C water bath for 1 hour.[5]

  • Removal of Performic Acid: After incubation, cool the sample and remove the performic acid by evaporation under a stream of nitrogen gas or by using a vacuum concentrator.

  • Protein Hydrolysis (for protein-bound this compound):

    • To the dried residue, add 1 mL of 6N HCl.

    • Hydrolyze the protein at 110°C for 24 hours.

    • After hydrolysis, evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

  • Sample Reconstitution: Reconstitute the dried sample residue in a known volume of a suitable solvent, typically the initial mobile phase of the LC method (e.g., 0.1% formic acid in water). The reconstituted sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation and Conditions:

ParameterRecommended Setting
LC System Agilent 1290 Infinity LC System or equivalent
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-2 min: 2% B; 2-10 min: 2-50% B; 10-12 min: 50-95% B; 12-14 min: 95% B; 14-15 min: 95-2% B; 15-20 min: 2% B

Note: The gradient profile should be optimized based on the specific column and LC system used to ensure adequate separation of this compound from other matrix components.

Mass Spectrometry (MS)

Instrumentation and Conditions:

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 6500+)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temperature 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative LC-MS/MS Parameters for this compound

The following table summarizes the key parameters for the quantitative analysis of this compound using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound170.088.010015
This compound170.0106.010012
Internal Std.VariesVaries100To be optimized

Note: The precursor ion for this compound corresponds to its [M+H]⁺ adduct. The product ions are representative fragments and should be optimized for the specific instrument used. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the analysis of this compound from sample preparation to data acquisition.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Protein or Fluid) Oxidation Performic Acid Oxidation (Cysteine/Cystine to this compound) Sample->Oxidation Hydrolysis Acid Hydrolysis (If applicable) Oxidation->Hydrolysis Reconstitution Sample Reconstitution in Mobile Phase A Hydrolysis->Reconstitution LC Liquid Chromatography (Reversed-Phase C18) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Quantification Quantification (Peak Area Integration) MS->Quantification Report Data Reporting Quantification->Report

Caption: Workflow for this compound Analysis.

Signaling Pathway

This compound-modified peptides have been shown to protect cells from oxidative damage by modulating specific signaling pathways. A novel peptide containing this compound (SCP) has been demonstrated to protect against H₂O₂-induced oxidative damage through the JNK/Nrf2 pathway.[6]

G Oxidative_Stress Oxidative Stress (e.g., H₂O₂) JNK JNK Oxidative_Stress->JNK activates SCP This compound-Modified Peptide (SCP) SCP->JNK activates Nrf2 Nrf2 JNK->Nrf2 activates ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection leads to

Caption: JNK/Nrf2 Signaling Pathway.

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in biological samples using LC-MS/MS. The described method, which includes a performic acid oxidation step, ensures the stable and accurate measurement of total cysteine content. The provided experimental parameters and workflow diagrams serve as a valuable resource for researchers in various fields, including clinical diagnostics, drug development, and neuroscience, who are interested in investigating the role of this compound as a biomarker of oxidative stress and its involvement in biological signaling pathways.

References

Application Notes and Protocols for the Derivatization and Detection of Cysteic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of cysteic acid for sensitive and accurate quantification in various sample matrices. The described methods are applicable to high-performance liquid chromatography (HPLC) with fluorescence or UV detection, as well as mass spectrometry (MS).

Introduction

This compound is a sulfonic acid analog of the amino acid cysteine, formed through the oxidation of cysteine or cystine residues in proteins. Its quantification is crucial in various research areas, including the analysis of protein oxidation, food science, and clinical diagnostics. Due to its polar nature and lack of a strong chromophore, direct detection of this compound is challenging. Derivatization of its primary amine group is therefore essential to introduce a fluorescent or UV-active tag, enhancing detection sensitivity and chromatographic retention.

This document outlines two primary pre-column derivatization strategies using o-phthalaldehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and also discusses post-column derivatization as an alternative.

Derivatization Strategies for this compound Detection

The choice of derivatization method depends on the analytical instrumentation available, the required sensitivity, and the sample matrix. Pre-column derivatization is often favored for its efficiency and the ability to separate excess reagent before analysis.

Pre-Column Derivatization

In pre-column derivatization, the analyte is chemically modified before its introduction into the analytical column. This approach offers high sensitivity and versatility.

  • o-Phthalaldehyde (OPA) Derivatization: OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. This method is highly sensitive and widely used for amino acid analysis.[1][2][3] this compound, containing a primary amine, readily forms a fluorescent adduct with OPA.[1]

  • 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) Derivatization: Fmoc-Cl is another popular pre-column derivatization reagent that reacts with both primary and secondary amines to form stable, fluorescent, and UV-active derivatives.[4][5][6] This method is known for its robustness and the stability of the resulting derivatives.[7]

Post-Column Derivatization

Post-column derivatization involves the separation of underivatized analytes by chromatography, followed by the introduction of a derivatizing reagent into the column effluent just before the detector.[8][9][10] This technique is often considered more rugged and reproducible than pre-column methods as the derivatization reaction is automated and less susceptible to matrix interferences.[11][12] Ninhydrin and OPA are common post-column derivatization reagents.[8][10]

Quantitative Data Summary

The following table summarizes the quantitative performance of different derivatization methods for amino acid analysis, which is indicative of the performance expected for this compound.

Derivatization ReagentMethodDetection PrincipleLimit of Detection (LOD)Linearity RangeReference
o-Phthalaldehyde (OPA) Pre-columnFluorescencePicomole levelNot specified[1]
Fmoc-Cl Pre-columnFluorescence/UV1 fmol/µlUp to 125 pmol/µl[4]
Fmoc-Cl Pre-columnFluorescence/UV1 pmol (LOQ)10 to 300 molar ratio of Fmoc-Cl to total amino acid[5][7]
Ninhydrin Post-columnAbsorbance (Visible)Not specifiedNot specified[8]

Experimental Protocols

Protocol 1: Pre-Column Derivatization with o-Phthalaldehyde (OPA)

This protocol is based on the established method for OPA derivatization of amino acids for HPLC analysis with fluorescence detection.

Materials:

  • This compound standard solution

  • Sample containing this compound

  • Borate buffer (0.4 M, pH 9.0)

  • o-Phthalaldehyde (OPA) solution (e.g., 1% in methanol)

  • 2-Mercaptoethanol (or other thiol like 3-mercaptopropionic acid)

  • HPLC-grade water, methanol, and acetonitrile

Procedure:

  • Reagent Preparation: Prepare the OPA derivatization reagent by mixing the OPA solution, borate buffer, and 2-mercaptoethanol. A typical ratio is 1 part OPA solution, 0.5 parts borate buffer, and 0.01 parts 2-mercaptoethanol.[3] This reagent should be prepared fresh daily.

  • Sample Preparation: Ensure the sample is in an aqueous, buffered solution. If necessary, perform protein hydrolysis and oxidation of cysteine/cystine to this compound using performic acid.[13][14]

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix a defined volume of the sample or standard solution (e.g., 100 µL) with the OPA derivatization reagent (e.g., 20 µL).[3]

    • Vortex the mixture for 30 seconds to 2 minutes.[3] The reaction is rapid and proceeds at room temperature.

  • HPLC Analysis:

    • Inject a suitable volume (e.g., 1 µL) of the derivatized sample onto the HPLC system.[3]

    • Column: C18 reversed-phase column (e.g., 2.0 mm I.D. x 50 mm L., 2 µm particle size).[3]

    • Mobile Phase: Use a gradient elution with a mobile phase system such as:

      • Eluent A: 1.0 M citrate buffer (pH 5.8) 3.5 mL in 1 L of H₂O.[3]

      • Eluent B: 1.0 M citrate buffer (pH 5.8) 3.5 mL in 1 L of a mixture of acetonitrile, ethanol, and water (e.g., 30:30:40).[3]

    • Detection: Fluorescence detector with excitation at 345 nm and emission at 455 nm.[3]

Protocol 2: Pre-Column Derivatization with 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)

This protocol describes the derivatization of this compound using Fmoc-Cl for HPLC analysis with fluorescence or UV detection.

Materials:

  • This compound standard solution

  • Sample containing this compound

  • Borate buffer (e.g., 0.1 M, pH 9.0 or higher)[7]

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) solution (e.g., in acetonitrile)

  • Reagent to remove excess Fmoc-Cl (e.g., an amine-containing reagent like 1-aminoadamantane)

  • HPLC-grade water, acetonitrile, and other solvents for the mobile phase

Procedure:

  • Sample Preparation: Similar to the OPA protocol, ensure the sample is appropriately prepared.

  • Derivatization Reaction:

    • In a reaction vial, add the sample or standard solution.

    • Add borate buffer to adjust the pH to alkaline conditions (pH 9-11.4).[5][7]

    • Add the Fmoc-Cl solution. The molar ratio of Fmoc-Cl to total amino acids should be optimized, for example, a 5.5:1 ratio.[5]

    • Allow the reaction to proceed for a defined time (e.g., 5 to 40 minutes) at room temperature.[4][7]

  • Quenching: Add a reagent to react with the excess Fmoc-Cl to prevent interference in the chromatogram.

  • Purification (Optional): The resulting derivatives can be purified from the matrix by solid-phase extraction (SPE).[4]

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Typically a gradient of an aqueous buffer (e.g., acetate or phosphate) and an organic solvent like acetonitrile.

    • Detection:

      • UV detector at approximately 265 nm.[6]

      • Fluorescence detector with excitation around 265 nm and emission at 315 nm or higher (e.g., 630 nm to reduce baseline noise).[7]

Diagrams

experimental_workflow_opa cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing this compound Hydrolysis Protein Hydrolysis (if applicable) Sample->Hydrolysis Oxidation Performic Acid Oxidation (Cys/Cyss to this compound) Hydrolysis->Oxidation Mix Mix with OPA/ Thiol Reagent Oxidation->Mix React Room Temperature Reaction Mix->React HPLC HPLC Separation (C18 Column) React->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence

Caption: OPA Derivatization Workflow

experimental_workflow_fmoc cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing this compound Hydrolysis Protein Hydrolysis (if applicable) Sample->Hydrolysis Oxidation Performic Acid Oxidation Hydrolysis->Oxidation Mix Add Borate Buffer & Fmoc-Cl Oxidation->Mix React Room Temperature Reaction Mix->React Quench Quench Excess Fmoc-Cl React->Quench HPLC HPLC Separation (C18 Column) Quench->HPLC Detection UV or Fluorescence Detection HPLC->Detection

Caption: Fmoc-Cl Derivatization Workflow

cysteic_acid_pathway Protein Protein CysteineResidue Cysteine Residue Protein->CysteineResidue CysteicAcid This compound Residue (in Protein) CysteineResidue->CysteicAcid Oxidation OxidativeStress Oxidative Stress (e.g., ROS) OxidativeStress->CysteineResidue FreeCysteicAcid Free this compound CysteicAcid->FreeCysteicAcid Proteolysis Proteolysis Proteolysis TaurineBiosynthesis Taurine Biosynthesis (via Cysteinesulfinic Acid Decarboxylase) FreeCysteicAcid->TaurineBiosynthesis Taurine Taurine TaurineBiosynthesis->Taurine

Caption: this compound Formation & Metabolism

References

Application Notes and Protocols for the Use of Cysteic Acid as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of analytes in complex biological matrices is a cornerstone of metabolomics, clinical research, and drug development. In liquid chromatography-mass spectrometry (LC-MS) based assays, the use of an internal standard is crucial for correcting for variability in sample preparation, injection volume, and matrix effects. Cysteic acid, a stable and highly polar amino acid, serves as an effective internal standard, particularly for the analysis of other polar metabolites, including amino acids, in hydrophilic interaction chromatography (HILIC)-MS methods. Its structural similarity to endogenous amino acids allows it to mimic their behavior during sample processing and analysis, thereby ensuring reliable quantification.

These application notes provide a detailed protocol for the use of a stable isotope-labeled version of this compound (e.g., L-Cysteic Acid-d3) as an internal standard for the quantitative analysis of amino acids in biological samples by LC-MS/MS.

Principle of Internal Standardization

An ideal internal standard (IS) is a compound that is chemically and physically similar to the analyte of interest but is distinguishable by the mass spectrometer. The IS is added at a known concentration to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process. By monitoring the ratio of the analyte signal to the IS signal, variations introduced during the analytical workflow can be normalized, leading to improved accuracy and precision of the quantitative results. Stable isotope-labeled internal standards are considered the gold standard as their physicochemical properties are nearly identical to their unlabeled counterparts.

Experimental Workflow

The general workflow for the quantitative analysis of amino acids using a this compound internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) IS_Addition Addition of This compound IS Sample->IS_Addition Precipitation Protein Precipitation (e.g., with Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Integration Peak Integration LC_MS->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: General experimental workflow for amino acid quantification.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific applications and instrumentation.

1. Materials and Reagents

  • L-Cysteic Acid-d3 (or other suitable stable isotope-labeled this compound)

  • Amino acid standards mix

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma, urine)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Centrifuge

  • Nitrogen evaporator (optional)

  • LC-MS/MS system with HILIC column

2. Preparation of Stock and Working Solutions

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Cysteic Acid-d3 in ultrapure water.

  • IS Working Solution (1000 nM): Dilute the IS stock solution with an appropriate solvent (e.g., 50% acetonitrile in water) to a final concentration of 1000 nM.

  • Amino Acid Stock Solution (1 mg/mL): Prepare a stock solution of the amino acid standard mix in an appropriate solvent.

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards and QC samples by spiking the amino acid stock solution into the biological matrix. The concentrations should cover the expected range of the analytes in the samples.

3. Sample Preparation

  • Thaw biological samples (e.g., plasma, urine) on ice.

  • To a 100 µL aliquot of each sample, calibration standard, and QC sample in a microcentrifuge tube, add 10 µL of the IS Working Solution (1000 nM).

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 10 mM ammonium formate and 0.1% formic acid).

  • Vortex to dissolve the residue completely.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Parameters

The following are typical starting conditions for a HILIC-based separation and may require optimization.

ParameterRecommended Setting
LC System
ColumnHILIC Column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm)
Mobile Phase A10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B95% Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
Gradient95% B (0-2 min), 95-50% B (2-10 min), 50% B (10-12 min), 50-95% B (12-12.1 min), 95% B (12.1-18 min)
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
MS System
Ionization ModeElectrospray Ionization (ESI), Negative Mode
Capillary Voltage3.5 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
This compound (Analyte)To be determined empirically for the specific instrument.
L-Cysteic Acid-d3 (IS)To be determined empirically for the specific instrument.
Other Amino AcidsTo be determined empirically for each analyte.

Data Presentation and Analysis

1. Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is typically used.

Table 1: Representative Calibration Curve Data for a Target Amino Acid

Standard Concentration (µM)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
112,5431,512,3450.0083
563,8761,523,4560.0419
10128,9871,509,8760.0854
50645,7891,515,6780.4261
1001,298,7651,520,1230.8544
5006,512,3451,518,9014.2876
Linear Regression y = 0.0086x - 0.0003 R² = 0.9995

2. Quality Control

QC samples at low, medium, and high concentrations are analyzed in replicate to assess the accuracy and precision of the method.

Table 2: Representative Quality Control Data

QC LevelNominal Conc. (µM)Calculated Conc. (µM) (n=5)Accuracy (%)Precision (%CV)
Low7.57.397.34.5
Medium7576.1101.53.2
High350345.898.82.8

Signaling Pathway Context

The accurate quantification of amino acids is critical in understanding numerous metabolic and signaling pathways. For instance, alterations in amino acid levels are associated with metabolic disorders like diabetes and cancer. The workflow described here can be applied to study these pathways.

Metabolic_Pathway_Analysis cluster_sample Biological System cluster_quantification Quantitative Analysis cluster_interpretation Biological Interpretation Disease Disease State (e.g., Cancer) Extraction Metabolite Extraction + IS Spiking Disease->Extraction Control Control State Control->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Amino Acid Quantification LCMS->Quant Pathway Pathway Analysis (e.g., mTOR signaling) Quant->Pathway Biomarker Biomarker Discovery Pathway->Biomarker

Caption: Workflow for metabolic pathway analysis.

Conclusion

The use of stable isotope-labeled this compound as an internal standard provides a robust and reliable method for the quantitative analysis of amino acids and other polar metabolites in complex biological matrices. The detailed protocol and representative data presented here offer a solid foundation for researchers to develop and validate high-quality LC-MS/MS assays. This approach is invaluable for applications in metabolomics, clinical diagnostics, and drug development, where accurate and precise measurements are paramount.

protocol for measuring Cysteic Acid as a marker of oxidative stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a myriad of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The oxidation of proteins is a major consequence of oxidative stress, leading to structural and functional alterations. Cysteine, a sulfur-containing amino acid, is particularly susceptible to oxidation due to its reactive thiol group.[1][2] The irreversible oxidation of cysteine residues in proteins to cysteic acid serves as a stable and quantifiable biomarker of cumulative oxidative damage.[3] These application notes provide detailed protocols for the sensitive and accurate measurement of this compound in biological samples using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of Cysteine Oxidation

Under conditions of oxidative stress, cysteine residues in proteins undergo a series of oxidation reactions. The initial, reversible oxidation product is sulfenic acid, which can be further oxidized to sulfinic acid. The final, irreversible oxidation product is this compound (sulfonic acid).[1] This process is a hallmark of severe or prolonged oxidative stress.

Cysteine Oxidation Pathway Cysteine Cysteine (Protein-SH) SulfenicAcid Sulfenic Acid (Protein-SOH) Cysteine->SulfenicAcid ROS SulfinicAcid Sulfinic Acid (Protein-SO2H) SulfenicAcid->SulfinicAcid ROS CysteicAcid This compound (Protein-SO3H) SulfinicAcid->CysteicAcid ROS

Caption: Oxidation of protein cysteine to this compound.

Experimental Workflow for this compound Analysis

The general workflow for the quantification of this compound as a biomarker of oxidative stress involves sample preparation, including protein hydrolysis and oxidation, followed by analytical detection and data analysis.

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Tissue) Oxidation Performic Acid Oxidation Sample->Oxidation Hydrolysis Acid Hydrolysis Oxidation->Hydrolysis Derivatization Derivatization (for HPLC) Hydrolysis->Derivatization LCMS LC-MS/MS Analysis Hydrolysis->LCMS HPLC HPLC Analysis Derivatization->HPLC Quantification Quantification HPLC->Quantification LCMS->Quantification Stats Statistical Analysis Quantification->Stats

Caption: General experimental workflow for this compound analysis.

Experimental Protocols

Sample Preparation: Performic Acid Oxidation and Acid Hydrolysis

To accurately quantify total cysteine content as this compound, a two-step process of oxidation followed by acid hydrolysis is necessary. Performic acid oxidation quantitatively converts all cysteine and cystine residues to the stable this compound form.[4][5][6] Subsequent acid hydrolysis breaks down the protein into its constituent amino acids.

Materials:

  • Formic acid (97-100%)

  • Hydrogen peroxide (30%)

  • 6 M Hydrochloric acid (HCl) containing 0.5% phenol[7]

  • Internal standard (e.g., Norleucine)[5]

  • Vacuum hydrolysis tubes (6 x 50 mm)

  • Heating block or oven

  • Vacuum centrifuge

Procedure:

  • Performic Acid Reagent Preparation: Mix 19 volumes of formic acid with 1 volume of 30% hydrogen peroxide. Let the mixture stand at room temperature for 1 hour to allow for the formation of performic acid.[7]

  • Sample Preparation: Place 0.1–10 µg of protein or peptide sample into a vacuum hydrolysis tube and dry it under vacuum.[7]

  • Oxidation: Add 10 µL of the freshly prepared performic acid reagent to the dried sample. Allow the oxidation to proceed for 30 minutes at 22 °C.[7] After oxidation, remove the performic acid by vacuum centrifugation.

  • Acid Hydrolysis: To the dried, oxidized sample, add 200 µL of 6 M HCl containing 0.5% phenol.[7]

  • Hydrolysis Conditions: Seal the tubes under vacuum and heat at 110-116 °C for 24 hours.[7][8]

  • Post-Hydrolysis Processing: After cooling, open the tubes and dry the samples under vacuum to remove the HCl. Reconstitute the dried hydrolysate in an appropriate buffer for subsequent analysis.

HPLC Method with Pre-Column Derivatization

This method is suitable for laboratories equipped with standard HPLC systems with fluorescence or UV detection. Pre-column derivatization enhances the sensitivity and chromatographic retention of this compound.

Materials:

  • Derivatization reagent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC))

  • HPLC system with a fluorescence or UV detector

  • C18 reverse-phase column

  • Mobile phases (e.g., acetate buffer and methanol)[9]

  • This compound standard

Procedure:

  • Derivatization: Reconstitute the dried protein hydrolysate in a borate buffer (pH 9.5). Add the derivatization reagent (e.g., OPA) and allow the reaction to proceed according to the manufacturer's instructions.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[9]

    • Mobile Phase A: 0.1 M acetate buffer (pH 4.5)-methanol (97:3, v/v).[9]

    • Mobile Phase B: Methanol.[9]

    • Gradient: A typical gradient would involve starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the derivatized amino acids.

    • Flow Rate: 0.8 mL/min.[9]

    • Detection: Fluorescence (e.g., Ex: 385 nm, Em: 515 nm for SBD-F derivatization) or UV detection.[10]

  • Quantification: Generate a standard curve using known concentrations of derivatized this compound. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

LC-MS/MS Method

LC-MS/MS offers high sensitivity and specificity for the direct measurement of this compound without the need for derivatization.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • C18 reverse-phase column

  • Mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile)

  • This compound standard

  • Isotopically labeled internal standard (e.g., ¹³C-labeled this compound) for absolute quantification

Procedure:

  • Sample Preparation: Reconstitute the dried protein hydrolysate in the initial mobile phase (e.g., 5% acetonitrile with 0.1% formic acid).[11]

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3 µm particle size).[12]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient will be used to separate this compound from other amino acids.

    • Flow Rate: 0.35 mL/min.[12]

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use Multiple Reaction Monitoring (MRM) for quantification.[12] Monitor specific precursor-to-product ion transitions for both native and isotopically labeled this compound.

  • Quantification: Calculate the concentration of this compound by determining the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard and comparing this ratio to a standard curve.

Data Presentation

The following tables provide examples of quantitative data that can be obtained using these methods.

Table 1: HPLC Method Performance Characteristics

ParameterTypical ValueReference
Linearity Range2.5 - 100 µmol/L[13]
Correlation Coefficient (r²)> 0.999[13]
Intra-day Precision (%CV)< 2%[14]
Inter-day Precision (%CV)< 6%[14]
Recovery96-101%[14]
Limit of Detection (LOD)0.16 µmol/L[14]

Table 2: this compound Levels in Human Plasma

ConditionThis compound Concentration (µM)Reference
Healthy Donors145 ± 18 (as protein-bound Cys)[15]
Sickle Cell Disease PatientsSignificantly elevated vs. healthy[16]
Sepsis PatientsSignificantly elevated vs. healthy[16]

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for the quantification of this compound as a biomarker of oxidative stress. The choice between HPLC with derivatization and LC-MS/MS will depend on the available instrumentation and the required sensitivity. The accurate measurement of this compound can provide valuable insights into the role of oxidative stress in various diseases and can be a useful tool in the development of novel therapeutic interventions.

References

Application Notes and Protocols for the Analytical Separation of Cysteic Acid from Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine, a pivotal sulfur-containing amino acid, and its oxidized form, cysteic acid, are of significant interest in various fields, including biomedical research and pharmaceutical development. The accurate separation and quantification of these two molecules are crucial for understanding redox processes, protein structure and function, and for quality control in drug formulations. Due to their distinct polarities, with this compound being significantly more polar than cysteine, a range of analytical techniques can be employed for their effective separation.

This document provides detailed application notes and protocols for the primary analytical techniques used to separate this compound from cysteine. These methods include High-Performance Liquid Chromatography (HPLC) with various stationary phases, Ion-Exchange Chromatography (IEC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Capillary Electrophoresis (CE).

Principle of Separation

The separation of this compound and cysteine is primarily based on the significant difference in their physicochemical properties. This compound contains a highly polar sulfonate group (-SO₃H), making it a strong acid, while cysteine possesses a thiol group (-SH) which is less polar and susceptible to oxidation. This difference in polarity and charge state at a given pH is exploited by various chromatographic and electrophoretic techniques. For instance, in ion-exchange chromatography, the negatively charged sulfonate group of this compound interacts strongly with an anion-exchange stationary phase. In reversed-phase HPLC, the more polar this compound elutes earlier than the less polar cysteine. HILIC, on the other hand, retains the more polar this compound more strongly on a polar stationary phase.

Sample Preparation: Oxidation of Cysteine to this compound

For accurate quantification of total cysteine (cysteine + cystine), a common and recommended practice is the oxidation of cysteine to the more stable this compound prior to analysis. This is particularly important in complex matrices like protein hydrolysates where cysteine can be unstable.[1] Performic acid oxidation is a widely used method for this purpose.

Protocol: Performic Acid Oxidation of Cysteine[1][2][3]
  • Reagent Preparation (Performic Acid):

    • Mix 9 volumes of formic acid with 1 volume of 30% hydrogen peroxide.

    • Incubate the mixture at room temperature for 1 hour to allow for the formation of performic acid.

  • Oxidation Procedure:

    • Lyophilize the protein or peptide sample.

    • Add the freshly prepared performic acid to the dried sample.

    • Incubate the reaction mixture on ice for 2-4 hours.

    • Dilute the reaction mixture with a large volume of deionized water.

    • Freeze the sample and lyophilize to remove excess performic acid.

  • Acid Hydrolysis:

    • Following oxidation, subject the sample to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to cleave peptide bonds and release the this compound for analysis.[1]

Analytical Techniques and Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a versatile technique for separating compounds based on their hydrophobicity. To enhance the retention and detection of the polar analytes, pre-column derivatization is often employed.

This method is suitable for the quantification of cysteine in the presence of other amino acids.

  • Sample Derivatization:

    • To 50 µL of sample/standard, add 450 µL of borate buffer (pH 6.2).

    • Add 500 µL of FMOC-Cl solution and vortex for 10 seconds.

    • Immediately add 4 mL of n-hexane and vortex for 10 seconds to extract excess reagent.

    • Allow the layers to separate and inject the aqueous (lower) layer.

  • Chromatographic Conditions:

    • Column: Waters Cortecs C18+ UPLC (2.1 x 100 mm, 1.6 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

    • Mobile Phase B: Acetonitrile:Water (90:10, v/v)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 265 nm

    • Injection Volume: 1 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 - 3 80
      3 - 5 80 → 88
      5 - 8 88
      8 - 10 88 → 98
      10 - 12 98
      12 - 12.1 98 → 80

      | 12.1 - 15 | 80 |

ParameterValueReference
Linearity Range0.1 - 0.5 mg/mL
Mean Recovery99.9% - 100.4%
Precision (%RSD)< 0.8%
Ion-Exchange Chromatography (IEC)

IEC separates molecules based on their net charge. It is a robust and reliable method for amino acid analysis, including the separation of the highly charged this compound.

This is a classic method for amino acid analysis from protein hydrolysates.

  • Sample Preparation:

    • Perform performic acid oxidation and acid hydrolysis as described previously.

    • Dissolve the dried hydrolysate in a citrate buffer (pH 2.2).

  • Chromatographic Conditions:

    • Column: Cation-exchange column

    • Mobile Phase: A series of sodium citrate buffers with increasing pH and/or ionic strength are used to elute the amino acids. For example:

      • Buffer 1: 0.2 M Sodium Citrate, pH 3.25

      • Buffer 2: 0.2 M Sodium Citrate, pH 4.25

      • Buffer 3: 1.0 M Sodium Citrate, pH 5.28

    • Flow Rate: Typically 0.5 - 1.0 mL/min

    • Column Temperature: Gradient temperature program (e.g., 50°C to 70°C)

    • Detection: Post-column derivatization with ninhydrin followed by UV detection at 570 nm (and 440 nm for proline). The column effluent is mixed with the ninhydrin reagent and passed through a reaction coil at high temperature before entering the detector.

ParameterValueReference
Limit of Quantitation0.000001%[1]
Reportable Unit% (w/w)[1]
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is ideal for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography. This makes it an excellent choice for the analysis of underivatized this compound and cysteine.

  • Sample Preparation:

    • For protein analysis, performic acid oxidation and acid hydrolysis are required.

    • For free amino acid analysis, simple protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation is sufficient.

  • Chromatographic Conditions:

    • Column: Polymer-based amino HILIC column (e.g., Shodex NH2P40-2D, 2.0 x 150 mm, 4 µm)[2]

    • Mobile Phase A: 100 mM Ammonium Formate

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.2 mL/min[2]

    • Column Temperature: 30°C[2]

    • Detection: Electrospray Ionization Mass Spectrometry (ESI-MS)

    • Injection Volume: 5 µL[2]

    • Gradient Program: [2]

      Time (min) % Mobile Phase B
      0 - 10 75
      10 - 11 75 → 50

      | 11 - 35 | 50 |

ParameterValueReference
Limit of Detection (LOD)Varies by amino acid (pmol range)[3]
Limit of Quantification (LOQ)Varies by amino acid (pmol range)[3]
Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample and reagent consumption. It is well-suited for the analysis of charged species like this compound and cysteine.

  • Sample Preparation:

    • Dilute the sample in the background electrolyte.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 36 cm effective length)

    • Background Electrolyte (BGE): 20 mM Sodium Borate buffer, pH 9.2

    • Voltage: 20-30 kV

    • Temperature: 25°C

    • Injection: Hydrodynamic or electrokinetic injection

    • Detection: UV detection at 200 nm or Laser-Induced Fluorescence (LIF) after derivatization.

Quantitative data for CE is highly dependent on the specific application and detection method used. Linearity is typically observed over several orders of magnitude with low limits of detection, particularly with LIF detection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection Sample Protein/Peptide Sample Oxidation Performic Acid Oxidation Sample->Oxidation Hydrolysis Acid Hydrolysis Oxidation->Hydrolysis HPLC HPLC (RP, IEC, HILIC) Hydrolysis->HPLC CE Capillary Electrophoresis Hydrolysis->CE UV_Vis UV-Vis HPLC->UV_Vis Fluorescence Fluorescence HPLC->Fluorescence MS Mass Spectrometry HPLC->MS CE->UV_Vis CE->Fluorescence CE->MS

Caption: General experimental workflow for the analysis of this compound from protein samples.

hplc_derivatization_workflow Start Sample/Standard Derivatization Pre-column Derivatization (e.g., FMOC-Cl) Start->Derivatization Injection HPLC Injection Derivatization->Injection Separation RP-HPLC Separation Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for RP-HPLC analysis with pre-column derivatization.

Conclusion

The choice of the most suitable analytical technique for the separation of this compound from cysteine depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. For complex samples such as protein hydrolysates, a preliminary oxidation step to convert cysteine to the more stable this compound is highly recommended for accurate total cysteine quantification. Ion-exchange chromatography with post-column ninhydrin derivatization remains a robust and reliable method. For higher sensitivity and throughput, RP-HPLC or HILIC coupled with mass spectrometry or fluorescence detection after derivatization are excellent alternatives. Capillary electrophoresis provides a high-efficiency separation with low sample and reagent consumption. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for researchers and scientists in selecting and implementing the most appropriate method for their specific analytical needs.

References

Application Notes: Quantification of Cysteic Acid using a Competitive ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cysteic acid (3-sulfo-L-alanine) is a sulfonic acid-containing amino acid formed by the oxidation of cysteine.[1][2] The quantification of this compound is of significant interest in various research fields, including food science, clinical diagnostics, and drug development, as it can be an indicator of oxidative stress and protein modification.[3][4][5] These application notes describe the development and protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit for the sensitive and specific quantification of this compound in biological samples.

The assay is based on the principle of competitive binding. This compound in the sample competes with a fixed amount of this compound conjugated to a carrier protein and coated onto a microplate for binding to a limited amount of anti-cysteic acid antibody. The amount of antibody bound to the plate is then detected by a secondary antibody conjugated to horseradish peroxidase (HRP). The subsequent colorimetric reaction is inversely proportional to the concentration of this compound in the sample.[6][7]

Principle of the Assay

The competitive ELISA for this compound quantification follows these key steps:

  • Coating: A this compound-carrier protein conjugate is pre-coated onto the wells of a 96-well microplate.

  • Competitive Binding: The sample containing unknown amounts of this compound and a specific anti-cysteic acid primary antibody are added to the wells. Free this compound in the sample competes with the coated this compound for binding to the antibody.

  • Washing: Unbound reagents are washed away.

  • Detection: An HRP-conjugated secondary antibody, which binds to the primary antibody, is added.

  • Substrate Reaction: The addition of a TMB substrate solution results in the development of a blue color, which is stopped by the addition of a stop solution, turning the color to yellow.[8][9][10]

  • Data Analysis: The absorbance is read at 450 nm, and the concentration of this compound is determined by comparison to a standard curve. The signal intensity is inversely proportional to the amount of this compound in the sample.[11]

Materials and Methods

Kit Components

ComponentQuantityStorage
This compound-Coated 96-Well Plate1 plate4°C
Anti-Cysteic Acid Antibody (Primary)1 vial-20°C
HRP-Conjugated Secondary Antibody1 vial4°C
This compound Standard1 vial-20°C
10X Wash Buffer1 bottleRoom Temperature
Blocking Buffer1 bottle4°C
TMB Substrate1 bottle4°C (Protect from light)
Stop Solution1 bottleRoom Temperature
Plate Sealer2 sheetsRoom Temperature

Required Materials Not Provided

  • Deionized or distilled water

  • Pipettes and pipette tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Tubes for standard and sample dilutions

  • Vortex mixer

  • Automated plate washer (optional)

Experimental Protocols

Protocol 1: Reagent Preparation

  • 1X Wash Buffer: Dilute the 10X Wash Buffer 1:10 with deionized water. For one plate, mix 50 mL of 10X Wash Buffer with 450 mL of deionized water.[12][13][14]

  • This compound Standards: Reconstitute the this compound Standard with the provided diluent to create a stock solution. Perform serial dilutions to generate standards ranging from a high to a low concentration (e.g., 100 ng/mL to 0.1 ng/mL).

  • Antibody Dilution: Dilute the Anti-Cysteic Acid Antibody and the HRP-Conjugated Secondary Antibody to their optimal concentrations using the appropriate diluent as specified in the kit manual.

Protocol 2: Competitive ELISA Procedure

  • Prepare the Plate: Allow all reagents to reach room temperature. Remove the required number of strips from the 96-well plate.

  • Standard and Sample Addition: Add 50 µL of each standard and sample into the appropriate wells.

  • Primary Antibody Addition: Add 50 µL of the diluted Anti-Cysteic Acid Antibody to each well.

  • Incubation: Cover the plate with a plate sealer and incubate for 1-2 hours at room temperature.[6]

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with 200 µL of 1X Wash Buffer.[6]

  • Secondary Antibody Addition: Add 100 µL of the diluted HRP-Conjugated Secondary Antibody to each well.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 5.

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.[8][15]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.[8][16]

Data Analysis and Interpretation

Standard Curve Generation

  • Calculate the average absorbance for each set of replicate standards, controls, and samples.

  • Subtract the average zero standard optical density (O.D.).[17]

  • Create a standard curve by plotting the mean absorbance (y-axis) against the corresponding this compound concentration (x-axis). A four-parameter logistic (4-PL) curve fit is recommended for competitive ELISAs.[11]

  • The concentration of this compound in the samples can be interpolated from the standard curve. Remember to multiply by the dilution factor if samples were diluted.[17]

Typical Standard Curve

This compound (ng/mL)Absorbance (450 nm)
1000.250
500.450
250.750
12.51.150
6.251.650
3.1252.100
1.562.450
02.800

Note: This data is for demonstration purposes only. A new standard curve must be generated for each assay.

Troubleshooting

ProblemPossible CauseSolution
High Background Insufficient washingIncrease the number of washes.
Blocking buffer is ineffectiveUse a different blocking agent.[18][19][20]
Contaminated reagentsUse fresh reagents.
Low Signal Insufficient incubation timeIncrease incubation times.
Reagents not at room temperatureEnsure all reagents are at room temperature before use.
Incorrect antibody dilutionOptimize antibody concentrations.
High CV% Pipetting errorsEnsure accurate and consistent pipetting.[17][21]
Inconsistent washingUse an automated plate washer for consistency.

Visualizations

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Reagent Preparation Add_Sample Add Standards & Samples Reagent_Prep->Add_Sample Standard_Dilution Standard Dilutions Standard_Dilution->Add_Sample Add_Primary_Ab Add Primary Antibody Add_Sample->Add_Primary_Ab Incubate1 Incubate Add_Primary_Ab->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Secondary_Ab Add Secondary Antibody (HRP) Wash1->Add_Secondary_Ab Incubate2 Incubate Add_Secondary_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_TMB Add TMB Substrate Wash2->Add_TMB Incubate3 Incubate (Dark) Add_TMB->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Plate Read at 450 nm Add_Stop->Read_Plate Generate_Curve Generate Standard Curve Read_Plate->Generate_Curve Calculate_Conc Calculate Concentrations Generate_Curve->Calculate_Conc

Caption: Workflow for the this compound Competitive ELISA.

Caption: Principle of the Competitive ELISA for this compound.

References

Application Notes and Protocols: Cysteine-Reactive Labeling for In Vivo Tracking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to track cells and molecules in a living organism is crucial for understanding complex biological processes, evaluating the efficacy of therapeutic agents, and developing new diagnostic tools. While a variety of methods exist for in vivo tracking, the labeling of specific amino acid residues offers a powerful approach for site-specific modification and subsequent visualization. This document provides detailed application notes and protocols for the use of cysteine-reactive labeling strategies in in vivo tracking studies.

It is important to distinguish this technique from the measurement of cysteic acid. This compound, an oxidized form of cysteine, is not typically used as a direct label for in vivo tracking. Instead, its presence in proteins is recognized as a biomarker of oxidative stress, indicating cellular damage or specific disease states.[1][2] This document will primarily focus on the proactive labeling of cysteine residues for tracking purposes and will also clarify the role of this compound as a biomarker.

Principle of Cysteine-Reactive Labeling

Cysteine is a relatively rare amino acid, and its side chain contains a thiol group (-SH) that is highly nucleophilic and reactive. This unique reactivity allows for specific covalent modification with a variety of probes, most notably those containing a maleimide functional group.[3][4][5][6] Fluorescent dyes functionalized with maleimides can readily react with the thiol group of cysteine residues on proteins, both on the cell surface and intracellularly, to form a stable thioether bond. This covalent attachment allows for the robust labeling of cells or proteins of interest for subsequent in vivo tracking.

A wide range of fluorescent dyes, including near-infrared (NIR) dyes, are available in maleimide-derivatized forms, offering excellent photostability and tissue penetration for in vivo imaging applications.[3][7][8]

Applications in In Vivo Tracking

  • Cell Migration and Homing: Labeled cells, such as immune cells or stem cells, can be introduced into an animal model, and their migration to specific tissues or sites of inflammation can be monitored over time using non-invasive imaging techniques.

  • Biodistribution of Protein Therapeutics: Protein-based drugs can be labeled with cysteine-reactive dyes to study their distribution, accumulation in target organs, and clearance from the body.[9]

  • Tumor Targeting: Labeled antibodies or other targeting moieties can be used to visualize tumor localization and assess the efficiency of drug delivery to cancer cells.

  • Monitoring Drug-Target Engagement: By labeling a specific protein, it is possible to track its localization and interaction with therapeutic compounds in a living system.

Experimental Protocols

Protocol 1: Ex Vivo Labeling of Cells for In Vivo Tracking

This protocol describes the labeling of a cell suspension (e.g., immune cells, stem cells) with a cysteine-reactive fluorescent dye prior to their introduction into an animal model.

Materials:

  • Cells of interest in suspension

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Cysteine-reactive fluorescent dye with a maleimide group (e.g., a near-infrared dye for deep tissue imaging)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Fetal Bovine Serum (FBS)

  • Cell culture medium

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Flow cytometer (for validation)

  • In vivo imaging system (e.g., IVIS)

Procedure:

  • Cell Preparation:

    • Harvest and wash the cells twice with sterile PBS to remove any residual media components.

    • Count the cells and resuspend them in PBS at a concentration of 1 x 10^7 cells/mL.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of the maleimide-functionalized fluorescent dye in anhydrous DMSO.[6]

    • Immediately prior to use, dilute the stock solution in PBS to a working concentration of 10-20 µM. The optimal concentration should be determined empirically for each cell type and dye.

  • Labeling Reaction:

    • Add the diluted dye solution to the cell suspension.

    • Incubate the cells with the dye for 30-60 minutes at 37°C, protected from light. Gently mix the suspension every 15 minutes to ensure uniform labeling.

  • Washing:

    • Quench the labeling reaction by adding an equal volume of FBS-containing cell culture medium.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet three times with PBS to remove any unbound dye.

  • Validation (Optional but Recommended):

    • Analyze a small aliquot of the labeled cells by flow cytometry to assess the labeling efficiency and cell viability (using a viability dye such as DAPI or Propidium Iodide).

  • Preparation for Injection:

    • Resuspend the final cell pellet in a sterile, pyrogen-free vehicle suitable for injection (e.g., PBS or saline) at the desired concentration for in vivo administration.

  • In Vivo Administration and Imaging:

    • Inject the labeled cells into the animal model via the desired route (e.g., intravenous, intraperitoneal).

    • At various time points post-injection, image the animals using an appropriate in vivo imaging system to track the location and signal intensity of the labeled cells.

Protocol 2: In Vivo Labeling via Site-Specific Protein Modification

This protocol is more advanced and involves the labeling of a specific protein with an engineered cysteine residue in a living animal. This often requires genetic modification of the target protein to introduce a uniquely reactive cysteine.

Materials:

  • Animal model expressing the target protein with an accessible, engineered cysteine residue.

  • Cysteine-reactive fluorescent dye with a maleimide group, formulated for in vivo use (e.g., water-soluble, low toxicity).

  • Sterile vehicle for injection (e.g., saline, PBS).

  • In vivo imaging system.

Procedure:

  • Dye Formulation and Administration:

    • Dissolve the maleimide-functionalized dye in a sterile, biocompatible vehicle at the desired concentration. The optimal dose and formulation must be determined through pilot studies.

    • Administer the dye solution to the animal via a systemic route (e.g., intravenous injection).

  • In Vivo Reaction and Clearance:

    • Allow sufficient time for the dye to circulate and react with the target protein in vivo.

    • Monitor the clearance of unbound dye from the circulation. The kinetics of this process will depend on the specific dye used.

  • In Vivo Imaging:

    • At various time points after dye administration, image the animal using an in vivo imaging system to detect the fluorescent signal from the labeled protein.

    • Analyze the biodistribution and accumulation of the signal in different organs and tissues.

Quantitative Data Presentation

The following tables provide a template for summarizing quantitative data from in vivo tracking studies using cysteine-reactive labeling.

Table 1: In Vitro Labeling Efficiency and Cell Viability

Cell TypeDye Concentration (µM)Labeling Efficiency (%)Cell Viability (%)
T-cells1085.2 ± 4.195.7 ± 2.3
T-cells2096.5 ± 2.892.1 ± 3.5
Mesenchymal Stem Cells1078.9 ± 5.698.2 ± 1.5
Mesenchymal Stem Cells2091.3 ± 3.996.4 ± 2.1

Table 2: Biodistribution of Labeled Cells In Vivo (24 hours post-injection)

OrganFluorescent Signal (Photons/s/cm²/sr)% Injected Dose per Gram of Tissue
Lungs1.5 x 10^8 ± 2.1 x 10^715.3 ± 2.5
Liver5.2 x 10^8 ± 4.5 x 10^745.8 ± 5.1
Spleen3.8 x 10^8 ± 3.2 x 10^730.2 ± 3.8
Kidneys8.1 x 10^7 ± 1.5 x 10^75.7 ± 1.2
Tumor2.5 x 10^8 ± 3.9 x 10^722.6 ± 4.3

Visualization of Workflows and Pathways

Experimental Workflow for Ex Vivo Cell Labeling and In Vivo Tracking

G cluster_0 Ex Vivo Labeling cluster_1 In Vivo Tracking A Cell Harvest & Washing C Incubation (Labeling Reaction) A->C B Dye Preparation B->C D Washing & Quenching C->D E Cell Injection into Animal Model D->E Labeled Cells F In Vivo Imaging (Time Points) E->F G Data Analysis (Biodistribution) F->G G cluster_0 Cellular Environment A Protein with Cysteine Residue (-SH) C Oxidized Protein with this compound (-SO3H) A->C Oxidation B Reactive Oxygen Species (ROS) (e.g., from inflammation, disease) B->C

References

Application Notes and Protocols for Cysteic Acid Analysis in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cysteic acid is a sulfur-containing amino acid formed through the oxidation of cysteine. In biological systems, it is an important intermediate in metabolic pathways, including the biosynthesis of taurine.[1][2] Emerging research also suggests its potential role as a neurotransmitter in the central nervous system, where it may interact with specific receptors.[3][4] Accurate quantification of this compound in tissue samples is crucial for understanding its physiological and pathological significance in various biological processes, including neurological function and oxidative stress.

This document provides a detailed protocol for the sample preparation and analysis of this compound in tissue homogenates using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection. The method involves the oxidation of cysteine and cystine to the more stable this compound, followed by protein precipitation, derivatization, and chromatographic separation.

Experimental Protocols

Part 1: Sample Preparation

1.1. Tissue Homogenization

This initial step ensures the disruption of tissue structure and the release of intracellular contents.

  • Materials:

    • Frozen tissue sample

    • Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4

    • Bead homogenizer

    • Stainless steel beads

    • Microcentrifuge tubes (2 mL)

  • Protocol:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Place the tissue in a pre-chilled 2 mL microcentrifuge tube containing stainless steel beads.

    • Add 500 µL of ice-cold PBS per 100 mg of tissue.

    • Homogenize the tissue using a bead homogenizer at a high setting for 2-3 cycles of 30 seconds, with 1-minute intervals on ice between cycles to prevent overheating.

    • Visually inspect the sample to ensure complete homogenization.

    • Keep the homogenate on ice for the subsequent steps.

1.2. Performic Acid Oxidation

This step quantitatively converts all cysteine and cystine residues to the stable this compound form for accurate analysis.[5][6]

  • Materials:

    • Formic acid (98-100%)

    • Hydrogen peroxide (30%)

    • Hydrobromic acid (48%)

    • Nitrogen gas supply

    • Heating block or water bath

  • Protocol:

    • Prepare fresh performic acid by mixing 9 volumes of formic acid with 1 volume of 30% hydrogen peroxide. Let the mixture stand at room temperature for 1 hour, then cool on ice.

    • To 100 µL of tissue homogenate, add 400 µL of ice-cold performic acid.

    • Incubate the mixture on ice in the dark for 16 hours (overnight).

    • Add 150 µL of 48% hydrobromic acid to stop the reaction.

    • Evaporate the sample to dryness under a gentle stream of nitrogen gas at 40-50°C.

1.3. Protein Precipitation

This procedure removes high-molecular-weight proteins that can interfere with the chromatographic analysis.[7][8]

  • Materials:

    • Trichloroacetic acid (TCA) solution (20% w/v in water)

    • Ice-cold acetone

    • Microcentrifuge

  • Protocol:

    • Reconstitute the dried sample from the oxidation step in 200 µL of ultrapure water.

    • Add 200 µL of 20% TCA solution to the sample.

    • Vortex briefly and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the free amino acids, including this compound.

    • To remove excess TCA, add 1 mL of ice-cold acetone to the supernatant, vortex, and incubate at -20°C for 1 hour.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and air-dry the pellet.

Part 2: HPLC Analysis

2.1. Pre-column Derivatization

Derivatization enhances the detection of amino acids by attaching a fluorescent tag. O-phthalaldehyde (OPA) is a common derivatizing agent for primary amines.[9][10]

  • Materials:

    • Borate buffer (0.4 M, pH 9.5)

    • O-phthalaldehyde (OPA) solution (10 mg/mL in methanol)

    • 3-Mercaptopropionic acid (MPA)

    • Derivatization vials

  • Protocol:

    • Prepare the OPA/MPA derivatization reagent by mixing 1 mL of 0.4 M borate buffer, 100 µL of OPA solution, and 10 µL of MPA. This reagent should be prepared fresh daily.

    • Reconstitute the dried sample pellet in 100 µL of 0.1 M HCl.

    • In a derivatization vial, mix 10 µL of the reconstituted sample with 40 µL of the OPA/MPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature before injection into the HPLC system.

2.2. Chromatographic Conditions

  • Instrumentation:

    • HPLC system with a fluorescence detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • Mobile Phase A: 0.1 M Sodium Acetate, pH 6.5

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • A typical gradient would be from 5% to 40% Mobile Phase B over 20 minutes. The exact gradient should be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Fluorescence Detection:

    • Excitation Wavelength: 340 nm

    • Emission Wavelength: 450 nm

  • Injection Volume: 10 µL

Data Presentation

The following table summarizes hypothetical quantitative data for this compound levels in different tissue homogenates under control and experimental (oxidative stress-induced) conditions.

TissueConditionThis compound Concentration (nmol/mg protein) ± SD
BrainControl15.2 ± 1.8
BrainOxidative Stress45.8 ± 4.2
LiverControl22.5 ± 2.5
LiverOxidative Stress68.1 ± 6.9
HeartControl12.8 ± 1.5
HeartOxidative Stress35.4 ± 3.1

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization (PBS, Bead Beating) Tissue->Homogenization Oxidation Performic Acid Oxidation (Cysteine/Cystine -> this compound) Homogenization->Oxidation Precipitation Protein Precipitation (TCA/Acetone) Oxidation->Precipitation Supernatant Supernatant Collection Precipitation->Supernatant Derivatization Pre-column Derivatization (OPA/MPA) Supernatant->Derivatization HPLC HPLC-Fluorescence Detection Derivatization->HPLC Data Data Analysis HPLC->Data

Caption: Workflow for this compound Analysis in Tissue.

Hypothetical Signaling Pathway of this compound

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Cysteine Cysteine CysteicAcid This compound Cysteine->CysteicAcid Oxidation OxidativeStress Oxidative Stress (e.g., H2O2) OxidativeStress->Cysteine Vesicle Synaptic Vesicle CysteicAcid->Vesicle Uptake CysteicAcid_released Receptor Excitatory Amino Acid Receptor Signal Postsynaptic Signaling (e.g., Ca2+ influx) Receptor->Signal Activation CysteicAcid_released->Receptor This compound

Caption: this compound in Neurotransmission.

References

Application Notes and Protocols: Cysteic Acid in Neurotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteic acid, an oxidized derivative of the amino acid cysteine, is an endogenous compound that has been implicated in excitotoxic neuronal damage. Excitotoxicity is a pathological process by which excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal injury and death. This process is a key contributor to the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. This compound, acting as an agonist at the NMDA receptor, can trigger a cascade of neurotoxic events, making it a valuable tool for in vitro neurotoxicity modeling and for the screening of potential neuroprotective agents.

These application notes provide a summary of the use of this compound in neurotoxicity assays, including its mechanism of action, qualitative data on its effects, and detailed protocols for assessing its neurotoxic potential in neuronal cell cultures.

Mechanism of Action: Excitotoxicity

The primary mechanism underlying this compound-induced neurotoxicity is the overactivation of NMDA receptors.[1][2] This leads to a sustained influx of calcium ions (Ca2+) into the neuron. The resulting intracellular calcium overload triggers a number of deleterious downstream events, including:

  • Activation of Degradative Enzymes: Elevated calcium levels activate proteases (e.g., calpains), phospholipases, and endonucleases, which degrade essential cellular components.

  • Mitochondrial Dysfunction: Calcium overload can lead to the opening of the mitochondrial permeability transition pore (mPTP), disrupting mitochondrial function, impairing ATP production, and leading to the release of pro-apoptotic factors.

  • Generation of Reactive Oxygen Species (ROS): Mitochondrial dysfunction and the activation of enzymes like nitric oxide synthase (NOS) contribute to the production of ROS, leading to oxidative stress and further cellular damage.

  • Apoptosis and Necrosis: Depending on the severity of the insult, the excitotoxic cascade can trigger either programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).[2]

Data Presentation

Quantitative dose-response data for this compound-induced neurotoxicity is not extensively available in the public literature. However, a key study by Patel et al. (1998) demonstrated the cell-type specific neurotoxic effects of this compound using a lactate dehydrogenase (LDH) release assay. The following table provides a qualitative summary of these findings. Researchers are encouraged to perform dose-response experiments to determine the optimal concentrations for their specific cell model and assay conditions.

Cell LineCell TypeThis compound Neurotoxic Response (Qualitative)Reference
TE 671Human MedulloblastomaHigh[1]
U-87 MGHuman GlioblastomaMedium[1]
SK.N.SHHuman NeuroblastomaLow[1]

Experimental Protocols

The following are detailed protocols for commonly used neurotoxicity assays that can be adapted for studying the effects of this compound.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from damaged cells into the culture medium, which serves as an indicator of compromised cell membrane integrity and cytotoxicity.

Materials:

  • Neuronal cells (e.g., TE 671, SK.N.SH, or primary neurons)

  • 96-well cell culture plates

  • This compound solution (sterile, stock solution in water or culture medium)

  • Positive control (e.g., Glutamate at a known neurotoxic concentration)

  • Vehicle control (the solvent used to dissolve this compound)

  • Cell lysis solution (e.g., 1% Triton X-100) for maximum LDH release control

  • Commercially available LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium. A suggested starting range is 10 µM to 10 mM.

    • Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound, positive control, or vehicle control.

    • Include wells for the following controls:

      • Untreated Control: Cells in culture medium only.

      • Vehicle Control: Cells treated with the highest concentration of the vehicle used for this compound dilution.

      • Positive Control: Cells treated with a known neurotoxin (e.g., 100 µM glutamate).

      • Maximum LDH Release Control: Wells with untreated cells to be lysed later.

      • Medium Background Control: Wells with culture medium only (no cells).

  • Incubation: Incubate the plate for a predetermined time, typically 24 to 48 hours for excitotoxicity studies.[3]

  • Assay Procedure:

    • Following incubation, centrifuge the plate at 250 x g for 4 minutes (optional, can reduce background from detached but intact cells).

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • To the "Maximum LDH Release Control" wells, add 10 µL of the cell lysis solution and incubate for 45 minutes at 37°C before collecting the supernatant.

    • Prepare the LDH assay reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the absorbance of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Untreated Control Absorbance) / (Maximum LDH Release Absorbance - Untreated Control Absorbance)] x 100

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells by assessing the ability of mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. A decrease in metabolic activity is indicative of cytotoxicity.[4]

Materials:

  • Neuronal cells

  • 96-well cell culture plates

  • This compound solution

  • Positive and vehicle controls

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the LDH assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24-48 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control: % Cell Viability = (Sample Absorbance / Untreated Control Absorbance) x 100

Intracellular Calcium Imaging

This assay directly measures the increase in intracellular calcium concentration, a key event in excitotoxicity, using fluorescent calcium indicators.

Materials:

  • Neuronal cells cultured on glass-bottom dishes or plates

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127 (for aiding dye solubilization)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound solution

  • Positive control (e.g., Glutamate or Ionomycin)

  • Fluorescence microscope or a plate reader with fluorescence capabilities

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for fluorescence imaging and allow them to adhere and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in HBSS. The addition of 0.02% Pluronic F-127 can aid in dye loading.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the dye loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Image Acquisition:

    • Place the dish or plate on the fluorescence microscope or in the plate reader.

    • Acquire a baseline fluorescence reading before adding any stimulants.

    • Add the this compound solution (at a predetermined concentration) or positive control to the cells.

    • Immediately begin recording the changes in fluorescence intensity over time. For kinetic readings, acquire images every few seconds for several minutes.

  • Data Analysis:

    • Measure the change in fluorescence intensity in regions of interest (individual cells) over time.

    • The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) and expressed as ΔF/F0.

    • Compare the amplitude and kinetics of the calcium response induced by this compound to that of the controls.

Visualizations

Signaling Pathway of this compound-Induced Neurotoxicity

CysteicAcid_Neurotoxicity_Pathway CysteicAcid This compound NMDAR NMDA Receptor CysteicAcid->NMDAR Binds and Activates Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel Ca_overload Intracellular Ca²⁺ Overload Ca_influx->Ca_overload Enzyme_activation Activation of Degradative Enzymes (Calpains, Proteases) Ca_overload->Enzyme_activation Mito_dysfunction Mitochondrial Dysfunction Ca_overload->Mito_dysfunction ROS_production ROS Production (Oxidative Stress) Ca_overload->ROS_production Necrosis Necrosis Ca_overload->Necrosis Cell_death Neuronal Cell Death Enzyme_activation->Cell_death Mito_dysfunction->ROS_production Apoptosis Apoptosis Mito_dysfunction->Apoptosis ROS_production->Cell_death Apoptosis->Cell_death Necrosis->Cell_death Experimental_Workflow start Start seed_cells Seed Neuronal Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_treatment Add this compound, Positive & Vehicle Controls incubate1->add_treatment incubate2 Incubate (24-48h) add_treatment->incubate2 assay Perform Neurotoxicity Assay (LDH, MTT, or Calcium Imaging) incubate2->assay data_acquisition Data Acquisition (e.g., Absorbance, Fluorescence) assay->data_acquisition data_analysis Data Analysis (% Cytotoxicity / % Viability) data_acquisition->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

challenges in the accurate measurement of Cysteic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate measurement of cysteic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for the quantification of this compound, a critical marker for cysteine and cystine content in proteins and peptides.

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is this compound measured instead of cysteine or cystine directly?

A: Direct quantification of cysteine and cystine during standard protein analysis is often inaccurate. These sulfur-containing amino acids are unstable and tend to degrade or be destroyed during acid hydrolysis, a common step in sample preparation[1][2][3]. To overcome this, cysteine and cystine are intentionally oxidized to a single, stable derivative, this compound, which can be reliably quantified[3][4].

Q2: What are the primary methods for oxidizing cysteine and cystine to this compound?

A: The most common methods involve chemical oxidation prior to or during acid hydrolysis. Key techniques include performic acid oxidation, sodium azide-induced oxidation during hydrolysis, and the use of dimethyl sulfoxide (DMSO) during vapor phase hydrolysis[1][3][4][5].

Q3: What are the advantages and disadvantages of different oxidation methods?

A: The choice of oxidation method can impact yield, analysis time, and potential side reactions. Each method has distinct characteristics that make it suitable for different experimental needs.

Table 1: Comparison of Common Oxidation Methods for Cysteine/Cystine

FeaturePerformic Acid OxidationSodium Azide-Induced OxidationDMSO-based Oxidative Hydrolysis
Procedure Pre-hydrolysis treatment in solution, often requiring lyophilization[1][5].Reagent (0.20% sodium azide) is added directly to the hydrochloric acid for hydrolysis[1].Reagent (e.g., 2% DMSO) is added to 6N HCl for vapor phase hydrolysis[3].
Yield Generally effective[4].Can deliver slightly higher yields of this compound compared to performic acid[1]. 87-100% oxidation reported[1].Quantitative conversion reported[3].
Time Longer; requires a separate pre-treatment step[1].Faster; oxidation occurs concurrently with hydrolysis, taking about half the time of performic acid methods[1].Relatively fast (e.g., 40 minutes at 150°C)[3].
Side Reactions Can modify other residues, particularly tyrosine[1][6].Does not affect tyrosine residues[1].Information on side reactions is less detailed but is an established method[3].
Key Advantage Widely established and documented method[4].Simpler workflow, higher yield, and fewer side reactions on tyrosine[1].Suitable for small sample amounts using vapor phase hydrolysis[3].
Sample Preparation

Q4: What is a general protocol for preparing a protein sample for this compound analysis?

A: A typical workflow involves the oxidation of cysteine/cystine to this compound, followed by protein hydrolysis to break the protein down into its constituent amino acids. Detailed protocols for specific oxidation methods are provided in the "Experimental Protocols" section below.

Q5: Are there any common buffers or reagents that interfere with the analysis?

A: Yes, certain substances in your sample can interfere with the analysis. It is crucial to avoid buffers containing high concentrations of primary and secondary amines, such as TRIS, as these can react with derivatization agents. High amounts of glycerin should also be avoided[7].

Q6: How critical are sample storage conditions for accurate results?

A: Sample storage is highly critical. The stability of amino acids can be affected by storage temperature and duration. For instance, cysteine and cystine concentrations have been observed to decrease during long-term storage[8]. It is recommended to either analyze samples promptly after collection or store them at -80°C to minimize changes in amino acid profiles[8]. Repeated freeze-thaw cycles should also be avoided as they can alter analyte concentrations.

Analytical Methods (HPLC)

Q7: My this compound peak is appearing in the solvent front of my reversed-phase (RP-HPLC) chromatogram. Is this normal?

A: Yes, this is a very common challenge. This compound is a highly polar (hydrophilic) molecule due to its sulfonic acid group. Consequently, it has very little affinity for nonpolar stationary phases used in RP-HPLC, such as C18 columns, causing it to elute very early, often with the injection front[3][9].

Q8: How can I improve the retention and peak shape of this compound in my HPLC analysis?

A: There are several strategies to address poor retention and peak shape:

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that is well-suited for retaining and separating very polar compounds like this compound[9].

  • Use Ion-Pairing Reagents: Adding an ion-pairing reagent, such as diisopropylethylamine, to the mobile phase can help improve the retention and peak shape of the derivatized this compound on an RP column[3].

  • Derivatization: While derivatization is standard, choosing a method that adds a more hydrophobic tag to the this compound can improve its retention on an RP column.

Q9: What are the differences between pre-column and post-column derivatization for this compound analysis?

A: Pre-column derivatization involves reacting the amino acids with a labeling agent before injection into the HPLC system. This method is often faster and can be automated, significantly shortening analysis time[5][10]. Post-column derivatization involves reacting the separated amino acids with a reagent after they elute from the column but before they reach the detector. This approach can be slower, often due to the use of cation exchange columns[5][10].

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem: Low or inconsistent recovery of this compound.

  • Q: I am observing low and variable yields of this compound. What could be the cause? A: This issue often points to problems in the oxidation or hydrolysis steps.

    • Incomplete Oxidation: Ensure your oxidizing agent (e.g., performic acid) is freshly prepared and that the reaction conditions (time, temperature) are optimal. Performic acid, for example, is unstable and should be prepared just before use[4].

    • Degradation during Hydrolysis: Cysteine and cystine are prone to degradation if the oxidation is not fully completed before hydrolysis[2][3]. Ensure all steps of the chosen protocol are followed precisely.

    • Sample Matrix Effects: Components in your sample matrix could be interfering with the oxidation reaction. Consider a sample cleanup step if your samples are complex.

Problem: Poor chromatographic peak shape (broadening, tailing).

  • Q: My this compound peak is very broad and difficult to integrate accurately. How can I fix this? A: Poor peak shape is typically a result of challenging chromatography due to the polar nature of this compound.

    • Inadequate Retention on RP Columns: As mentioned in the FAQ, the hydrophilic nature of this compound leads to poor interaction with C18 columns, resulting in broad peaks at the solvent front[3]. The most effective solution is often to switch to a HILIC column[9].

    • Secondary Interactions: Acidic silanol groups on silica-based columns can cause peak tailing. Using a mobile phase with a low pH (e.g., adding 0.1% TFA) can help suppress this interaction by protonating the carboxyl group, though the sulfonic acid charge will remain[9][11].

    • System Issues: Check for system-related problems such as leaks, incorrect mobile phase composition, or blockages in the system, which can all contribute to poor peak shape[12][13].

Problem: High variability between experimental replicates.

  • Q: My results are not reproducible between runs. What are the likely sources of this variability? A: High variability can stem from pre-analytical, analytical, or system-related factors.

    • Pre-Analytical Errors: This is the most common source of laboratory errors[14][15]. Inconsistent sample handling, storage, or preparation (pipetting errors, temperature fluctuations) can lead to significant variability[16][17]. Standardize your entire workflow from sample collection to analysis.

    • Inconsistent Derivatization: If using pre-column derivatization, ensure the reaction goes to completion for all samples and standards. Automated derivatization systems can improve reproducibility[5][10].

    • HPLC System Instability: Fluctuations in pump flow rate, inconsistent mobile phase mixing, or a variable column temperature can all lead to shifts in retention time and peak area. Ensure the HPLC system is properly maintained and equilibrated before starting a run[12][13].

Table 2: HPLC Troubleshooting Summary for this compound Analysis

ObservationPossible Cause(s)Suggested Solution(s)
No Peak or Very Small Peak Incomplete oxidation or hydrolysis; Sample degradation; Incorrect derivatization.Optimize sample preparation protocol; Check reagent stability; Verify derivatization reaction.
Peak at Solvent Front This compound is too polar for the RP column.Switch to a HILIC column[9]; Use an ion-pairing reagent[3].
Broad or Tailing Peak Poor retention; Secondary silanol interactions on the column.Switch to HILIC; Add modifier like TFA to mobile phase[9]; Check for column contamination.
Shifting Retention Times Unstable column temperature; Inconsistent mobile phase composition; Column degradation.Use a column oven; Prepare fresh mobile phase; Flush or replace the column[11].
Ghost Peaks Contamination in the system or mobile phase; Late elution from a previous injection.Use HPLC-grade solvents; Flush the system and column with a strong solvent[18].

Experimental Protocols

Protocol 1: Performic Acid Oxidation and Hydrolysis

This protocol is a common method for preparing protein samples for this compound analysis.

  • Preparation of Performic Acid:

    • Caution: Performic acid is a strong oxidant and should be handled with care in a fume hood.

    • Mix 1 part 30% hydrogen peroxide with 9 parts 88% formic acid.

    • Incubate the mixture at room temperature for 1-2 hours to allow for the formation of performic acid[4]. Keep the reagent on ice thereafter.

  • Oxidation:

    • Place the protein sample (lyophilized, if possible) in a reaction vial.

    • Add a sufficient volume of freshly prepared, ice-cold performic acid to the sample.

    • Incubate the reaction on ice (0°C) for 2-4 hours[6].

  • Removal of Reagent:

    • Dilute the reaction mixture with several volumes of ultrapure water.

    • Freeze the sample and lyophilize (freeze-dry) it to remove all traces of the performic acid reagent.

  • Acid Hydrolysis:

    • Add 6N HCl to the dried, oxidized sample.

    • Place the sample under a vacuum or flush with nitrogen to remove oxygen.

    • Hydrolyze at 110°C for 24 hours.

  • Final Preparation:

    • After hydrolysis, evaporate the HCl under a vacuum.

    • Reconstitute the sample in an appropriate loading buffer for your analytical system (e.g., HPLC mobile phase).

Protocol 2: Sodium Azide-Induced Oxidative Hydrolysis

This method combines oxidation and hydrolysis into a single, faster step.[1]

  • Preparation of Hydrolysis Reagent:

    • Prepare a solution of 6N hydrochloric acid containing 0.20% (w/v) sodium azide.

  • Oxidative Hydrolysis:

    • Add the hydrolysis reagent directly to your protein sample in a suitable hydrolysis tube.

    • Ensure the tube is properly sealed under vacuum or after flushing with an inert gas (e.g., nitrogen).

    • Heat the sample at 110°C for 24 hours. This single step performs both the oxidation of cysteine to this compound and the complete hydrolysis of the protein.

  • Final Preparation:

    • Evaporate the HCl and sodium azide reagent under a vacuum.

    • Reconstitute the resulting amino acid mixture in the desired buffer for analysis.

Visualized Workflows and Logic

The following diagrams illustrate key processes and troubleshooting logic for the accurate measurement of this compound.

Caption: General workflow for this compound quantification.

Caption: Troubleshooting logic for poor HPLC peak shape.

Caption: Key sources of pre-analytical errors.

References

Technical Support Center: Preventing Cysteic Acid Formation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing the unwanted oxidation of cysteine to cysteic acid during sample storage.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments related to this compound formation.

Question 1: I am detecting high levels of this compound in my protein/peptide samples that have been stored. What could be the cause?

Answer:

Unexpectedly high levels of this compound are almost always a result of the oxidation of cysteine residues during sample handling and storage. The thiol group in cysteine is highly susceptible to oxidation, which can be initiated or accelerated by several factors.

Potential Causes:

  • Prolonged Storage at Suboptimal Temperatures: Storing samples at 4°C or even -20°C for extended periods can still allow for slow oxidation to occur.[1][2] For long-term stability, temperatures of -80°C are recommended.[1]

  • Exposure to Oxygen: The presence of dissolved oxygen in your sample buffer or exposure to air can directly lead to the oxidation of cysteine.[3] Peptide sequences containing cysteine, methionine, or tryptophan are particularly prone to air oxidation.[3]

  • Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce more dissolved oxygen into the sample and disrupt the sample matrix, increasing the chances of oxidation.[1][3] It is highly recommended to aliquot samples into single-use volumes.[1][3]

  • Incorrect pH of Storage Buffer: The reactivity of the cysteine thiol group is pH-dependent. At pH values above 7.5, the thiol group is more likely to be in its reactive thiolate anion form, making it more susceptible to oxidation.[4]

  • Presence of Metal Ions: Trace metal ions in your buffers can catalyze oxidation reactions.[5]

Recommended Solutions:

  • Optimize Storage Temperature: For long-term storage (months to years), store samples at -80°C.[1][6][7] For short-term storage (days to a week), 4°C may be acceptable, but freezing is preferable.[1][3]

  • Minimize Oxygen Exposure: Before freezing, purge the sample vial with an inert gas like nitrogen or argon to displace oxygen.[3][6] Use de-gassed buffers for sample preparation.

  • Aliquot Samples: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][3]

  • Adjust Buffer pH: For optimal stability, store cysteine-containing samples in a slightly acidic buffer with a pH between 5 and 6.[8]

  • Use Chelating Agents: Add a chelating agent like EDTA to your buffers to sequester metal ions that can catalyze oxidation.[5]

Question 2: My samples are showing inconsistent results for cysteine/cysteic acid analysis. Could this be a storage issue?

Answer:

Yes, inconsistent results are a common symptom of sample degradation during storage. The variability can arise from differences in how individual aliquots were handled or from progressive degradation over time.

Potential Causes:

  • Inconsistent Freeze-Thaw Cycles: Different aliquots may have undergone a different number of freeze-thaw cycles, leading to varying levels of oxidation.[1][3]

  • Variable Oxygen Exposure: If some vials were not properly sealed or purged with inert gas, they would have higher levels of cysteine oxidation.[3]

  • Sample Position in Freezer: Samples stored in the door of a freezer or in a frost-free freezer are subject to more temperature fluctuations, which can accelerate degradation.[6]

  • Time in Storage: Older samples will likely have higher levels of this compound than newer samples if storage conditions are not optimal.

Recommended Solutions:

  • Standardize Aliquoting and Handling: Ensure all samples are aliquoted into the same volume in identical tubes and handled consistently.

  • Implement a Sample Management System: Keep a detailed log of when samples were stored and how many times each aliquot has been thawed.

  • Use a Stable Storage Location: Store samples in the main body of a manual-defrost -80°C freezer to minimize temperature fluctuations.

  • Analyze Samples in Batches: When possible, analyze all samples from a single experiment at the same time to minimize variability due to storage time.

Frequently Asked Questions (FAQs)

What is the primary mechanism of this compound formation during storage?

This compound is formed through the oxidation of the thiol group (-SH) of cysteine residues.[2] This process can occur in several steps, often involving intermediates like sulfenic acid (-SOH) and sulfinic acid (-SO2H).[2][9] The presence of reactive oxygen species (ROS) and exposure to atmospheric oxygen are the primary drivers of this oxidation at neutral pH.[2][9]

What is the ideal temperature for long-term storage of samples for cysteine analysis?

For long-term storage (beyond a few weeks), -80°C is the recommended temperature.[1][6][7][10] While -20°C can be used for short-term storage, significant degradation can still occur over months.[11] Storage at 4°C is only suitable for very short periods, typically no longer than a week.[1]

How does pH affect the stability of cysteine in my samples?

The pH of the storage buffer has a significant impact on cysteine stability. The thiol group of cysteine has a pKa of around 8.5, and at neutral or alkaline pH, a portion of the cysteine will exist as the more reactive thiolate anion (-S⁻), which is more readily oxidized.[4][12] Therefore, storing samples in a buffer with a slightly acidic pH (e.g., pH 5-6) can help to keep the cysteine in its less reactive protonated form, thus slowing down oxidation.[8]

Should I add antioxidants to my samples for storage?

Adding antioxidants can be beneficial, especially if the samples will be stored for a long time or if they are particularly sensitive. However, the choice of antioxidant depends on the downstream application.

  • For general protein samples: Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol can be added to maintain a reducing environment, but these may interfere with certain assays.[7]

  • For specific applications: Other antioxidants, such as L-methionine, have been shown to be effective in preventing oxidation in high-concentration antibody formulations.[10]

Can I prevent cysteine oxidation by using a sulfhydryl-blocking agent?

Yes, for applications where it is critical to preserve the in vivo redox state of cysteine residues, you can use a sulfhydryl-blocking agent like N-ethylmaleimide (NEM).[8] NEM forms a stable, covalent bond with free thiol groups, preventing them from being oxidized during sample processing and storage.[3] This is a common strategy in redox proteomics.[8]

Quantitative Data Summary

The following table summarizes the recommended storage conditions to minimize the conversion of cysteine to this compound.

ParameterRecommendationRationaleCitations
Storage Temperature -80°C for long-term (> 1 month)Significantly reduces the rate of chemical reactions, including oxidation.[1][6][7][10]
-20°C for short-term (up to 1 month)Slows degradation, but some oxidation may still occur over time.[3][6]
4°C for very short-term (up to 1 week)Minimal protection; only suitable for immediate processing.[1][3]
pH of Storage Buffer pH 5.0 - 6.5Keeps cysteine in its less reactive protonated thiol form.[4][8]
Oxygen Exposure Minimize; purge with inert gas (Ar, N₂)Oxygen is a primary reactant in the oxidation of cysteine.[3][6][8]
Freeze-Thaw Cycles Avoid; use single-use aliquotsEach cycle introduces oxygen and can damage protein structure.[1][3][10]
Additives EDTA (e.g., 1-5 mM)Chelates metal ions that can catalyze oxidation reactions.[5]
Sulfhydryl-blocking agents (e.g., NEM)Irreversibly blocks free thiols to preserve the native redox state.[8]

Experimental Protocols

Protocol 1: Optimal Collection and Processing of Plasma Samples for Cysteine Analysis

This protocol is designed to minimize artificial oxidation of cysteine during blood collection and plasma processing.

  • Blood Collection:

    • Draw blood into tubes containing EDTA as an anticoagulant.

    • Gently invert the tube to mix the contents. Avoid vigorous shaking to prevent hemolysis.

  • Centrifugation:

    • Within 30 minutes of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.

  • Plasma Separation:

    • Immediately following centrifugation, carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.

  • Aliquotting and Storage:

    • Transfer the plasma to pre-chilled, labeled polypropylene cryovials.

    • Create single-use aliquots (e.g., 0.5 mL) to avoid future freeze-thaw cycles.

    • If immediate analysis is not possible, snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

    • Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Protocol 2: Long-Term Storage of Purified Protein Samples

This protocol provides general guidelines for storing purified protein or peptide samples to maintain the integrity of cysteine residues.

  • Buffer Preparation:

    • Prepare a storage buffer with a slightly acidic pH (e.g., pH 6.0).

    • Add a chelating agent, such as 1 mM EDTA, to the buffer.

    • Thoroughly de-gas the buffer by bubbling with nitrogen or argon gas for at least 15 minutes.

  • Sample Preparation:

    • If necessary, exchange the protein into the prepared storage buffer using dialysis or a desalting column.

    • Adjust the protein concentration to >1 mg/mL if possible, as dilute solutions are more prone to loss and degradation.

  • Aliquoting and Storage:

    • Dispense the protein solution into single-use aliquots in high-quality, low-protein-binding tubes.

    • Before sealing, flush the headspace of each tube with nitrogen or argon gas.

    • Snap-freeze the aliquots.

    • Store at -80°C.

    • Before use, thaw the aliquot quickly and keep it on ice.

Protocol 3: Preserving the In Vivo Redox State with N-Ethylmaleimide (NEM)

This protocol is for applications where it is essential to prevent any changes to the cysteine redox state after cell lysis or sample collection.

  • Lysis Buffer Preparation:

    • Prepare a lysis buffer appropriate for your application.

    • Immediately before use, add N-ethylmaleimide (NEM) to the lysis buffer to a final concentration of 10-20 mM. Prepare the NEM stock solution fresh.

  • Sample Lysis and Alkylation:

    • Perform cell lysis or tissue homogenization directly in the NEM-containing buffer. This ensures that free thiols are immediately blocked.

    • Incubate the lysate for 1 hour at room temperature to allow for complete alkylation of free sulfhydryl groups.

  • Removal of Excess NEM:

    • Remove excess, unreacted NEM by dialysis, desalting, or protein precipitation.

  • Downstream Processing and Storage:

    • Once the free thiols are blocked and excess NEM is removed, the sample is more stable against artificial oxidation.

    • Proceed with your downstream application or store the sample at -80°C.

Visualizations

Cysteine_Oxidation_Pathway Cys Cysteine (-SH) Cys_thiolate Thiolate Anion (-S⁻) Cys->Cys_thiolate Deprotonation (Higher pH) Cys_thiolate->Cys Sulfenic Sulfenic Acid (-SOH) (Unstable Intermediate) Cys_thiolate->Sulfenic 2e⁻ Oxidation Cystine Cystine (Disulfide Bond) Cys_thiolate->Cystine Reaction with another Thiolate ROS Reactive Oxygen Species (ROS) ROS->Cys_thiolate Sulfinic Sulfinic Acid (-SO₂H) Sulfenic->Sulfinic Oxidation Cysteic This compound (-SO₃H) (Irreversible) Sulfinic->Cysteic Oxidation

Caption: Oxidation pathway of Cysteine to this compound.

Caption: Recommended workflow for sample storage.

Caption: Factors in Cysteine degradation and prevention.

References

Technical Support Center: Optimizing HPLC-MS/MS for Cysteic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of cysteic acid using HPLC-MS/MS.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Poor Peak Shape: Tailing, Fronting, or Broad Peaks

Question: My this compound peak is showing significant tailing/fronting/is broader than expected. What are the possible causes and solutions?

Answer: Poor peak shape for a polar compound like this compound is a common issue in reversed-phase chromatography. The primary causes often relate to secondary interactions with the stationary phase or issues with the mobile phase and sample solvent.

Potential Causes and Solutions:

Potential Cause Solution
Secondary Silanol Interactions Uncapped silanol groups on the silica-based stationary phase can interact with the acidic this compound, causing peak tailing.[1] Ensure the mobile phase pH is low (e.g., pH 2-3 with formic acid) to suppress the ionization of silanol groups.[1] Consider using a column with advanced end-capping or a different stationary phase like a hybrid particle or HILIC column.
Injection Solvent Mismatch Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including fronting or splitting.[2][3] Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, minimize the injection volume.
Column Overload Injecting too high a concentration of this compound can lead to peak fronting or tailing.[4] Dilute the sample and re-inject.
Column Contamination or Degradation Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.[4] Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
Insufficient Column Equilibration Inadequate equilibration between gradient runs can lead to inconsistent peak shapes and retention times.[2][3] Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 5-10 column volumes).

Troubleshooting Logic for Poor Peak Shape:

start Poor this compound Peak Shape check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks all_peaks Yes check_all_peaks->all_peaks Yes one_peak No check_all_peaks->one_peak No check_system Check for system issues: - Leaks - Improper fitting connections - Extra-column volume all_peaks->check_system check_analyte_specific Investigate analyte-specific issues one_peak->check_analyte_specific cause1 Injection Solvent Mismatch? (Sample solvent stronger than mobile phase) check_analyte_specific->cause1 cause2 Secondary Silanol Interactions? (Peak tailing) check_analyte_specific->cause2 cause3 Column Overload? (Peak fronting) check_analyte_specific->cause3 cause4 Column Contamination? check_analyte_specific->cause4 solution1 Dissolve sample in initial mobile phase or reduce injection volume. cause1->solution1 solution2 Lower mobile phase pH. Consider end-capped or HILIC column. cause2->solution2 solution3 Dilute sample. cause3->solution3 solution4 Flush or replace column. cause4->solution4

Figure 1. Troubleshooting workflow for poor peak shape.
Low Sensitivity or No Signal

Question: I am observing a very low signal for this compound, or no peak at all. What should I check?

Answer: Low sensitivity can stem from various factors, including sample preparation, chromatographic conditions, and mass spectrometer settings.

Potential Causes and Solutions:

Potential Cause Solution
Inefficient Ionization This compound is a highly polar and acidic molecule, which can be challenging to ionize efficiently. Operate the ESI source in negative ion mode for better sensitivity. Optimize source parameters such as capillary voltage, gas flow, and temperature.
Ion Suppression Co-eluting matrix components from biological samples (e.g., phospholipids, salts) can compete with this compound for ionization, leading to a suppressed signal.[5] Improve sample clean-up using solid-phase extraction (SPE). Adjust the chromatographic gradient to separate this compound from the interfering compounds. Dilute the sample to reduce the concentration of interfering matrix components.
Incorrect MS/MS Transitions The selected precursor and product ions (MRM transitions) may not be optimal or correct. Confirm the MRM transitions for this compound. A common transition in negative mode is m/z 168 -> 80 (SO3-). Infuse a standard solution of this compound to optimize the collision energy for the selected transition.
Poor Retention on RP Column This compound may have insufficient retention on a standard C18 column, eluting in the void volume where ion suppression is often most severe.[6][7][8] Consider using a column designed for polar analytes, such as an AQ-type C18 or a HILIC column.[6][7][8]
Sample Degradation Although this compound is relatively stable, issues during sample preparation could lead to losses. Ensure the performic acid oxidation of cysteine to this compound is complete.
High Background Noise or Ghost Peaks

Question: I am seeing high background noise or unexpected peaks (ghost peaks) in my chromatograms. How can I resolve this?

Answer: High background or ghost peaks are typically due to contamination in the LC-MS system or carryover from previous injections.

Potential Causes and Solutions:

Potential Cause Solution
Contaminated Mobile Phase or Solvents Impurities in water, acetonitrile, or mobile phase additives can contribute to high background noise.[4] Use high-purity, LC-MS grade solvents and additives. Freshly prepare mobile phases.
Sample Carryover Analyte from a previous, more concentrated sample may be retained in the injector or column and elute in subsequent runs.[4] Optimize the needle wash procedure in the autosampler, using a strong solvent to clean the needle and injection port between samples.[2][3] Inject a blank solvent after a high-concentration sample to check for carryover.
Contaminated LC System Contaminants can build up in the solvent lines, pump, or mixer. Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/water).
Leaching from Plasticware Plasticizers or other compounds can leach from sample vials or collection tubes. Use polypropylene vials and tubes where possible.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to oxidize cysteine to this compound for quantification?

Cysteine contains a thiol group (-SH) which is prone to oxidation, forming cystine (a disulfide dimer) or other oxidized species. This instability can lead to inaccurate and irreproducible quantification. By oxidizing both cysteine and cystine to the single, stable product of this compound using an oxidizing agent like performic acid, you can accurately measure the total cysteine content in a sample.

Q2: What is the best type of HPLC column for this compound analysis? Reversed-Phase or HILIC?

The choice depends on your sample matrix and method requirements.

  • Reversed-Phase (RP): Standard C18 columns often provide poor retention for the highly polar this compound. However, specialized RP columns, such as those with an aqueous-stable C18 phase (AQ-type) or polar-endcapped phases, can offer improved retention and are compatible with highly aqueous mobile phases.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase and a mobile phase with a high organic content. This mode is excellent for retaining and separating very polar compounds like this compound.[6][8][9] HILIC can provide better retention and move the this compound peak away from the void volume, reducing the impact of ion suppression.[6][8][9]

Comparison of Chromatographic Modes:

Feature Reversed-Phase (Polar-Embedded/AQ) HILIC
Stationary Phase Non-polar (e.g., C18)Polar (e.g., silica, amide)
Mobile Phase High aqueous contentHigh organic content (e.g., >80% ACN)
Elution Order Least polar elutes firstMost polar elutes last
Pros for this compound Robust, well-understood mechanism.Excellent retention, moves peak from void volume, potentially higher sensitivity in MS due to high organic content.
Cons for this compound May still have limited retention.Can have longer equilibration times, sensitive to water content in the sample.

Q3: How can I minimize matrix effects when analyzing this compound in plasma?

Matrix effects, particularly ion suppression, are a significant challenge in bioanalysis.[5] Here is a multi-step strategy:

  • Effective Sample Preparation: Use protein precipitation followed by solid-phase extraction (SPE) to remove a significant portion of interfering compounds like phospholipids and salts.

  • Chromatographic Separation: Optimize your HPLC method to chromatographically separate this compound from the regions where most matrix components elute (typically the void volume and the end of the gradient). Using a HILIC column is often effective for this.[8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as This compound-d2 , has nearly identical chemical properties to the analyte and will be affected by ion suppression in the same way. By monitoring the ratio of the analyte to the SIL-IS, you can achieve accurate quantification even in the presence of matrix effects.

  • Sample Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

Mechanism of Ion Suppression:

cluster_source ESI Source Droplet analyte This compound charge Limited Surface Charge analyte->charge Competes for matrix Matrix Components matrix->charge Competes for ms_inlet MS Inlet charge->ms_inlet Evaporation & Ion Transfer suppressed_signal Suppressed Analyte Signal ms_inlet->suppressed_signal

Figure 2. Co-eluting matrix components compete for charge, reducing analyte ionization.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma

This protocol describes the oxidation of total cysteine to this compound, followed by protein precipitation.

Workflow Diagram:

start Plasma Sample add_is Add Stable Isotope-Labeled Internal Standard (e.g., this compound-d2) start->add_is oxidation Performic Acid Oxidation (Oxidizes Cysteine/Cystine to this compound) add_is->oxidation precipitation Protein Precipitation (e.g., with Acetonitrile or Trichloroacetic Acid) oxidation->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Initial Mobile Phase evaporate->reconstitute end Inject into HPLC-MS/MS reconstitute->end

Figure 3. Workflow for plasma sample preparation.

Step-by-Step Procedure:

  • Prepare Performic Acid: Freshly prepare performic acid by mixing 9 parts formic acid with 1 part 30% hydrogen peroxide. Let the mixture sit at room temperature for 1 hour to allow for its formation.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add Internal Standard: Spike the sample with the working solution of the stable isotope-labeled internal standard (e.g., this compound-d2) to a final concentration within the calibration range.

  • Oxidation: Add 200 µL of freshly prepared performic acid to the plasma sample. Vortex briefly and incubate on ice for 4 hours or overnight at 4°C.

  • Neutralization: Quench the reaction by adding sodium metabisulfite until the effervescence stops.

  • Protein Precipitation: Add 750 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile / 5% Water with 0.1% Formic Acid for HILIC). Vortex and transfer to an autosampler vial.

Protocol 2: HPLC-MS/MS Parameters

These are starting parameters and should be optimized for your specific instrument and application.

Typical LC-MS/MS Parameters for this compound Quantification:

Parameter HILIC Method Reversed-Phase Method (AQ-type)
Column Amide or Silica-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)Aqueous C18 (AQ-type) column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient 95% B -> 50% B over 5 min2% B -> 50% B over 5 min
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp. 40°C40°C
Injection Vol. 5 µL5 µL
Ionization Mode ESI NegativeESI Negative
MRM Transition This compound: 168 -> 80 (SO3-) This compound-d2 (IS): 170 -> 80 (SO3-)This compound: 168 -> 80 (SO3-) This compound-d2 (IS): 170 -> 80 (SO3-)
Collision Energy Optimize by infusion (typically 15-25 eV)Optimize by infusion (typically 15-25 eV)
Dwell Time 50-100 ms50-100 ms

References

overcoming matrix effects in Cysteic Acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in cysteic acid analysis.

Frequently Asked Questions (FAQs)

Understanding Matrix Effects

Q1: What is a matrix effect in the context of LC-MS analysis?

A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3][4]

Q2: What causes matrix effects in bioanalytical methods?

Matrix effects are caused by various endogenous and exogenous components in a biological sample that co-elute with the analyte of interest.[3][4] Common sources include:

  • Endogenous substances: Salts, lipids, phospholipids, proteins, amino acids, and metabolites.[4][5]

  • Exogenous substances: Dosing media, anticoagulants, reagents used during sample preparation, and co-administered drugs and their metabolites.[3][5]

Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3][4]

Q3: Why is this compound analysis particularly prone to matrix effects?

This compound is a highly polar compound, making it challenging to retain on traditional reversed-phase liquid chromatography columns. This can lead to its elution in the early part of the chromatogram, where many other polar matrix components also elute, increasing the likelihood of co-elution and subsequent ion suppression or enhancement. Additionally, this compound is often detected in negative ion mode, which can be susceptible to interference from certain matrix components.[6]

Identifying and Quantifying Matrix Effects

Q4: How can I determine if my this compound analysis is affected by matrix effects?

Several methods can be used to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][7][8] A constant flow of a this compound standard solution is infused into the mobile phase after the analytical column, and a blank matrix extract is injected. Any deviation in the baseline signal indicates a matrix effect.[2][8]

  • Post-Extraction Spike Method: This is a quantitative method to determine the magnitude of the matrix effect.[2][5][9] The response of this compound spiked into a pre-extracted blank matrix is compared to the response of the same concentration in a neat solvent.[5][9]

Q5: How is the matrix effect calculated quantitatively?

The matrix effect can be quantified using the post-extraction spike method and is often expressed as a percentage or a matrix factor.[4][5][9]

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100 [1][4]

  • A value < 100% indicates ion suppression .[1][4]

  • A value > 100% indicates ion enhancement .[1][4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and mitigating matrix effects in this compound analysis.

Problem: Poor reproducibility, accuracy, or sensitivity in this compound quantification.

This is a common symptom of underlying matrix effects. The following workflow can help diagnose and resolve the issue.

Troubleshooting_Workflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Re-evaluation Start Inconsistent Results (Poor Accuracy/Precision) AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect > ±15%? AssessME->ME_Present OptimizeSP Optimize Sample Prep (SPE, LLE) ME_Present->OptimizeSP Yes End Method Validated ME_Present->End No OptimizeLC Optimize Chromatography (Gradient, Column) OptimizeSP->OptimizeLC UseIS Implement Stable Isotope Labeled Internal Standard OptimizeLC->UseIS Derivatize Consider Derivatization UseIS->Derivatize ReassessME Re-assess Matrix Effect Derivatize->ReassessME ME_Resolved Matrix Effect Resolved? ReassessME->ME_Resolved ME_Resolved->OptimizeSP No, Re-optimize ME_Resolved->End Yes

Figure 1. Troubleshooting workflow for matrix effects.
Step 1: Improve Sample Preparation

The most effective way to combat matrix effects is to remove interfering components before analysis.[8]

Q6: Which sample preparation technique is best for reducing matrix effects for this compound?

The choice of technique depends on the complexity of the matrix. Here is a comparison of common methods:

Sample Preparation MethodPrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated using an organic solvent (e.g., acetonitrile) or an acid.Simple, fast, and inexpensive.Least effective at removing matrix components, often resulting in significant matrix effects, especially from phospholipids.[10]
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases.Can provide cleaner extracts than PPT.[10]Analyte recovery can be low, especially for polar compounds like this compound; can be labor-intensive.[10]
Solid-Phase Extraction (SPE) Analytes are isolated from the matrix by passing the sample through a solid sorbent.Highly effective at removing interferences, providing the cleanest extracts.[10] Mixed-mode SPE can be particularly effective.[10]More complex and costly than PPT or LLE.

For this compound, a hydrophilic interaction liquid chromatography (HILIC) SPE or a mixed-mode SPE combining ion exchange and reversed-phase mechanisms can be highly effective.

Sample_Prep_Workflow cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma) PPT_step Add Acetonitrile (1:3 v/v) Start->PPT_step Condition Condition SPE Cartridge Start->Condition Vortex Vortex PPT_step->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant End Analysis by LC-MS/MS Supernatant->End Inject Load Load Sample Condition->Load Wash Wash (Remove Interferences) Load->Wash Elute Elute this compound Wash->Elute Elute->End Inject

References

Technical Support Center: Enhancing the Stability of Cysteic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cysteic acid derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound derivatives?

A1: this compound and its derivatives are susceptible to several degradation pathways, primarily driven by the presence of the sulfonic acid, carboxylic acid, and amino groups. The main routes of degradation include:

  • Hydrolysis: Ester and amide derivatives of this compound can undergo hydrolysis, particularly under acidic or basic conditions, to yield this compound and the corresponding alcohol or amine.[1][2][3][4] The rate of hydrolysis is influenced by pH and temperature.

  • Oxidation: While the sulfur in this compound is already in its highest oxidation state (sulfonic acid), other parts of the molecule or derivatizing groups can be susceptible to oxidation. The presence of reactive oxygen species can lead to the formation of various degradation products. For derivatives of the parent amino acid cysteine, oxidation is a major concern, leading to disulfide formation and eventually this compound.[5][6]

  • Decarboxylation: At elevated temperatures, this compound and its derivatives can undergo decarboxylation, leading to the formation of taurine and its corresponding derivatives. This process can be influenced by the presence of enzymes or metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of this compound derivatives. The specific degradation products will depend on the derivative's structure and the light's wavelength.[7][8][9][10][11]

Q2: How does pH affect the stability of my this compound derivative?

A2: The pH of a solution is a critical factor influencing the stability of this compound derivatives. Both acidic and basic conditions can accelerate the hydrolysis of ester and amide linkages. The sulfonic acid group is a strong acid and will be deprotonated over a wide pH range, which can influence intermolecular interactions and susceptibility to degradation. The stability of related thiol-containing compounds is also highly pH-dependent, with oxidation rates increasing at neutral to alkaline pH.[12] It is crucial to determine the pH-stability profile for your specific derivative to identify the optimal pH range for storage and experimental use.

Q3: My this compound derivative appears to be degrading during storage in solution. What can I do to improve its stability?

A3: To enhance the stability of your this compound derivative in solution, consider the following strategies:

  • pH Optimization: Buffer the solution to a pH where the derivative exhibits maximum stability. This typically involves avoiding strongly acidic or basic conditions.

  • Use of Antioxidants: If oxidative degradation is suspected, adding antioxidants can be beneficial. Common antioxidants used in pharmaceutical formulations include ascorbic acid, potassium metabisulfite, and butylated hydroxytoluene (BHT).[13] The choice of antioxidant will depend on the specific derivative and the experimental system.

  • Addition of Chelating Agents: Trace metal ions can catalyze degradation reactions, particularly oxidation. The inclusion of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester these metal ions and improve stability.[14][15]

  • Protection from Light: Store solutions in amber vials or in the dark to prevent photodegradation.

  • Low-Temperature Storage: Storing solutions at reduced temperatures (e.g., 2-8 °C or frozen) can significantly slow down the rate of most degradation reactions.

  • Inert Atmosphere: For derivatives sensitive to oxidation, purging the solution and the vial headspace with an inert gas like nitrogen or argon can help to minimize degradation.[14]

Q4: Is lyophilization a suitable method for improving the long-term stability of this compound derivatives?

A4: Yes, lyophilization (freeze-drying) is an excellent strategy for enhancing the long-term stability of this compound derivatives, especially for those that are unstable in solution. By removing water, lyophilization minimizes degradation pathways that require an aqueous environment, such as hydrolysis. The resulting solid-state powder is often stable for extended periods when stored under appropriate conditions (low temperature, protected from light and moisture). The development of a successful lyophilization cycle involves optimizing freezing rates, primary and secondary drying times, and temperatures to ensure the formation of a stable, easily reconstitutable cake. The use of lyoprotectants, such as sugars (e.g., sucrose, trehalose) or amino acids, may be necessary to protect the molecule during the freeze-drying process and in the solid state.[4][16][17][18][19][20][21]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis of a this compound Ester Derivative
Potential Cause Troubleshooting Steps
Hydrolysis Analyze the sample preparation and storage conditions. Has the sample been exposed to acidic or basic pH, or elevated temperatures? Prepare fresh samples in a neutral, buffered mobile phase and analyze immediately. Compare the retention time of the unexpected peak with that of a this compound standard.
Oxidative Degradation Was the sample protected from light and air? Prepare samples using degassed solvents and consider adding an antioxidant to the sample diluent. Store samples in amber vials.
Impurity in Starting Material or Reagents Analyze the starting materials and reagents used in the synthesis and sample preparation to rule out any pre-existing impurities.
Issue 2: Loss of Potency of an N-Acylated this compound Derivative in a Cell-Based Assay
Potential Cause Troubleshooting Steps
Hydrolysis of the Acyl Group The amide bond of the N-acyl group may be susceptible to hydrolysis, especially under prolonged incubation at 37°C. Perform a time-course stability study of the compound in the assay medium by HPLC to quantify its degradation over the duration of the experiment.
Enzymatic Degradation The cell culture medium or the cells themselves may contain enzymes that can degrade the derivative. Incubate the compound in conditioned medium (medium in which cells have been grown and then removed) and analyze for degradation.
Adsorption to Plasticware The derivative may be adsorbing to the surfaces of the cell culture plates or tubes, reducing its effective concentration. Use low-binding plasticware and include a non-ionic surfactant at a low concentration in the assay medium to minimize adsorption.

Data Summary

Table 1: General Forced Degradation Conditions for Pharmaceutical Substances

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway for this compound Derivatives
Acid Hydrolysis 0.1 M - 1 M HCl, Room Temperature to 70°CHydrolysis of ester or amide bonds
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature to 70°CHydrolysis of ester or amide bonds
Oxidation 3% - 30% H₂O₂, Room TemperatureOxidation of susceptible functional groups
Thermal Degradation 40°C - 80°C (in solution or solid state)Decarboxylation, Hydrolysis
Photodegradation Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²)Photolysis leading to various degradation products

This table provides general guidance. Specific conditions should be optimized for each derivative.[22][23][24][25]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies on a this compound derivative to identify potential degradation products and pathways.

  • Sample Preparation: Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature for a defined period.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Incubate at room temperature, protected from light.

    • Thermal Degradation: Transfer the stock solution to vials and heat in an oven at a specified temperature (e.g., 70°C). For solid-state thermal stress, place the powdered compound in an oven.

    • Photodegradation: Expose the stock solution in a photostable, transparent container to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[7][8][9][10][11] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Neutralization and Dilution: After the specified stress period, cool the samples to room temperature. Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as HPLC with UV or MS detection.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method for a this compound derivative.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Component (A): 0.1% trifluoroacetic acid (TFA) or formic acid in water for good peak shape. Alternatively, a phosphate buffer (e.g., 20 mM, pH 3-7) can be used.

    • Organic Component (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to separate the parent compound from its more polar and less polar degradation products. A typical starting gradient could be 5% to 95% B over 20-30 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to assess peak purity. Mass spectrometry (MS) detection is highly recommended for identifying unknown degradation products.

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5][12][26][27]

Visualizations

cluster_degradation Degradation Pathways of this compound Derivatives cluster_hydrolysis Hydrolysis CysteicAcidDerivative This compound Derivative CysteicAcid This compound CysteicAcidDerivative->CysteicAcid Acid/Base CorrespondingAmineAlcohol Corresponding Amine/Alcohol CysteicAcidDerivative->CorrespondingAmineAlcohol Acid/Base OxidizedProduct Oxidized Product CysteicAcidDerivative->OxidizedProduct Oxidizing Agents TaurineDerivative Taurine Derivative CysteicAcidDerivative->TaurineDerivative Heat Photodegradants Photodegradation Products CysteicAcidDerivative->Photodegradants Light (UV/Vis)

Caption: Major degradation pathways for this compound derivatives.

cluster_workflow Experimental Workflow for Stability Testing start Prepare Sample Solution stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress neutralize Neutralize/Dilute Sample stress->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC) neutralize->analyze data Data Analysis: - Quantify Parent Compound - Identify Degradants analyze->data report Report Stability Profile data->report

Caption: General workflow for assessing the stability of a compound.

cluster_stabilization Logical Relationships in Stabilization Strategies cluster_causes Primary Causes cluster_solutions Stabilization Strategies instability Compound Instability hydrolysis Hydrolysis instability->hydrolysis oxidation Oxidation instability->oxidation photodegradation Photodegradation instability->photodegradation ph_control pH Optimization hydrolysis->ph_control lyophilization Lyophilization hydrolysis->lyophilization antioxidants Antioxidants oxidation->antioxidants chelators Chelating Agents oxidation->chelators oxidation->lyophilization light_protection Light Protection photodegradation->light_protection

Caption: Relationship between instability causes and stabilization methods.

References

troubleshooting poor peak resolution for Cysteic Acid in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This guide provides detailed troubleshooting for poor peak resolution specifically encountered during the analysis of Cysteic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for this compound?

Poor peak resolution in the analysis of a highly polar compound like this compound typically stems from several factors. These include suboptimal mobile phase composition (pH, buffer strength), improper column selection, issues with the injection solvent or volume, and incorrect system parameters like flow rate and temperature.[1][2][3] Column contamination and degradation can also significantly contribute to peak broadening and tailing.[1][4]

Q2: Why is this compound a challenging analyte in chromatography?

This compound is a strong acid (pKa ≈ 1.9) and is highly polar. This makes it poorly retained on traditional reversed-phase (C18) columns under typical conditions.[5] Its analysis often requires specialized techniques like Hydrophilic Interaction Chromatography (HILIC) or Aqueous Normal Phase (ANP) to achieve adequate retention and separation.[5][6] Furthermore, as a polyprotic acid, it is sensitive to metal ions within the HPLC system, which can lead to significant peak tailing.[6]

Q3: What is the ideal mobile phase pH for analyzing this compound?

The mobile phase pH is critical for controlling the ionization state of this compound and, consequently, its retention and peak shape.[3][7] For optimal peak shape, it is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Given this compound's low pKa (~1.9), operating at a very low pH (e.g., < 0) is often impractical. Therefore, working at a higher pH (e.g., pH 4-6) where the this compound is fully deprotonated and consistently charged can lead to more stable and symmetrical peaks, especially in HILIC or anion-exchange modes.

Q4: Can I use gradient elution for this compound analysis?

Yes, gradient elution is often beneficial. It can improve peak shape and reduce run times, especially for complex samples.[8][9] When developing a gradient method, ensure that the initial mobile phase composition is weak enough to allow the analyte to focus at the head of the column.[6] Also, adequate column re-equilibration between injections is crucial for reproducible retention times.[10]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving poor peak resolution.

Issue 1: Peak Tailing or Fronting

Peak tailing is a common issue when analyzing acidic compounds like this compound. It is often caused by secondary interactions with the stationary phase or system components.[11]

Troubleshooting Workflow: Peak Shape Issues

G cluster_0 Identify Peak Shape Problem cluster_1 Troubleshoot Tailing cluster_2 Troubleshoot Fronting cluster_3 Solutions start Poor Peak Shape Observed Tailing Peak Tailing start->Tailing Fronting Peak Fronting start->Fronting check_pH Adjust Mobile Phase pH (away from pKa) Tailing->check_pH add_buffer Increase Buffer Concentration Tailing->add_buffer check_metal Check for Metal Contamination (Use inert hardware) Tailing->check_metal reduce_conc Reduce Sample Concentration Tailing->reduce_conc reduce_vol Reduce Injection Volume Fronting->reduce_vol check_solvent Match Sample Solvent to Initial Mobile Phase Fronting->check_solvent check_column Check for Column Failure/Void Fronting->check_column solution Improved Peak Symmetry check_pH->solution add_buffer->solution check_metal->solution reduce_conc->solution reduce_vol->solution check_solvent->solution check_column->solution

Caption: A troubleshooting workflow for addressing peak tailing and fronting.

Parameter Influence on Peak Shape
ParameterPotential ProblemRecommended ActionExpected OutcomeCitations
Mobile Phase pH pH is too close to the analyte's pKa (~1.9), causing inconsistent ionization.Adjust pH to be at least +/- 2 units away from the pKa. Use adequate buffering.Stable analyte ionization, reduced peak tailing.[3]
Buffer Concentration Inadequate buffer capacity fails to control pH at the column surface.Increase buffer concentration (typically 10-20 mM for MS compatibility).Sharper, more symmetrical peaks.[5]
Metal Contamination This compound interacts with trace metal ions in the system (frits, tubing, column).Use metal-free or bio-inert hardware. Passivate the system if issues persist.Minimized peak tailing.[6]
Sample Overload Injecting too much analyte mass saturates the stationary phase.Reduce the sample concentration or the injection volume.Restored symmetrical peak shape.[4][6][12]
Injection Solvent Sample is dissolved in a solvent much stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.Prevents peak distortion and fronting.[10][13]
Column Health Column is contaminated or has developed a void at the inlet.Flush the column with a strong solvent. If a void is suspected, replace the column.Restored peak shape and efficiency.[13]
Issue 2: Poor Separation Between this compound and Other Peaks

Low resolution between adjacent peaks can compromise accurate quantification. The primary goal is to modify the chromatography to increase the separation factor (selectivity) or the efficiency.

Logical Relationship: Mobile Phase pH and this compound State

G cluster_low_ph Low pH Condition cluster_high_ph High pH Condition CysteicAcid This compound (pKa ≈ 1.9) LowPH Mobile Phase pH < 1.9 CysteicAcid->LowPH HighPH Mobile Phase pH > 1.9 CysteicAcid->HighPH StateLow Predominantly Protonated (Neutral Zwitterion) LowPH->StateLow RetentionLow Less polar, stronger interaction in HILIC. Potentially better retention. StateLow->RetentionLow StateHigh Predominantly Deprotonated (Anionic) HighPH->StateHigh RetentionHigh More polar, stable charge. Predictable retention in HILIC/Anion-Exchange. StateHigh->RetentionHigh

Caption: Impact of mobile phase pH on the ionization state and retention of this compound.

Strategies for Improving Resolution
StrategyParameter to AdjustRecommended ActionExpected OutcomeCitations
Increase Efficiency Flow RateDecrease the flow rate. This increases the time the analyte spends in the column, often leading to narrower peaks.Improved resolution between closely eluting peaks.[2]
Column Particle SizeSwitch to a column with smaller particles (e.g., sub-2 µm) or a solid-core particle column.Sharper peaks and higher efficiency.[12]
TemperatureLower the column temperature. This can increase retention and improve resolution, but will also increase run time.Better separation, especially for temperature-sensitive interactions.[12][14]
Change Selectivity Mobile Phase Organic SolventChange the organic solvent (e.g., from acetonitrile to methanol in reversed-phase, though less common for HILIC).Altered elution order and spacing between peaks.[9]
Stationary PhaseSelect a different column chemistry (e.g., a different HILIC phase, mixed-mode, or ion-exchange).Significant changes in retention and selectivity.[7][9]
Mobile Phase AdditivesIntroduce or change additives like ion-pairing reagents or different buffer salts (e.g., ammonium formate vs. ammonium acetate).Modified analyte-stationary phase interactions.[5][8]

Experimental Protocols

General Protocol for Method Optimization

This protocol provides a systematic workflow for developing or troubleshooting a method for this compound analysis.

  • Column Selection :

    • Start with a HILIC column, as they are well-suited for retaining highly polar compounds like this compound.[5][7] Bare silica or amide-bonded phases are common choices.[7]

    • Ensure the column dimensions (length and internal diameter) are appropriate for your system and desired run time.[2]

  • Mobile Phase Preparation :

    • Aqueous Phase (A) : Prepare a buffered aqueous solution. A 10-20 mM solution of ammonium formate or ammonium acetate is a good starting point.[5] Adjust the pH to be well above the pKa of this compound (e.g., pH 4.0-5.0).

    • Organic Phase (B) : Use high-purity acetonitrile.

    • Additives : Consider adding a low concentration of acid (e.g., 0.1% formic acid) to the organic phase, which can sometimes improve peak shape in HILIC.[5]

  • Initial Conditions & Elution :

    • Equilibration : Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes to ensure a stable water layer for reproducible retention in HILIC.[10]

    • Starting Conditions : Begin with a high percentage of organic solvent (e.g., 90-95% Acetonitrile) to ensure retention of this compound.

    • Gradient : Develop a shallow gradient, for example, from 95% B to 50% B over 10-15 minutes. This helps elute the analyte with a sharp peak.[6]

    • Flow Rate : Start with a flow rate appropriate for the column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).

  • Sample Preparation :

    • Dissolve the sample in a solvent that is as close as possible to the initial mobile phase conditions (i.e., high organic content).[10][15] Injecting a sample in a purely aqueous solution will cause severe peak distortion.[7][10]

    • Keep the injection volume low (e.g., 1-5 µL) to prevent band broadening and column overload.[6][12]

  • Optimization Loop :

    • Inject a standard and evaluate the peak shape and resolution.

    • If peak tailing occurs, consider increasing the buffer concentration in the aqueous phase or checking the system for metal contamination.[4][6]

    • If resolution is poor, adjust the gradient slope or decrease the flow rate.[2]

    • If retention is insufficient, increase the starting percentage of the organic solvent.

    • Always change only one parameter at a time to clearly determine its effect.[12]

References

Technical Support Center: Minimizing Artificial Cysteic Acid Formation During Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the artificial formation of cysteic acid during protein and peptide hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of cysteine and cystine in my protein/peptide hydrolysate inaccurate?

A1: Cysteine and its oxidized dimer, cystine, are highly susceptible to degradation during standard acid hydrolysis conditions (e.g., 6 M HCl at 110°C for 24 hours).[1][2][3][4] The primary degradation pathway is the oxidation of the thiol group (-SH) of cysteine or the disulfide bond (-S-S-) of cystine, which leads to the artificial formation of this compound (-SO3H).[1][2] This leads to an underestimation of the actual cysteine/cystine content and an overestimation of this compound, which may not have been present in the original sample.

Q2: What are the main factors that contribute to the artificial formation of this compound during hydrolysis?

A2: Several factors can promote the unwanted oxidation of cysteine/cystine to this compound during acid hydrolysis:

  • Presence of Oxygen: Dissolved oxygen in the hydrolysis solution is a major contributor to oxidation.[5][6]

  • Presence of Metal Ions: Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze oxidation reactions.[6][7]

  • Hydrolysis Conditions: High temperatures and prolonged hydrolysis times can increase the extent of oxidation.[3][6]

  • Presence of Other Amino Acids: The presence of tryptophan can influence the stability of cysteine during hydrolysis.[5][8]

  • Reagents: Certain reagents, like sodium azide used as a bacteriostatic agent, can cause oxidation of cysteine and methionine during acid hydrolysis.[9][10]

Q3: How can I prevent or minimize the artificial formation of this compound?

A3: The most effective strategy is to convert cysteine and cystine to a more stable derivative before acid hydrolysis. The two most common and reliable methods are:

  • Performic Acid Oxidation: This method intentionally oxidizes all cysteine and cystine residues to the stable this compound form prior to hydrolysis.[1][11][12][13][14] This allows for the accurate quantification of the total cysteine/cystine content as this compound. Methionine is also oxidized to the stable methionine sulfone.[1][12][13]

  • Reduction and S-Carboxymethylation (RCM): This involves reducing all disulfide bonds to free thiols, followed by alkylation of the cysteine residues with a reagent like iodoacetic acid or iodoacetamide.[15][16][17][18][19] This creates a stable S-carboxymethylcysteine derivative that is resistant to oxidation during subsequent hydrolysis.[15][19]

Q4: Which pre-hydrolysis derivatization method should I choose: performic acid oxidation or S-carboxymethylation?

A4: The choice depends on your analytical goals:

  • Use performic acid oxidation when your primary goal is to determine the total content of cysteine and cystine in your sample.[11][20] It is a robust method for quantifying these amino acids as this compound.[12] However, be aware that performic acid treatment can affect tyrosine residues.[9]

  • Use S-carboxymethylation when you need to identify and quantify cysteine-containing peptides in a peptide map or when you want to avoid the harsh oxidation conditions of performic acid.[19] This method is also preferred for subsequent enzymatic digestion and mass spectrometry analysis as it prevents the formation of disulfide-linked peptides.[19]

Q5: Are there any alternative methods to minimize this compound formation without pre-hydrolysis derivatization?

A5: While pre-hydrolysis derivatization is the most reliable approach, you can take steps to minimize oxidation during standard acid hydrolysis, although complete prevention is unlikely. These include:

  • Deoxygenation: Thoroughly deoxygenate the hydrolysis solution and the sample tube by sparging with an inert gas like nitrogen or argon before sealing.[6]

  • Use of Scavengers/Antioxidants: Adding a small amount of a scavenger like phenol to the hydrolysis mixture can help protect tryptophan and, to some extent, other sensitive residues from oxidation.

  • Alternative Acids: Using methane sulfonic acid instead of hydrochloric acid has been reported to result in lower levels of cysteine and methionine oxidation.[21]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of this compound detected in a sample not expected to be oxidized. Artificial oxidation during acid hydrolysis.Implement a pre-hydrolysis derivatization step such as performic acid oxidation or S-carboxymethylation.
Low or no cysteine/cystine detected after hydrolysis. Degradation and oxidation of cysteine/cystine during hydrolysis.[1][2]Use performic acid oxidation to convert all cysteine/cystine to this compound for accurate quantification, or use S-carboxymethylation to form a stable derivative.
Poor recovery of S-carboxymethylcysteine after hydrolysis. Incomplete reduction of disulfide bonds or incomplete alkylation.Ensure complete reduction by using a sufficient concentration of reducing agent (e.g., DTT) and appropriate reaction conditions (e.g., temperature, time).[16] Ensure the alkylating agent (e.g., iodoacetic acid) is fresh and used in sufficient excess.[16]
Variability in this compound quantification between samples. Inconsistent levels of oxygen or metal ion contamination in the hydrolysis setup.Standardize the deoxygenation procedure for all samples.[6] Consider adding a chelating agent like EDTA to sequester metal ions.[6][22]

Experimental Protocols

Protocol 1: Performic Acid Oxidation of Proteins/Peptides

This protocol is designed for the quantitative oxidation of cysteine and cystine to this compound prior to acid hydrolysis.

Materials:

  • Formic acid (88%)

  • Hydrogen peroxide (30%)

  • Hydrobromic acid (48%)

  • Protein/peptide sample

  • Ice bath

  • Rotary evaporator

Procedure:

  • Prepare Performic Acid: In a clean glass container, mix 9 volumes of formic acid with 1 volume of hydrogen peroxide. Let the mixture stand at room temperature for 1 hour to allow for the formation of performic acid. Cool the solution in an ice bath before use.

  • Oxidation: Dissolve the protein or peptide sample in the pre-cooled performic acid. Incubate the reaction on ice for 2-4 hours. For a sample of approximately 35 mg, you can use 100 cm³ of performic acid and incubate for 15 hours at 4°C.[1]

  • Quenching: Quench the reaction by adding an excess of hydrobromic acid to decompose the remaining performic acid. A common approach is the dropwise addition of 12 cm³ of hydrobromic acid.[1]

  • Removal of Reagents: Remove the reagents by evaporation to dryness using a rotary evaporator.

  • Hydrolysis: The resulting oxidized sample is now ready for standard acid hydrolysis (e.g., 6 M HCl, 110°C, 24 hours).

Protocol 2: Reduction and S-Carboxymethylation (RCM) of Proteins/Peptides

This protocol creates a stable S-carboxymethylcysteine derivative.

Materials:

  • Tris-HCl buffer (e.g., 0.5 M, pH 8.5)

  • Guanidine HCl or Urea (optional, for protein denaturation)

  • Dithiothreitol (DTT)

  • Iodoacetic acid

  • Nitrogen or Argon gas

  • Light-proof container

Procedure:

  • Denaturation and Reduction: Dissolve the protein/peptide sample in Tris-HCl buffer. If the protein is not fully soluble or contains buried disulfide bonds, add a denaturant like 6 M Guanidine HCl or 8 M Urea.[16] Add DTT to a final concentration of 10-20 mM. Purge the tube with nitrogen or argon, seal, and incubate at 37-50°C for 1-2 hours to reduce all disulfide bonds.[17]

  • Alkylation: Cool the sample to room temperature. In the dark (as iodoacetic acid is light-sensitive), add a freshly prepared solution of iodoacetic acid to a final concentration that is in slight molar excess to the total DTT concentration (e.g., if DTT is 20 mM, use iodoacetic acid at ~22 mM).[17] Incubate in the dark at room temperature for 30-45 minutes.[17]

  • Quenching: Quench the reaction by adding a small amount of a thiol-containing reagent like β-mercaptoethanol or additional DTT to react with the excess iodoacetic acid.

  • Sample Cleanup: The S-carboxymethylated sample can now be desalted using dialysis, size-exclusion chromatography, or reverse-phase HPLC to remove reagents and denaturants prior to hydrolysis or enzymatic digestion.

Visualizations

cluster_hydrolysis Standard Acid Hydrolysis Protein Protein with Cysteine/Cystine Hydrolysis 6 M HCl, 110°C, 24h (with trace O2) Protein->Hydrolysis CysteicAcid Artificial this compound Hydrolysis->CysteicAcid Oxidation OtherAA Other Amino Acids Hydrolysis->OtherAA

Caption: Workflow of artificial this compound formation.

cluster_oxidation Method 1: Performic Acid Oxidation cluster_rcm Method 2: Reduction & S-Carboxymethylation start Protein/Peptide Sample (with Cys/Cyss) Oxidation Performic Acid Treatment start->Oxidation Reduction Reduction (DTT) start->Reduction OxidizedProtein Protein with this compound Oxidation->OxidizedProtein Hydrolysis1 Acid Hydrolysis OxidizedProtein->Hydrolysis1 Analysis1 Quantify this compound Hydrolysis1->Analysis1 Alkylation Alkylation (Iodoacetic Acid) Reduction->Alkylation RCMProtein Protein with S-Carboxymethylcysteine Alkylation->RCMProtein Hydrolysis2 Acid Hydrolysis RCMProtein->Hydrolysis2 Analysis2 Quantify S-Carboxymethylcysteine Hydrolysis2->Analysis2

Caption: Methods to prevent artificial this compound formation.

Cysteine Cysteine -SH CysteicAcid This compound -SO3H Cysteine->CysteicAcid Oxidation (e.g., during hydrolysis or with performic acid) SCMC S-Carboxymethylcysteine -S-CH2-COOH Cysteine->SCMC Reduction + Alkylation Cystine Cystine -S-S- Cystine->Cysteine Reduction (e.g., DTT) Cystine->CysteicAcid Oxidation (e.g., during hydrolysis or with performic acid)

Caption: Chemical transformations of cysteine and cystine.

References

Technical Support Center: Electrochemical Detection of Cysteic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the electrochemical detection of cysteic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the electrochemical detection of this compound, offering potential causes and solutions in a structured question-and-answer format.

Question 1: Why am I observing a low or no signal for this compound?

Possible Causes:

  • Low Analyte Concentration: The concentration of this compound in your sample may be below the detection limit of your sensor.

  • Incorrect Electrode Potential: The applied potential may not be optimal for the oxidation of this compound.

  • Electrode Fouling: The electrode surface may be contaminated with byproducts of the electrochemical reaction or other molecules from the sample matrix, blocking active sites.[1]

  • Suboptimal pH: The pH of the supporting electrolyte can significantly influence the electrochemical behavior of this compound.[2]

  • Inactive Electrode Surface: The electrode surface may not be sufficiently active to facilitate the electron transfer reaction.

Solutions:

  • Optimize Electrode Potential: Perform cyclic voltammetry (CV) to determine the oxidation potential of this compound with your specific electrode and electrolyte system.

  • Electrode Surface Renewal: For solid electrodes like glassy carbon (GCE), polish the surface with alumina slurry between measurements. For screen-printed electrodes, it is often best to use a new electrode for each sample.[3]

  • pH Optimization: Experiment with a range of pH values for your supporting electrolyte to find the optimal condition for this compound detection. A pH of 7.0 has been shown to be effective in some systems.[2]

  • Electrode Modification: Enhance the sensitivity of your electrode by modifying it with nanomaterials such as gold nanoparticles or carbon nanotubes. These materials can increase the surface area and improve electron transfer kinetics.[3][4]

  • Sample Pre-concentration: If the analyte concentration is low, consider a pre-concentration step at the electrode surface before the measurement.

Question 2: My results are not reproducible. What could be the cause?

Possible Causes:

  • Electrode Surface Inconsistency: Inconsistent polishing or cleaning of the electrode surface between measurements can lead to variability.

  • Reference Electrode Instability: A drifting or faulty reference electrode will cause shifts in the measured potential.

  • Sample Matrix Effects: Variations in the composition of your sample matrix can affect the electrochemical response.[3]

  • Fluctuating Experimental Conditions: Inconsistent temperature, pH, or deoxygenation of the solution can impact results.

Solutions:

  • Standardize Electrode Pretreatment: Develop and adhere to a strict protocol for electrode cleaning and preparation.

  • Check the Reference Electrode: Ensure your reference electrode is properly filled and not clogged. It's good practice to calibrate it against a standard reference electrode periodically.

  • Employ the Standard Addition Method: To compensate for matrix effects, calibrate your measurements within the sample matrix itself using the standard addition method.[3]

  • Control Experimental Environment: Maintain a consistent temperature, ensure the pH of your electrolyte is stable, and thoroughly deoxygenate your solutions with an inert gas like nitrogen or argon before each experiment.

Question 3: I am seeing interfering peaks that overlap with my this compound signal. How can I resolve this?

Possible Causes:

  • Presence of Electroactive Species: Your sample may contain other molecules that are electroactive at or near the oxidation potential of this compound. Common interferents for sulfur-containing amino acids include ascorbic acid, uric acid, and other electroactive amino acids like tyrosine and tryptophan.[4][5]

  • Matrix Components: Complex biological samples such as blood serum or urine contain numerous compounds that can produce interfering signals.[6]

Solutions:

  • Electrode Surface Modification: Use or develop a modified electrode with enhanced selectivity. For example, molecularly imprinted polymers (MIPs) can be designed to specifically recognize and bind to this compound.[3]

  • Optimization of Electrochemical Parameters: Adjusting the potential waveform, such as in differential pulse voltammetry (DPV) or square wave voltammetry (SWV), can help to better resolve overlapping peaks.[1]

  • pH Adjustment: Changing the pH of the supporting electrolyte can shift the oxidation potential of interfering species away from that of this compound.[3]

  • Sample Pre-treatment: Implement a sample cleanup step, such as solid-phase extraction (SPE), to remove known interferents before electrochemical analysis.[3]

  • Use of Semipermeable Membranes: Coating the electrode with a semipermeable membrane, like Nafion, can prevent larger interfering molecules from reaching the electrode surface. However, this may also reduce the sensitivity to your target analyte.[7]

Frequently Asked Questions (FAQs)

Q1: What are the common electrochemical techniques used for this compound detection?

A1: The most common techniques are cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). CV is often used for initial characterization of the electrochemical behavior of this compound at a particular electrode. DPV and SWV are generally more sensitive and are preferred for quantitative analysis as they provide better resolution from background currents and some interfering signals.[1][2]

Q2: What type of electrode is best for this compound detection?

A2: While bare electrodes like glassy carbon (GCE) or gold electrodes can be used, their sensitivity and selectivity are often limited. Modified electrodes typically offer superior performance. Electrodes modified with nanomaterials (e.g., gold nanoparticles, carbon nanotubes, graphene) or conductive polymers can enhance the electrochemical signal.[4][8] The choice of electrode will depend on the specific application, required sensitivity, and the sample matrix.

Q3: How is this compound formed in biological systems and why is its detection important?

A3: this compound is an oxidation product of the amino acid cysteine.[9] In biological systems, the oxidation of cysteine residues in proteins is a key part of redox signaling pathways, which are involved in cellular responses to oxidative stress.[7][10] The levels of cysteine and its oxidized forms can be indicative of various physiological and pathological states, making their detection important for understanding disease mechanisms and for diagnostic purposes.

Q4: Can I detect cysteine and this compound simultaneously?

A4: Simultaneous detection can be challenging due to the structural similarity and potentially overlapping oxidation potentials. However, it may be possible using advanced techniques and electrode materials. Hyphenated techniques like electrochemistry coupled with mass spectrometry (EC-MS) can separate and identify both species.[9] For purely electrochemical methods, significant optimization of the electrode surface and voltammetric parameters would be required to resolve their signals.

Quantitative Data on Cysteine/Cysteic Acid Detection

The following tables summarize the performance of various electrochemical sensors for the detection of cysteine, a closely related precursor to this compound. This data can serve as a benchmark for developing and evaluating this compound sensors.

Electrode Material/ModificationAnalyteTechniqueLinear Range (μM)Limit of Detection (LOD) (μM)Reference
1-[4-(ferrocenyl-ethynyl)phenyl]-1-ethanone modified carbon paste electrodeL-Cysteic AcidDPV0.2 - 11.70.087[2]
This compound/GCESinomenineDPV1.0 - 1000.6[11]
CuO/BN/GCEL-CysteineAmperometry1 - 100.58[12]
Ag@rGO/GCEL-CysteineDPV0.1 - 4700.057[13]
Au/Nafion/GCE (pH 2.0)CysteineCV3.0 - 50-[4]
Hollow cubic Cu₂O/GCEL-CysteineCV0.5 - 2000.14[4]
Poly(p-coumaric acid)/MWNT/GCEL-CysteineDPV7.5 - 10001.1[14]
HRP/rGO/GCEL-CysteineCV0 - 10000.32[6]

Experimental Protocols

Protocol 1: General Procedure for Electrochemical Detection of this compound using a Modified Glassy Carbon Electrode

  • Electrode Preparation:

    • Polish a glassy carbon electrode (GCE) with 0.3 µm and 0.05 µm alumina slurry on a polishing pad for 5 minutes each.

    • Rinse thoroughly with deionized water.

    • Sonciate the electrode in ethanol and then deionized water for 2 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

    • The electrode is now ready for modification or for use as a bare electrode. For modification, follow the specific protocol for depositing your chosen modifier (e.g., drop-casting a nanomaterial suspension).

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell consisting of the prepared working electrode (GCE or modified GCE), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Add the supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0) to the cell.

    • Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 10-15 minutes. Maintain a nitrogen/argon atmosphere over the solution during the experiment.

  • Electrochemical Measurement (using DPV as an example):

    • Add a known concentration of this compound standard or your sample to the electrochemical cell.

    • Stir the solution for a defined period (e.g., 60 seconds) to ensure homogeneity.

    • Stop the stirring and allow the solution to become quiescent for a short period (e.g., 30 seconds).

    • Apply the DPV waveform over a potential range that includes the oxidation potential of this compound. Typical DPV parameters might be:

      • Initial Potential: e.g., +0.2 V

      • Final Potential: e.g., +1.0 V

      • Pulse Amplitude: e.g., 50 mV

      • Pulse Width: e.g., 50 ms

    • Record the resulting voltammogram. The peak current at the oxidation potential of this compound is proportional to its concentration.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak current versus the concentration of this compound standards.

    • Determine the concentration of this compound in your unknown sample by interpolating its peak current on the calibration curve.

Visualizations

Cysteine_Oxidation_Pathway Cysteine Cysteine (R-SH) Sulfenic_Acid Sulfenic Acid (R-SOH) Cysteine->Sulfenic_Acid +ROS Sulfinic_Acid Sulfinic Acid (R-SO2H) Sulfenic_Acid->Sulfinic_Acid +ROS Cysteic_Acid This compound (R-SO3H) Sulfinic_Acid->Cysteic_Acid +ROS ROS Reactive Oxygen Species (ROS)

Caption: Cysteine oxidation pathway leading to this compound.

Troubleshooting_Workflow Start Start: No/Low Signal or Poor Reproducibility Check_Electrode 1. Check Electrode - Is it clean/polished? - Is the modification consistent? Start->Check_Electrode Check_Setup 2. Verify Electrochemical Setup - Reference electrode OK? - Proper deoxygenation? Check_Electrode->Check_Setup If electrode is OK Good_Signal Problem Solved: Good Signal and Reproducibility Check_Electrode->Good_Signal If cleaning/re-polishing helps Optimize_Parameters 3. Optimize Experimental Parameters - Scan potential range (CV) - Adjust pH of electrolyte Check_Setup->Optimize_Parameters If setup is correct Check_Setup->Good_Signal If fixing setup helps Address_Interference 4. Address Potential Interference - Use DPV/SWV for better resolution - Consider sample pre-treatment Optimize_Parameters->Address_Interference If signal is still poor Optimize_Parameters->Good_Signal If optimization helps Address_Interference->Good_Signal If peaks are resolved

Caption: A logical workflow for troubleshooting common issues.

Experimental_Workflow Prep_Electrode 1. Electrode Preparation (Polishing & Modification) Setup_Cell 2. Assemble 3-Electrode Cell & Add Electrolyte Prep_Electrode->Setup_Cell Deoxygenate 3. Deoxygenate Solution (N2 or Ar Purge) Setup_Cell->Deoxygenate Add_Sample 4. Add this compound Standard or Sample Deoxygenate->Add_Sample Run_Scan 5. Perform Electrochemical Scan (e.g., DPV) Add_Sample->Run_Scan Analyze 6. Data Analysis (Calibration & Quantification) Run_Scan->Analyze

Caption: A typical experimental workflow for this compound detection.

References

Technical Support Center: Optimization of Performic Acid Oxidation for Cysteic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of performic acid oxidation for cysteic acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during this critical pre-analytical step.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of performic acid oxidation in amino acid analysis?

Performic acid oxidation is a chemical modification step performed prior to acid hydrolysis to accurately quantify cysteine and methionine residues.[1][2] Cysteine and its disulfide form, cystine, are oxidized to the stable this compound, while methionine is converted to methionine sulfone.[3] These oxidized forms are stable during the subsequent acid hydrolysis, which would otherwise lead to the partial or complete destruction of cysteine and methionine.[1]

Q2: How is performic acid prepared and what are the safety precautions?

Performic acid is highly reactive and unstable, and therefore must be prepared fresh in situ just before use, typically by mixing formic acid with hydrogen peroxide.[4][5][6][7] A common preparation involves mixing one volume of 30% hydrogen peroxide with nine volumes of anhydrous formic acid. The mixture should be allowed to react at room temperature for about an hour before being cooled for the oxidation reaction. Concentrated performic acid is a strong oxidant and can be explosive at high temperatures or in the presence of contaminants.[4][7] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q3: Which amino acids are negatively affected by performic acid oxidation?

While essential for cysteine and methionine analysis, performic acid oxidation leads to the complete destruction of tryptophan and tyrosine.[1][8] Phenylalanine may also be partially degraded.[8] Therefore, separate analyses without the oxidation step are required to quantify these amino acids.

Q4: Can I use the same oxidized sample to determine other amino acids?

Yes, most other amino acids are stable during performic acid oxidation and subsequent acid hydrolysis, and can be quantified from the same sample.[1] However, as mentioned, tryptophan and tyrosine will be lost and must be determined from an unoxidized sample.

Q5: What are the signs of incomplete oxidation and how can I avoid it?

Incomplete oxidation is indicated by the presence of detectable levels of cysteine, cystine, or methionine in the final amino acid analysis. To avoid this, ensure that the performic acid is freshly prepared and active. The sample must be thoroughly mixed with a sufficient excess of the reagent. Additionally, ensure that the reaction proceeds for the recommended time and at the correct temperature to allow for complete oxidation.

Troubleshooting Guide

This guide addresses common problems encountered during performic acid oxidation for this compound analysis.

Problem Potential Cause(s) Recommended Solution(s)
Low or no recovery of this compound 1. Inactive performic acid: The reagent was not freshly prepared or the hydrogen peroxide had decomposed. 2. Incomplete oxidation: Insufficient reagent volume, reaction time, or incorrect temperature. 3. Degradation of this compound: Excessive reaction time or temperature. 4. Sample matrix interference: Presence of reducing agents in the sample.1. Always prepare performic acid fresh before each use. 2. Ensure the sample is fully solubilized and mixed with a sufficient excess of performic acid. Adhere to established protocol times and temperatures (see tables below). 3. Optimize reaction conditions; avoid prolonged exposure to the oxidizing agent. 4. Consider a sample clean-up step prior to oxidation if the matrix is complex.
Poor reproducibility of results 1. Inconsistent performic acid preparation: Variation in the ratio of formic acid to hydrogen peroxide. 2. Variable reaction conditions: Fluctuations in temperature or timing. 3. Presence of moisture: Water can interfere with the oxidation reaction.[8] 4. Inconsistent removal of excess performic acid: Residual oxidant can interfere with subsequent steps.1. Use precise measurements when preparing the performic acid solution. 2. Use a temperature-controlled environment (e.g., ice bath, heating block) and a timer for consistent reaction conditions. 3. Lyophilize samples to remove excess moisture before adding the performic acid. 4. Ensure complete neutralization or removal of the performic acid (e.g., by adding hydrobromic acid or through lyophilization).
Degradation of other amino acids (e.g., Phenylalanine) 1. Harsh oxidation conditions: High temperature or prolonged reaction time. 2. Side reactions: Performic acid can cause unwanted modifications to other amino acids.[9]1. Optimize the reaction conditions to be as mild as possible while still achieving complete oxidation of cysteine and methionine. 2. While some degradation of sensitive amino acids is unavoidable, minimizing reaction time and temperature can reduce these effects.
Presence of unexpected peaks in the chromatogram 1. By-products of the oxidation reaction: Formylation of lysine or beta-elimination of cysteine can occur.[9] 2. Contaminants in reagents. 1. Be aware of potential side-product formation and consult literature for their expected elution times. 2. Use high-purity reagents for all steps of the procedure.

Experimental Protocols & Data

Protocol 1: Standard Performic Acid Oxidation

This protocol is a widely used method for the oxidation of cysteine and methionine in protein and peptide samples.

  • Preparation of Performic Acid: In a fume hood, prepare the performic acid reagent by mixing 9 volumes of formic acid with 1 volume of 30% hydrogen peroxide. Let the mixture stand at room temperature for 1 hour, then cool it to 0°C in an ice bath.

  • Oxidation: Add a sufficient volume of the chilled performic acid to the lyophilized sample in a reaction vial. Ensure the sample is completely dissolved. Incubate the reaction at 0-4°C for 16 hours (overnight).

  • Removal of Excess Reagent: Decompose the excess performic acid by adding hydrobromic acid and then evaporate the sample to dryness using a rotary evaporator or a vacuum centrifuge.

  • Acid Hydrolysis: Add 6 M HCl to the dried residue and hydrolyze at 110°C for 24 hours.

  • Analysis: After hydrolysis, the sample is dried, reconstituted in an appropriate buffer, and analyzed by HPLC or an amino acid analyzer.

Quantitative Data on Reaction Conditions

The following table summarizes common reaction conditions for performic acid oxidation.

Parameter Condition A Condition B Notes
Performic Acid Composition 9 parts Formic Acid: 1 part 30% H₂O₂9 parts Formic Acid: 1 part 30% H₂O₂The 9:1 ratio is standard.
Reaction Temperature 0-4°C50°CLower temperatures require longer incubation times.
Reaction Time 16 hours (overnight)15 minutesShorter times at higher temperatures can be effective but may increase the risk of side reactions.
Cysteine to this compound Conversion ~71% ± 3%VariableConversion rates can be influenced by the sample matrix and reaction conditions.[10]
Methionine to Methionine Sulfone Conversion ~96% ± 3%VariableMethionine oxidation is generally more efficient than cysteine oxidation.[10]

Visualized Workflows and Logic

Experimental Workflow

The following diagram illustrates the major steps in the performic acid oxidation and subsequent analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Post-Reaction cluster_analysis Analysis Sample Sample Preparation (Lyophilization) Oxidation Performic Acid Oxidation Sample->Oxidation Reagent Performic Acid Preparation (Fresh) Reagent->Oxidation Removal Removal of Excess Performic Acid Oxidation->Removal Hydrolysis Acid Hydrolysis (6M HCl) Removal->Hydrolysis Analysis HPLC/Amino Acid Analyzer Hydrolysis->Analysis

Figure 1. A generalized workflow for this compound analysis.
Troubleshooting Logic

This diagram provides a logical approach to troubleshooting common issues during the performic acid oxidation procedure.

troubleshooting_logic Start Problem Identified: Low this compound Yield CheckReagent Was the performic acid prepared fresh? Start->CheckReagent CheckConditions Were reaction time and temperature correct? CheckReagent->CheckConditions Yes Solution1 Solution: Prepare fresh performic acid and repeat. CheckReagent->Solution1 No CheckMoisture Was the sample lyophilized? CheckConditions->CheckMoisture Yes Solution2 Solution: Optimize and control reaction conditions. CheckConditions->Solution2 No CheckExcess Was excess reagent completely removed? Solution3 Solution: Ensure complete removal of excess reagent. CheckExcess->Solution3 No FurtherInvestigation Consider matrix effects or other degradation pathways. CheckExcess->FurtherInvestigation Yes CheckMoisture->CheckExcess Yes Solution4 Solution: Lyophilize sample to remove moisture. CheckMoisture->Solution4 No

References

strategies to improve recovery of Cysteic Acid from biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to improve the recovery of cysteic acid from various biological matrices. It includes frequently asked questions and troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important? A1: this compound is a stable, oxidized form of the amino acid cysteine. The quantification of cysteine and its disulfide form, cystine, in biological matrices is often challenging due to their instability during standard sample preparation techniques like acid hydrolysis.[1] Converting cysteine and cystine to this compound prior to analysis is a common and reliable strategy to ensure accurate measurement.[2] This is crucial in many research areas, including proteomics, nutritional analysis, and clinical diagnostics, where the levels of these sulfur-containing amino acids are important indicators.

Q2: What are the primary challenges in recovering this compound from biological samples? A2: The main challenges include:

  • Degradation during Hydrolysis: Cysteine and cystine are largely destroyed under normal acid hydrolysis conditions.[2]

  • Incomplete Oxidation: The conversion of cysteine/cystine to this compound may be incomplete, leading to underestimation.[1]

  • Matrix Effects: Biological samples like plasma and urine contain numerous endogenous compounds (salts, proteins, lipids) that can interfere with extraction and analysis, often causing ion suppression in mass spectrometry.[3][4][5]

  • Poor Chromatographic Retention: this compound is highly hydrophilic, which can lead to poor retention and broad peak shapes on reverse-phase HPLC columns, making accurate quantification difficult.[2]

Q3: What are the standard methods for converting cysteine and cystine to this compound? A3: The two most common methods involve oxidation followed by hydrolysis:

  • Performic Acid Oxidation: This is a widely used technique where samples are treated with performic acid to quantitatively oxidize cysteine and cystine to this compound before protein hydrolysis.[6]

  • Hydrolysis with Oxidizing Agents: An alternative is to perform the oxidation during acid hydrolysis. Adding sodium azide to the hydrochloric acid can result in high yields (87-100%) of this compound.[1] This method can be faster and avoids potential modification of other residues like tyrosine, which can occur with performic acid treatment.[1]

Q4: How can I improve the chromatographic analysis of this compound? A4: To overcome issues with poor retention and peak shape, consider the following:

  • Ion-Pairing Chromatography: Adding an ion-pairing agent, such as diisopropylethylamine, to the mobile phase can improve the retention and peak shape of the PTC-derivatized this compound.[2]

  • Pre-column Derivatization: Derivatizing this compound before analysis can alter its physicochemical properties to make it more suitable for LC-MS/MS analysis.[7] This can improve hydrophobicity and ionization efficiency.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode well-suited for highly polar analytes like this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Recovery of this compound 1. Incomplete Protein Hydrolysis: Insufficient time, temperature, or acid concentration. 2. Incomplete Oxidation: The conversion of cysteine/cystine to this compound was not quantitative.[6] 3. Analyte Loss During SPE: The chosen SPE sorbent, wash, or elution solvent is inappropriate for the highly polar this compound.[4]1. Ensure hydrolysis is performed at 112–116 °C for 24 hours with constant-boiling HCl. 2. Optimize the performic acid oxidation step or switch to the sodium azide-in-hydrolysis method for potentially higher yields.[1][6] 3. For SPE, use an anion exchange sorbent. Ensure the sample is loaded at a pH where this compound is charged (pH > pKa). Use a strong elution solvent (e.g., with a high concentration of acid or base) to ensure complete recovery from the sorbent.[4][8]
Poor Chromatographic Peak Shape (Broadening, Tailing) 1. Poor Retention: this compound is highly hydrophilic and elutes near the solvent front in standard reversed-phase chromatography.[2] 2. Matrix Interference: Co-eluting endogenous compounds from the biological matrix can affect peak shape.[3]1. Implement ion-pairing chromatography to improve retention.[2] Alternatively, use a HILIC column. 2. Improve sample cleanup. Use a more selective SPE method (e.g., mixed-mode or anion exchange) to remove interferences.[9] Optimize the wash steps in your SPE protocol.
High Variability Between Replicates 1. Inconsistent Sample Preparation: Variations in pipetting, vortexing times, or temperature during hydrolysis and derivatization.[10] 2. Incomplete Solvent Evaporation/Reconstitution: Analyte loss or inconsistent final concentration before injection. 3. Matrix Effects: Inconsistent ion suppression or enhancement between samples.[3][5]1. Standardize all manual steps. Use automated liquid handlers where possible for consistency.[10] 2. Ensure complete and gentle evaporation under nitrogen. Vortex thoroughly after reconstitution to ensure the entire dried residue is redissolved. 3. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects and procedural losses. Improve sample cleanup to minimize matrix components.[5]
Ion Suppression in LC-MS/MS Analysis 1. Co-elution with Phospholipids: Phospholipids from plasma or tissue are a major cause of ion suppression.[5] 2. High Salt Concentration: Salts from buffers or the sample matrix can suppress the analyte signal.1. Use a protein precipitation method followed by a specific phospholipid removal SPE cartridge or a liquid-liquid extraction (LLE) step designed to remove lipids.[5][11] 2. Incorporate a desalting step in your SPE protocol by using a wash solvent with low organic content (e.g., 5% methanol in water) before elution.[10]

Quantitative Data Summary

The table below summarizes reported recovery and yield data for different methods related to this compound determination.

MethodAnalyte/MatrixReported Recovery/YieldReference(s)
Oxidation during Hydrolysis Cysteines in various proteins87-100% oxidation to this compound[1]
Enzymatic Hydrolysis (Pronase E) 2-S-cysteinyl caffeic acid adduct64% recovery[12]
Solid-Phase Extraction (Polymeric) Various acidic drugs from human plasma>85% for most compounds[4]
Liquid-Liquid Extraction 13 various drugs from plasma>75% for most compounds[13]

Note: Recovery can be highly dependent on the specific analyte, matrix, and protocol used. The values above are for general guidance.

Experimental Protocols

Protocol 1: Performic Acid Oxidation and Acid Hydrolysis [6]

  • Sample Preparation: Place an appropriate amount of the biological sample (e.g., 5 mg of a lyophilized protein sample) into a hydrolysis tube.

  • Performic Acid Treatment: Add 400 µL of performic acid reagent to the sample. Store the mixture in ice overnight to allow for complete oxidation of cysteine and cystine to this compound.

  • Reagent Removal: Add 150 µL of hydrobromic acid to neutralize the excess performic acid. Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Acid Hydrolysis: Add 500 µL of 6 mol/L HCl to the dried residue. Seal the tube under vacuum.

  • Incubation: Place the sealed tube in an oven at 110-115°C for 24 hours.

  • Final Preparation: After cooling, open the tube and evaporate the HCl under vacuum. Reconstitute the residue in a suitable buffer for analysis (e.g., by LC-MS/MS).

Protocol 2: Solid-Phase Extraction (SPE) for this compound (Anion Exchange)

This is a general protocol that should be optimized for your specific application.

  • Sorbent Selection: Choose a strong anion exchange (SAX) SPE cartridge.

  • Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.

  • Equilibration: Pass 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 7) through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading: Adjust the pH of the hydrolyzed, reconstituted sample to ~7 with a suitable buffer to ensure this compound is deprotonated (negatively charged). Load the sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Pass 1 mL of the equilibration buffer through the cartridge to wash away neutral and basic impurities. Follow with 1 mL of 5% methanol in water to remove weakly retained, non-polar impurities.

  • Elution: Elute the this compound by passing 1 mL of an acidic solvent (e.g., 2-5% formic acid in methanol) through the cartridge. The acid protonates the anion exchange sites, releasing the negatively charged analyte.

  • Evaporation & Reconstitution: Evaporate the eluate under nitrogen and reconstitute in the mobile phase for analysis.

Visualized Workflows and Logic

G cluster_prep Sample Preparation & Hydrolysis cluster_purify Purification & Analysis Matrix Biological Matrix (Plasma, Urine, Tissue) Pretreat Pre-treatment (e.g., Protein Precipitation) Matrix->Pretreat Oxidation Oxidation (Performic Acid or NaAzide) Pretreat->Oxidation Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Oxidation->Hydrolysis SPE Purification (Solid-Phase Extraction) Hydrolysis->SPE Deriv Derivatization (Optional, for LC-MS) SPE->Deriv LCMS LC-MS/MS Analysis Deriv->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: General workflow for the recovery and quantification of this compound.

G cluster_hydrolysis Hydrolysis/Oxidation Stage cluster_spe Purification Stage cluster_lcms Analysis Stage Start Problem: Low this compound Recovery CheckOx Incomplete Oxidation? Start->CheckOx CheckHy Incomplete Hydrolysis? Start->CheckHy CheckSPE Analyte Loss during SPE? Start->CheckSPE CheckLC Poor Peak Shape? Start->CheckLC CheckMS Ion Suppression? Start->CheckMS Sol_Ox Solution: Optimize oxidant concentration/ time. Try NaAzide method. CheckOx->Sol_Ox Sol_Hy Solution: Verify acid concentration, temperature, and duration. CheckHy->Sol_Hy Sol_SPE Solution: Use Anion Exchange (SAX). Optimize Load/Wash/Elute pH and solvent strength. CheckSPE->Sol_SPE Sol_LC Solution: Use Ion-Pairing agent or HILIC. CheckLC->Sol_LC Sol_MS Solution: Improve sample cleanup. Use internal standard. CheckMS->Sol_MS

Caption: Troubleshooting logic for low this compound recovery.

References

Validation & Comparative

Cysteic Acid as a Biomarker for Oxidative Damage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cysteic acid with other established biomarkers of oxidative damage, namely 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), malondialdehyde (MDA), and F2-isoprostanes. The information presented is intended to assist researchers in selecting the most appropriate biomarkers for their studies on oxidative stress.

Introduction to Oxidative Stress Biomarkers

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is implicated in a wide range of diseases. Accurate measurement of oxidative damage is crucial for understanding disease pathogenesis and for the development of effective therapeutic interventions. Various biomarkers have been developed to assess the impact of oxidative stress on different biological macromolecules.

This compound , the final and irreversible oxidation product of cysteine residues in proteins, is an emerging biomarker of protein oxidation.[1][2] Its stability makes it a potential indicator of cumulative oxidative damage to proteins.[1]

8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) is a well-established and widely used biomarker of oxidative DNA damage.[3] It is formed by the oxidation of guanine bases in DNA and is considered a mutagenic lesion.

Malondialdehyde (MDA) is a product of lipid peroxidation of polyunsaturated fatty acids and is a commonly used biomarker for oxidative damage to lipids.

F2-isoprostanes are prostaglandin-like compounds formed from the free radical-catalyzed peroxidation of arachidonic acid. They are considered a gold-standard biomarker of lipid peroxidation in vivo.

Comparative Data on Oxidative Stress Biomarkers

Direct comparative studies measuring this compound alongside 8-oxo-dG, MDA, and F2-isoprostanes under the same experimental conditions are limited. Therefore, the following tables present typical quantitative data for each biomarker from different studies. This comparison is indirect and should be interpreted with caution.

Table 1: this compound Levels in Human Plasma

ConditionThis compound Concentration (µM)Analytical MethodReference
Healthy Adults0.5 - 2.0LC-MS/MS(Typical values from amino acid analysis literature)
Patients with Chronic Kidney DiseaseElevatedLC-MS/MS[4]
Patients with Coronary Artery DiseaseElevatedELISA[4]

Table 2: 8-oxo-dG Levels in Human Urine and Leukocyte DNA

Sample TypeCondition8-oxo-dG LevelAnalytical MethodReference
UrineHealthy Controls2.2 (1.7–2.8) nmol/24 hrHPLC-MS/MS[5]
UrineCancer Patients6.05 (3.12–15.38) nmol/24 hrHPLC-MS/MS[5]
Leukocyte DNAHealthy Controls4.46 (3.82–5.31) per 10⁶ dGHPLC/EC[5]
Leukocyte DNACancer Patients4.93 (3.46–9.27) per 10⁶ dGHPLC/EC[5]

Table 3: Malondialdehyde (MDA) Levels in Human Plasma/Serum

ConditionMDA Concentration (µM)Analytical MethodReference
Healthy Adults1.0 - 4.0TBARS Assay(General literature values)
Patients with NAFLDSignificantly IncreasedColorimetry[6]
Asthmatic PatientsHigher than controlsTBARS Assay(General literature values)

Table 4: F2-Isoprostane Levels in Human Plasma and Urine

Sample TypeF2-Isoprostane ConcentrationAnalytical MethodReference
Plasma35 ± 6 pg/mL (Healthy)GC-MS(General literature values)
Urine1.3 ± 0.8 ng/mg creatinine (Healthy)GC-MS(General literature values)
Patients with Alzheimer's DiseaseSignificantly Increased in CSFGC-MS(General literature values)
SmokersElevatedGC-MS(General literature values)

Experimental Protocols

Detailed methodologies for the quantification of each biomarker are provided below.

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a representative method based on established procedures for amino acid analysis.

1. Sample Preparation (Protein Hydrolysis):

  • To 100 µL of plasma, add 100 µL of 12 M HCl.

  • Hydrolyze the sample at 110°C for 24 hours in a sealed, vacuum-evacuated tube.

  • After hydrolysis, evaporate the HCl under a stream of nitrogen.

  • Reconstitute the dried residue in 200 µL of a suitable buffer (e.g., 0.1% formic acid in water).

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 2% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 170.0 -> 88.0).

    • Internal Standard: Use a stable isotope-labeled this compound for accurate quantification.

3. Data Analysis:

  • Generate a standard curve using known concentrations of this compound.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Protocol 2: Quantification of 8-oxo-dG in DNA by LC-MS/MS

1. DNA Extraction and Digestion:

  • Extract DNA from the biological sample using a commercial DNA isolation kit.

  • Enzymatically digest the DNA to nucleosides using nuclease P1 and alkaline phosphatase.

2. Sample Cleanup:

  • Use solid-phase extraction (SPE) to purify the nucleoside mixture and remove interfering substances.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column.

    • Mobile Phase A: Aqueous solution with a volatile buffer (e.g., ammonium formate).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate 8-oxo-dG from other nucleosides.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: MRM.

    • MRM Transition for 8-oxo-dG: Monitor the transition of the parent ion to the product ion corresponding to the deoxyribose sugar loss (e.g., m/z 284.1 -> 168.1).

    • Internal Standard: Use a stable isotope-labeled 8-oxo-dG.

4. Data Analysis:

  • Quantify 8-oxo-dG relative to the amount of deoxyguanosine (dG) and express the result as the number of 8-oxo-dG lesions per 10⁶ dG.

Protocol 3: Quantification of Malondialdehyde (MDA) by TBARS Assay

1. Sample Preparation:

  • Mix the biological sample (e.g., plasma, tissue homogenate) with a solution of thiobarbituric acid (TBA) in an acidic medium.

2. Reaction:

  • Heat the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored adduct (MDA-TBA₂).

3. Measurement:

  • After cooling, measure the absorbance of the solution at 532 nm using a spectrophotometer.

4. Data Analysis:

  • Generate a standard curve using a known concentration of an MDA standard.

  • Calculate the concentration of MDA in the sample based on the standard curve.

Protocol 4: Quantification of F2-Isoprostanes by GC-MS

1. Sample Preparation:

  • Extract lipids from the biological sample (e.g., plasma, urine) using a solvent extraction method (e.g., Folch extraction).

  • Hydrolyze the esterified F2-isoprostanes from the lipid extract using a base.

2. Purification:

  • Purify the F2-isoprostanes from the hydrolyzed extract using solid-phase extraction (SPE) and thin-layer chromatography (TLC).

3. Derivatization:

  • Convert the F2-isoprostanes to volatile derivatives (e.g., pentafluorobenzyl esters, trimethylsilyl ethers) for GC analysis.

4. GC-MS Analysis:

  • Gas Chromatography: Separate the derivatized F2-isoprostanes on a suitable GC column.

  • Mass Spectrometry:

    • Ionization Mode: Negative ion chemical ionization (NICI).

    • Detection Mode: Selected Ion Monitoring (SIM).

    • Internal Standard: Use a deuterated F2-isoprostane internal standard.

5. Data Analysis:

  • Quantify the F2-isoprostanes by comparing the peak areas of the endogenous compounds to the internal standard.

Visualizations

Signaling Pathway: Formation of this compound

The following diagram illustrates the oxidative pathway from a cysteine residue in a protein to this compound.

G cluster_protein Protein Cysteine_Residue Cysteine Residue (-SH) Sulfenic_Acid Sulfenic Acid (-SOH) Cysteine_Residue->Sulfenic_Acid Reversible ROS Reactive Oxygen Species (ROS) ROS->Cysteine_Residue Oxidation Sulfinic_Acid Sulfinic Acid (-SO2H) Sulfenic_Acid->Sulfinic_Acid Further Oxidation Cysteic_Acid This compound (-SO3H) (Irreversible) Sulfinic_Acid->Cysteic_Acid Irreversible Oxidation G cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis Biological_Sample Biological Sample (Plasma, Urine, Tissue, etc.) Extraction_Hydrolysis Extraction / Hydrolysis (Lipids, DNA, Proteins) Biological_Sample->Extraction_Hydrolysis Spectrophotometry Spectrophotometry (MDA - TBARS Assay) Biological_Sample->Spectrophotometry Purification_Derivatization Purification & Derivatization (SPE, TLC, etc.) Extraction_Hydrolysis->Purification_Derivatization LC_MS LC-MS/MS (this compound, 8-oxo-dG) Purification_Derivatization->LC_MS GC_MS GC-MS (F2-Isoprostanes) Purification_Derivatization->GC_MS Quantification Quantification (Standard Curves, Internal Standards) LC_MS->Quantification GC_MS->Quantification Spectrophotometry->Quantification Comparison Comparative Analysis Quantification->Comparison

References

A Comparative Guide to Cysteic Acid and Methionine Sulfoxide as Oxidative Stress Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a wide range of pathologies. Consequently, the accurate measurement of oxidative stress is crucial for both basic research and clinical applications. Among the myriad of biomarkers, the oxidation products of sulfur-containing amino acids, Cysteic Acid (CA) and Methionine Sulfoxide (MetO), have garnered significant attention. This guide provides an objective comparison of their performance as oxidative stress markers, supported by experimental data and detailed methodologies.

At a Glance: this compound vs. Methionine Sulfoxide

FeatureThis compound (CA)Methionine Sulfoxide (MetO)
Precursor Amino Acid CysteineMethionine
Formation Irreversible oxidation of cysteine's thiol group.Reversible oxidation of methionine's thioether group.
Stability Highly stable, representing a long-term, cumulative marker of oxidative damage.Less stable in vivo due to enzymatic reduction back to methionine by Methionine Sulfoxide Reductases (Msrs). This reflects a more dynamic and recent oxidative stress status.
Biological Role Primarily considered a marker of irreversible protein damage.Can be a marker of damage, but also involved in redox signaling pathways, where its formation and reduction are regulated.[1]
Analytical Methods LC-MS/MS, Amino Acid Analysis, ELISA (for protein-bound CA).[2]LC-MS/MS, Western Blot with specific antibodies (though development has been challenging).[3][4]
Typical Plasma Levels (Healthy) Total Cysteine (reduced + oxidized forms) is ~250 µM, with protein-bound cysteine being the most abundant form at ~145 µM.[5] Free this compound levels are generally low.Baseline [Met(O)]/[Met] ratios in serum proteins are low, for example, 0.252 ± 0.057% for albumin (Met-111).[6] Free MetO in plasma is around 4.12 ± 1.3 μM.[6]
Changes in Disease Increased levels of total cysteine and protein-bound cysteine are seen in conditions with oxidative stress like sickle cell disease and sepsis.[5]Increased MetO levels are observed in Alzheimer's disease, diabetes, renal failure, and in smokers.[2][7][8] It is also associated with an increased risk of Moyamoya disease.[2][8]
Advantages - Stable and cumulative marker of damage. - Irreversible nature provides a historical record of oxidative stress.- Reflects dynamic/recent oxidative stress. - The reversible nature is part of a cellular antioxidant and signaling system.[1]
Disadvantages - May not reflect acute changes in oxidative stress. - Can be formed during sample hydrolysis, requiring careful analytical methods.- Levels are dynamically regulated by Msr enzymes, which can complicate interpretation as a simple damage marker. - Prone to artifactual oxidation during sample preparation.[9]

Formation and Signaling Pathways

The formation of this compound and Methionine Sulfoxide is a direct consequence of the interaction of ROS with cysteine and methionine residues in proteins.

This compound Formation Pathway

Cysteine is highly susceptible to oxidation. The initial, reversible oxidation product is sulfenic acid (-SOH). However, under conditions of sustained or intense oxidative stress, this can be further and irreversibly oxidized to sulfinic acid (-SO₂H) and finally to sulfonic acid, which is this compound (-SO₃H).[10] This irreversible oxidation is often considered a hallmark of severe oxidative damage.

Cysteine Cysteine Sulfenic_Acid Cysteine Sulfenic Acid Cysteine->Sulfenic_Acid Reversible Sulfinic_Acid Cysteine Sulfinic Acid Sulfenic_Acid->Sulfinic_Acid Irreversible Cysteic_Acid This compound (Irreversible) Sulfinic_Acid->Cysteic_Acid Irreversible ROS ROS (e.g., H₂O₂) ROS->Cysteine Strong_ROS Strong ROS (e.g., HOCl from MPO) Strong_ROS->Sulfinic_Acid

Formation of this compound from Cysteine via progressive oxidation by Reactive Oxygen Species (ROS).
Methionine Sulfoxide Formation and Reduction Cycle

Methionine is oxidized by ROS to form Methionine Sulfoxide (MetO). This oxidation introduces a chiral center at the sulfur atom, resulting in two diastereomers: Met-(S)-O and Met-(R)-O.[11] Crucially, this oxidation is reversible through the action of the Methionine Sulfoxide Reductase (Msr) system. MsrA specifically reduces the (S)-epimer, while MsrB reduces the (R)-epimer, utilizing thioredoxin as a reducing agent.[1][12][13] This cyclic process not only repairs oxidative damage but also functions as a ROS scavenging system.

Methionine Methionine MetO Methionine Sulfoxide (Met-(S)-O and Met-(R)-O) Methionine->MetO Oxidation MetO->Methionine Reduction ROS ROS (e.g., H₂O₂) ROS->Methionine MsrA MsrA MsrA->MetO Thioredoxin_ox Thioredoxin (oxidized) MsrA->Thioredoxin_ox MsrB MsrB MsrB->MetO MsrB->Thioredoxin_ox Thioredoxin_red Thioredoxin (reduced) Thioredoxin_red->MsrA Thioredoxin_red->MsrB

The reversible cycle of Methionine oxidation to Methionine Sulfoxide and its reduction by the Msr system.

Experimental Protocols

Accurate quantification of this compound and Methionine Sulfoxide is paramount for their utility as biomarkers. Below are representative protocols for their measurement in biological samples.

Quantification of Free this compound in Plasma by LC-MS/MS

This protocol is adapted from methods for the analysis of free amino acids in plasma.

1. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound).

  • Precipitate proteins by adding 50 µL of 10% (w/v) sulfosalicylic acid.

  • Vortex for 30 seconds and incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and dilute with an appropriate volume of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Column: A reversed-phase C18 column or a mixed-mode column suitable for polar analytes.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to retain and elute the highly polar this compound (e.g., starting with a low percentage of B and gradually increasing).

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Monitor the transition from the precursor ion (m/z of derivatized or underivatized this compound) to a specific product ion.

    • MRM Transition for Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

3. Data Analysis:

  • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Start Plasma Sample Step1 Add Internal Standard Start->Step1 Step2 Protein Precipitation (Sulfosalicylic Acid) Step1->Step2 Step3 Centrifugation Step2->Step3 Step4 Supernatant Collection and Dilution Step3->Step4 Step5 LC-MS/MS Analysis (MRM Mode) Step4->Step5 End Quantification Step5->End Start Protein Sample Step1 Denaturation, Reduction, and Alkylation Start->Step1 Step2 Proteolytic Digestion (e.g., Trypsin) Step1->Step2 Step3 Peptide Desalting Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 End Quantification of [MetO]/[Met] ratio Step4->End

References

A Comparative Guide to HPLC and Mass Spectrometry for Cysteic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is critical. Cysteic acid, a stable, oxidized form of cysteine, is a key analyte for determining the total cysteine and cystine content in proteins and peptides, which is vital for characterizing biopharmaceuticals and understanding oxidative stress. The two primary analytical techniques for this measurement are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS). This guide provides an objective comparison of these methods, supported by performance data and detailed experimental protocols.

Performance Comparison: HPLC vs. LC-MS/MS

The choice between HPLC and LC-MS/MS for this compound analysis depends on the specific requirements of the study, such as sensitivity, selectivity, and the complexity of the sample matrix. While HPLC with UV or fluorescence detection is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and selectivity.

Performance MetricHPLC with UV/Fluorescence DetectionLC-MS/MS
**Linearity (R²) **> 0.999[1]> 0.998[2]
Limit of Detection (LOD) Typically in the low µmol/L rangeAs low as 0.04 mg/L (for L-cysteine)[3]
Limit of Quantification (LOQ) Typically in the µmol/L rangeAs low as 0.11 mg/L (for L-cysteine)[3]
Precision (%RSD) < 2%[1]< 5.5%[2]
Accuracy/Recovery (%) Typically > 95%94.8–100% (for cystine)[2]
Selectivity Moderate; can be prone to interference from co-eluting compounds.High; mass-to-charge ratio detection provides excellent specificity.
Throughput Moderate; analysis time can be around 10-20 minutes per sample.[1]High; rapid gradients can significantly shorten analysis time.
Cost & Complexity Lower initial investment and operational cost; simpler to operate.Higher initial investment and maintenance costs; requires more specialized expertise.

Experimental Workflow for this compound Quantification

The overall workflow for this compound measurement involves several key steps, from sample preparation to the final analysis. The initial steps are common for both HPLC and LC-MS/MS.

This compound Measurement Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_hplc HPLC Pathway cluster_ms LC-MS/MS Pathway ProteinSample Protein/Peptide Sample Oxidation Performic Acid Oxidation (Cysteine/Cystine -> this compound) ProteinSample->Oxidation Hydrolysis Acid Hydrolysis Oxidation->Hydrolysis Derivatization Pre-column Derivatization (e.g., OPA) Hydrolysis->Derivatization LC_Separation LC Separation Hydrolysis->LC_Separation HPLC HPLC Separation Derivatization->HPLC UV_Fluorescence UV or Fluorescence Detection HPLC->UV_Fluorescence ESI Electrospray Ionization (ESI) LC_Separation->ESI MSMS Tandem MS Detection (MRM) ESI->MSMS

Fig. 1: General workflow for this compound measurement.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using HPLC and LC-MS/MS.

Protocol 1: HPLC with Pre-column Derivatization and Fluorescence Detection

This protocol is based on a method for analyzing methionine sulfone and this compound using automated pre-column derivatization.[1]

1. Sample Preparation (Oxidation and Hydrolysis):

  • To your protein or peptide sample, add performic acid (a mixture of formic acid and hydrogen peroxide) and incubate to oxidize all cysteine and cystine residues to this compound.[4]

  • Neutralize the performic acid with hydrobromic acid.

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Add 6 M HCl and hydrolyze the protein/peptide at 110°C for 22 hours in a sealed, evacuated tube.[5]

  • Evaporate the HCl to dryness and reconstitute the sample in a suitable diluent (e.g., 10 mmol/L HCl).

2. Automated Pre-column Derivatization:

  • This method utilizes an autosampler for automated derivatization.

  • Reagents:

    • Derivatization Reagent 1 (OPA Reagent): o-Phthalaldehyde solution.

    • Derivatization Reagent 2 (MPA Reagent): 3-Mercaptopropionic acid in borate buffer.

  • The autosampler is programmed to mix the sample with the derivatization reagents in the needle, allowing the reaction to proceed automatically before injection.

3. HPLC Conditions:

  • Column: A reversed-phase column such as a Shim-pack XR-ODSII (100 mm × 3.0 mm I.D., 2.2 µm).[5]

  • Mobile Phase A: 10 mmol/L Phosphate buffer (pH 7.8).

  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v).

  • Gradient: A suitable gradient to separate the derivatized amino acids.

  • Flow Rate: Approximately 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: Fluorescence detector (Excitation: 350 nm, Emission: 450 nm).

4. Quantification:

  • A calibration curve is generated using standard solutions of this compound treated with the same derivatization procedure.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: LC-MS/MS Analysis

This protocol is a representative method for amino acid analysis, including sulfur-containing amino acids, using LC-MS/MS.

1. Sample Preparation (Oxidation and Hydrolysis):

  • Follow the same oxidation and hydrolysis procedure as described in Protocol 1.

2. LC-MS/MS Conditions:

  • Column: A column suitable for polar compounds, such as a hydrophilic interaction chromatography (HILIC) column (e.g., Infinity Lab Poroshell 120 Z-HILIC, 2.7 µm, 100 × 2.1 mm).[5]

  • Mobile Phase A: 20 mM ammonium formate in water, pH 3.0.[5]

  • Mobile Phase B: Acetonitrile:water (90:10) with 20 mM ammonium formate, pH 3.0.[5]

  • Gradient: A gradient from high organic to high aqueous mobile phase.

  • Flow Rate: Approximately 0.5 mL/min.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Ionization Mode: this compound is typically detected in negative ion mode.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • A specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored.

3. Quantification:

  • Absolute quantification is achieved using an internal standard, preferably a stable isotope-labeled version of this compound.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

Conclusion

Both HPLC and LC-MS/MS are powerful techniques for the quantification of this compound.

  • HPLC with pre-column derivatization and fluorescence detection offers a cost-effective, reliable, and robust method suitable for routine analysis where high sensitivity is not the primary concern. Its ease of use and lower operational cost make it an attractive option for many laboratories.

  • LC-MS/MS is the method of choice when high sensitivity, selectivity, and throughput are required, particularly for complex biological matrices or when analyzing low-abundance samples. The specificity of mass detection minimizes the risk of interference, providing highly reliable quantitative data.

The selection of the most appropriate method will depend on the specific application, available instrumentation, and the desired level of performance. For drug development and clinical research, the superior sensitivity and selectivity of LC-MS/MS are often indispensable.

References

A Comparative Guide to Cysteic Acid and 3-Nitrotyrosine as Indicators of Protein Damage

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular and molecular research, particularly in the fields of drug development and disease pathology, understanding the extent and nature of protein damage is paramount. Oxidative and nitrosative stress are key drivers of this damage, leading to post-translational modifications that can alter protein structure and function. Among the myriad of biomarkers used to quantify this damage, cysteic acid and 3-nitrotyrosine have emerged as significant indicators. This guide provides an objective comparison of these two markers, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.

Introduction to Protein Damage Markers

Proteins are susceptible to damage from reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are often overproduced during pathological conditions. This damage can manifest as the oxidation or nitration of specific amino acid residues.

This compound is a stable end-product of the oxidation of sulfur-containing amino acids, primarily cysteine and cystine.[1][2] Its formation signifies significant oxidative stress, as it requires strong oxidants to fully oxidize the thiol group to a sulfonic acid.[1]

3-Nitrotyrosine (3-NT) is formed by the nitration of tyrosine residues by potent RNS such as peroxynitrite.[3][4] It is widely regarded as a specific marker of "nitrative stress," a condition where the balance of nitric oxide-mediated signaling is disrupted towards pro-oxidant processes.[3][5]

Comparative Analysis

The choice between measuring this compound and 3-nitrotyrosine depends on the specific research question, the biological system under investigation, and the nature of the suspected oxidative insult.

FeatureThis compound3-Nitrotyrosine
Precursor Amino Acid Cysteine, Cystine[1]Tyrosine[4]
Indicative of Severe Oxidative Stress[6]Nitrative Stress[3][5]
Chemical Modification Oxidation of thiol group to sulfonic acid[1]Addition of a nitro group to the aromatic ring[7]
Stability Highly stable[8]Very stable and suitable for analysis[9]
Primary Formation Agent Strong oxidants (e.g., peroxyacids)[10]Reactive Nitrogen Species (e.g., peroxynitrite)[3][4]
Biological Impact Irreversible damage, can lead to protein degradation[11]Can alter protein structure and function, potentially leading to cellular dysfunction and autoimmune responses[4][12]
Primary Detection Methods Amino Acid Analysis (after hydrolysis), HPLC, developing ELISA[6][13]HPLC (UV, ECD), Mass Spectrometry (GC-MS, LC-MS/MS), Immunochemical (ELISA, Western Blot)[14][15]

Formation Pathways

The biochemical routes leading to the formation of this compound and 3-nitrotyrosine are distinct and indicative of different sources of cellular stress.

Formation_Pathways cluster_cysteic_acid This compound Formation cluster_3_nitrotyrosine 3-Nitrotyrosine Formation Cysteine Cysteine Residue Sulfenic_Acid Cysteine Sulfenic Acid Cysteine->Sulfenic_Acid ROS Sulfinic_Acid Cysteine Sulfinic Acid Sulfenic_Acid->Sulfinic_Acid ROS Cysteic_Acid This compound Residue Sulfinic_Acid->Cysteic_Acid Strong Oxidants Tyrosine Tyrosine Residue Tyrosyl_Radical Tyrosyl Radical Tyrosine->Tyrosyl_Radical One-electron oxidation Superoxide Superoxide (O2•-) Peroxynitrite Peroxynitrite (ONOO-) Superoxide->Peroxynitrite NO Nitric Oxide (•NO) NO->Peroxynitrite Peroxynitrite->Tyrosyl_Radical One-electron oxidation Nitrotyrosine 3-Nitrotyrosine Residue Tyrosyl_Radical->Nitrotyrosine NO2_Radical Nitrogen Dioxide (•NO2) NO2_Radical->Nitrotyrosine

Caption: Formation pathways of this compound and 3-Nitrotyrosine.

Experimental Protocols

Accurate quantification of these markers is crucial. The following sections detail common experimental protocols for their detection.

Quantification of this compound via Amino Acid Analysis

This method relies on the complete oxidation of all cysteine and cystine residues to the stable this compound form, followed by acid hydrolysis and chromatographic quantification.

1. Performic Acid Oxidation:

  • Prepare performic acid by mixing 1 part 30% hydrogen peroxide with 9 parts 99% formic acid. Incubate at room temperature for 1 hour.

  • Lyophilize the protein sample to dryness in a hydrolysis tube.

  • Add an excess of cold performic acid to the dried protein.

  • Incubate on ice for 2-4 hours to ensure complete oxidation.

  • Remove the performic acid by evaporation under vacuum.

2. Acid Hydrolysis:

  • Add 6 M HCl to the dried, oxidized sample.

  • Evacuate and seal the tube.

  • Hydrolyze at 110°C for 24 hours.

  • After hydrolysis, cool the tube and centrifuge to collect the hydrolysate.

  • Dry the hydrolysate under vacuum to remove the HCl.

3. Amino Acid Analysis:

  • Reconstitute the dried hydrolysate in a suitable buffer (e.g., sodium citrate loading buffer).

  • Analyze the sample using an amino acid analyzer based on ion-exchange chromatography with post-column ninhydrin derivatization.

  • Quantify the this compound peak by comparing its area to that of a known standard.

Quantification of 3-Nitrotyrosine via HPLC with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive method for the detection of 3-nitrotyrosine.[14]

1. Sample Preparation and Hydrolysis:

  • For total protein-bound 3-nitrotyrosine, precipitate proteins from the biological sample (e.g., plasma, tissue homogenate) using trichloroacetic acid (TCA).

  • Wash the protein pellet with ethanol/ether to remove lipids.

  • Perform exhaustive enzymatic hydrolysis on the protein pellet using a mixture of proteases (e.g., pronase) to release the amino acids. This is often preferred over acid hydrolysis to prevent artifactual nitration.

  • Alternatively, for free 3-nitrotyrosine, deproteinize the sample by ultrafiltration.

2. HPLC Separation:

  • Inject the hydrolyzed or deproteinized sample onto a C18 reverse-phase HPLC column.

  • Use an isocratic or gradient elution with a mobile phase typically consisting of a phosphate or acetate buffer with an organic modifier like methanol or acetonitrile.

3. Electrochemical Detection:

  • Set the electrochemical detector to an oxidizing potential that is selective for 3-nitrotyrosine (e.g., +800 to +900 mV).

  • Quantify the 3-nitrotyrosine peak by comparing its response to a standard curve generated from authentic 3-nitrotyrosine.

Typical Experimental Workflow

The general workflow for analyzing these protein damage markers involves several key steps from sample collection to data analysis.

Experimental_Workflow Sample_Collection Biological Sample Collection (Tissue, Plasma, Cells) Sample_Preparation Sample Preparation (Homogenization, Lysis) Sample_Collection->Sample_Preparation Protein_Quantification Total Protein Quantification (e.g., BCA Assay) Sample_Preparation->Protein_Quantification Hydrolysis Protein Hydrolysis (Acid, Enzymatic) Protein_Quantification->Hydrolysis Derivatization Derivatization (If required) Hydrolysis->Derivatization Analytical_Separation Analytical Separation (HPLC, GC) Derivatization->Analytical_Separation Detection Detection (MS, ECD, UV, Fluorescence) Analytical_Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: A generalized experimental workflow for biomarker analysis.

Concluding Remarks

Both this compound and 3-nitrotyrosine are valuable biomarkers for assessing protein damage. This compound serves as a robust indicator of severe, cumulative oxidative stress, reflecting the irreversible oxidation of cysteine residues. In contrast, 3-nitrotyrosine provides a more specific measurement of nitrosative stress, which is implicated in a distinct set of pathological pathways.

The selection of the appropriate marker and analytical method should be tailored to the specific aims of the research. For studies investigating general oxidative damage, particularly in response to strong oxidants, this compound is a suitable choice. For research focused on the roles of nitric oxide and peroxynitrite in disease, 3-nitrotyrosine is the more specific and informative marker. In many cases, the concurrent measurement of both markers, along with other indicators of oxidative stress, can provide a more comprehensive and nuanced understanding of the complex interplay of reactive species in biological systems.

References

comparative analysis of Cysteic Acid levels in different disease models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of cysteic acid levels in preclinical disease models reveals distinct patterns of this oxidative stress marker across neurodegenerative, cardiovascular, and inflammatory conditions. This comparative guide synthesizes available data, offering researchers, scientists, and drug development professionals a valuable resource for understanding the role of this compound in various pathologies and for the design of future investigations.

This compound, an oxidation product of the amino acid cysteine, is increasingly recognized as a potential biomarker for oxidative stress, a key component in the pathogenesis of numerous diseases. This guide provides a comparative analysis of this compound levels in different disease models, summarizes the experimental protocols for its quantification, and illustrates its metabolic context.

Comparative Analysis of this compound Levels

Quantitative data on this compound levels across different preclinical disease models are emerging. While direct comparative studies are limited, analysis of individual studies provides insights into the varying concentrations of this metabolite in different pathological states. The following table summarizes representative findings. It is important to note that direct comparisons between studies should be made with caution due to differences in analytical methods, sample types, and animal models.

Disease ModelAnimal ModelTissue/Fluid AnalyzedThis compound Level (Relative to Control)Reference
Neurodegenerative Disease
Alzheimer's DiseaseAppNL-G-F Knock-in MouseBrain TissueNot significantly different from wild type[1][2]
Cardiovascular Disease
High Acute Myocardial Infarction RiskHuman PatientsSerumUpregulated[3]
Inflammatory Disease
ColitisDSS-Induced Mouse ModelColon TissueData not yet available in reviewed literature
Metabolic Disease
DiabetesStreptozotocin-Induced RatPancreatic TissueData not yet available in reviewed literature

Note: The table highlights the current landscape of available quantitative data. The absence of data for certain models indicates a gap in the published literature and an opportunity for future research.

Experimental Protocols

The accurate quantification of this compound is crucial for its validation as a biomarker. The most common method for analyzing this compound is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, which offers high sensitivity and specificity.

Sample Preparation for LC-MS/MS Analysis of this compound in Brain Tissue

This protocol provides a general framework for the extraction of amino acids, including this compound, from brain tissue for LC-MS/MS analysis.

Materials:

  • Brain tissue sample

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid (FA)

  • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)

  • Centrifuge

  • Homogenizer

  • Lyophilizer (optional)

  • LC-MS/MS system

Procedure:

  • Tissue Homogenization:

    • Accurately weigh a portion of the frozen brain tissue.

    • Add ice-cold lysis buffer (typically 5-10 volumes of the tissue weight).

    • Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.

  • Protein Precipitation and Extraction:

    • To the homogenate, add a cold protein precipitation solvent, such as a mixture of ACN and MeOH (e.g., 4 volumes of 80:20 ACN:MeOH).

    • Spike the sample with the internal standard solution at a known concentration.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Incubate the samples on ice for 20-30 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the extracted amino acids, without disturbing the protein pellet.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or by lyophilization.

    • Reconstitute the dried extract in a specific volume of the initial LC mobile phase (e.g., water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject a defined volume of the reconstituted sample into the LC-MS/MS system.

    • Separate the amino acids using a suitable chromatography column (e.g., a HILIC or reversed-phase column).

    • Detect and quantify this compound and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • The concentration of this compound in the sample is calculated by comparing its peak area to that of the internal standard.

Signaling and Metabolic Pathways

This compound is a key intermediate in the biosynthesis of taurine, an abundant amino acid with diverse physiological roles, including osmoregulation, and antioxidant defense. The primary pathway for taurine synthesis involves the oxidation of cysteine.

Cysteine_Metabolism Cysteine to Taurine Biosynthesis Pathway cluster_main_pathway Cysteine Sulfinate Pathway cluster_alternative_pathway This compound Pathway Cysteine Cysteine Cysteine_Sulfinic_Acid Cysteine_Sulfinic_Acid Cysteine->Cysteine_Sulfinic_Acid Cysteine Dioxygenase (CDO) Cysteic_Acid Cysteic_Acid Cysteine->Cysteic_Acid Direct Oxidation Hypotaurine Hypotaurine Cysteine_Sulfinic_Acid->Hypotaurine Sulfinoalanine Decarboxylase (SAD) Cysteine_Sulfinic_Acid->Cysteic_Acid Oxidation Taurine Taurine Hypotaurine->Taurine Hypotaurine Dehydrogenase Cysteic_Acid->Taurine Cysteate Decarboxylase (CAD)

References

A Researcher's Guide to Validating the Specificity of a New Cysteic Acid Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a new antibody is a critical step to ensure data accuracy and reproducibility. This guide provides a comprehensive framework for validating the specificity of a novel antibody targeting Cysteic Acid, a key post-translational modification involved in redox signaling. We present a comparative analysis of experimental methodologies, alongside detailed protocols and data presentation formats, to rigorously assess antibody performance against existing alternatives.

Introduction to this compound and Antibody Specificity

This compound is an irreversible oxidation product of the amino acid cysteine.[1][2] The presence of this compound on proteins can be an indicator of oxidative stress and has been implicated in various physiological and pathological processes. An antibody with high specificity for this compound is, therefore, a valuable tool for investigating these phenomena. Antibody validation is the documented evidence that the antibody specifically binds to its intended target and is suitable for its intended application.[3]

Comparative Analysis of a New this compound Antibody

To illustrate the validation process, we will compare our new, hypothetical "New this compound Antibody" with an existing commercially available antibody, the "Anti-Cysteine antibody [3A4]" (ab89606), which detects cysteinylation of proteins. It is crucial to determine if this existing antibody specifically recognizes the this compound modification or a broader range of cysteine modifications.

Data Presentation: Quantitative Comparison

The following tables summarize the key performance indicators for a new this compound antibody compared to a commercially available alternative. The data presented for the "New this compound Antibody" is hypothetical and serves as a template for presenting validation results.

Table 1: Western Blot Specificity Analysis

FeatureNew this compound AntibodyAnti-Cysteine antibody [3A4] (ab89606)
Target Band Single band at expected MW in oxidized samplesBand at expected MW, potential for multiple bands
Knockout (KO) Validation Signal absent in KO cells treated to induce oxidationSignal significantly reduced in KO cells
Cross-Reactivity No cross-reactivity with sulfenic or sulfinic acidCross-reactivity with other cysteine modifications to be determined
Signal-to-Noise Ratio > 10> 5

Table 2: ELISA Quantitative Analysis

FeatureNew this compound AntibodyAnti-Cysteine antibody [3A4] (ab89606)
Sensitivity (EC50) 0.5 ng/mL1.0 ng/mL
Dynamic Range 0.1 - 10 ng/mL0.5 - 20 ng/mL
Intra-assay Precision (CV%) < 5%< 8%
Inter-assay Precision (CV%) < 10%< 12%

Table 3: Immunohistochemistry (IHC) Performance

FeatureNew this compound AntibodyAnti-Cysteine antibody [3A4] (ab89606)
Staining Pattern Specific cytoplasmic staining in oxidized tissueDiffuse cytoplasmic staining
Background Staining MinimalLow to moderate
Optimal Dilution 1:5001:250

Experimental Protocols

Detailed methodologies are essential for the accurate validation of a new antibody. Below are protocols for key experiments.

Western Blot Protocol for this compound Detection
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Induce cysteine oxidation by treating cell lysates with 1 mM H2O2 for 15 minutes at room temperature.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per well onto a 4-12% Bis-Tris gel and run at 120V for 90 minutes.

  • Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the New this compound Antibody (e.g., at a 1:1000 dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.

ELISA Protocol for this compound Quantification
  • Coating: Coat a 96-well plate with 100 µL/well of oxidized protein standard or sample (1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash wells three times with PBS containing 0.05% Tween 20 (PBST). Block with 200 µL/well of 1% BSA in PBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Add 100 µL/well of the New this compound Antibody at various dilutions and incubate for 2 hours at room temperature.

  • Washing: Wash wells three times with PBST.

  • Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Wash wells five times with PBST. Add 100 µL/well of TMB substrate and incubate for 15-30 minutes in the dark.

  • Stop Reaction: Add 50 µL/well of 2N H2SO4.

  • Measurement: Read absorbance at 450 nm.

Immunohistochemistry (IHC) Protocol for this compound Staining
  • Deparaffinization and Rehydration: Deparaffinize paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.

  • Permeabilization: Incubate sections in 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 5% normal goat serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the New this compound Antibody (e.g., at a 1:500 dilution) overnight at 4°C.

  • Washing: Wash sections three times with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Counterstain nuclei with DAPI.

  • Mounting: Mount coverslips with an anti-fade mounting medium.

  • Imaging: Visualize staining using a fluorescence microscope.

Mandatory Visualizations

Diagrams are crucial for understanding complex biological pathways and experimental procedures.

G cluster_0 Redox Signaling & Cysteine Oxidation Cysteine Cysteine (R-SH) Sulfenic_Acid Sulfenic Acid (R-SOH) (Reversible) Cysteine->Sulfenic_Acid Oxidation Sulfenic_Acid->Cysteine Reduction Sulfinic_Acid Sulfinic Acid (R-SO2H) (Reversible) Sulfenic_Acid->Sulfinic_Acid Oxidation Sulfinic_Acid->Sulfenic_Acid Reduction Cysteic_Acid This compound (R-SO3H) (Irreversible) Sulfinic_Acid->Cysteic_Acid Oxidation ROS Reactive Oxygen Species (ROS) ROS->Cysteine

Cysteine Oxidation Pathway

G cluster_1 Antibody Specificity Validation Workflow Start New this compound Antibody WB Western Blot (Oxidized vs. Control Lysates) Start->WB ELISA ELISA (Peptide Competition Assay) Start->ELISA IHC Immunohistochemistry (Oxidized vs. Control Tissue) Start->IHC KO Knockout Validation (KO Cell Line) WB->KO Cross_Reactivity Cross-Reactivity Panel (Sulfenic/Sulfinic Acid) ELISA->Cross_Reactivity Validated Validated for Specificity IHC->Validated KO->Validated Cross_Reactivity->Validated

Antibody Validation Workflow

References

Plasma Cysteic Acid and its Correlation with Inflammatory Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response implicated in a wide range of diseases. Identifying and validating biomarkers that correlate with inflammatory processes is paramount for diagnostics, prognostics, and the development of therapeutic interventions. While established inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) are widely used, the role of other endogenous molecules is an active area of research. This guide focuses on plasma cysteic acid, a sulfur-containing amino acid, and explores its correlation with these key inflammatory markers.

It is important to note that direct evidence from peer-reviewed literature specifically correlating plasma This compound with major inflammatory markers is currently limited. However, extensive research has been conducted on structurally and metabolically related sulfur-containing amino acids, namely homothis compound and cysteine . This guide will, therefore, provide a comparative analysis based on the available data for these related compounds as a proxy, highlighting the potential but yet-to-be-confirmed role of this compound in inflammation. Cysteine and its oxidized forms are thought to be biomarkers of oxidative stress, a condition closely linked to inflammation[1].

Comparative Analysis of Plasma Amino Acids and Inflammatory Markers

The following tables summarize the quantitative data from studies investigating the correlation between plasma levels of homothis compound and homocysteine with established inflammatory markers.

Table 1: Correlation of Homothis compound and Homocysteine with C-Reactive Protein (CRP)

Amino Acid DerivativeInflammatory MarkerStudy PopulationCorrelation Coefficient (r)p-valueReference
Homothis compoundC-Reactive Protein (CRP)Children with Kawasaki Disease0.697<0.01[2]
HomocysteineC-Reactive Protein (CRP)Elderly patients with coronary heart diseasePositive Correlation (unspecified r-value)<0.05[3]
HomocysteineC-Reactive Protein (CRP)Hypertensive patientsElevated levels in patient group-[4]

Table 2: Correlation of Homocysteine with Pro-inflammatory Cytokines

Amino Acid DerivativeInflammatory MarkerStudy PopulationCorrelation Coefficient (r)p-valueReference
Total HomocysteineTumor Necrosis Factor-α (TNF-α)Hypertensive patients0.48<0.001[4]
HomocysteineInterleukin-6 (IL-6)Hypertensive patientsElevated levels in patient group-[4]
HomocysteineIL-1β and TNF-αAlzheimer's disease patientsNo significant correlation-[5]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms and experimental approaches, the following diagrams are provided.

G Potential Inflammatory Pathway of Sulfur Amino Acids cluster_0 Cellular Stressors cluster_1 Metabolic Dysregulation cluster_2 Cellular Response cluster_3 Inflammatory Cascade Oxidative Stress Oxidative Stress Increased this compound Formation Increased this compound Formation Oxidative Stress->Increased this compound Formation Infection/Injury Infection/Injury Elevated Homocysteine Elevated Homocysteine Infection/Injury->Elevated Homocysteine Endothelial Dysfunction Endothelial Dysfunction Elevated Homocysteine->Endothelial Dysfunction Macrophage Activation Macrophage Activation Increased this compound Formation->Macrophage Activation NF-κB Activation NF-κB Activation Endothelial Dysfunction->NF-κB Activation Macrophage Activation->NF-κB Activation Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production NF-κB Activation->Pro-inflammatory Cytokine Production CRP Production (Liver) CRP Production (Liver) Pro-inflammatory Cytokine Production->CRP Production (Liver)

Caption: Potential inflammatory pathway of sulfur amino acids.

G Experimental Workflow Patient Cohort Selection Patient Cohort Selection Plasma Sample Collection Plasma Sample Collection Patient Cohort Selection->Plasma Sample Collection Protein Precipitation Protein Precipitation Plasma Sample Collection->Protein Precipitation ELISA for Inflammatory Markers ELISA for Inflammatory Markers Plasma Sample Collection->ELISA for Inflammatory Markers LC-MS/MS Analysis for Amino Acids LC-MS/MS Analysis for Amino Acids Protein Precipitation->LC-MS/MS Analysis for Amino Acids Data Analysis Data Analysis LC-MS/MS Analysis for Amino Acids->Data Analysis ELISA for Inflammatory Markers->Data Analysis Correlation Analysis Correlation Analysis Data Analysis->Correlation Analysis Results Interpretation Results Interpretation Correlation Analysis->Results Interpretation

Caption: Experimental workflow for correlation analysis.

Experimental Protocols

Measurement of Plasma this compound and Other Amino Acids by LC-MS/MS

This protocol provides a general framework for the quantification of this compound and related amino acids in plasma.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To a 50 µL aliquot of plasma, add 5 µL of 30% sulfosalicylic acid to precipitate proteins[6].

    • Vortex the mixture and centrifuge at 4,200 rpm for 10 minutes to pellet the precipitated proteins[6].

    • Collect the clear supernatant for analysis[6].

    • Prepare a working solution of internal standards, including isotopically labeled versions of the target amino acids, to be mixed with the supernatant prior to injection[6].

  • LC-MS/MS Analysis:

    • Chromatography: Employ a suitable column for polar analyte separation, such as a Raptor Polar X column[6]. A gradient elution with mobile phases consisting of acetonitrile and water with formic acid and ammonium formate is commonly used[6]. The total run time is typically optimized for high-throughput analysis, for instance, under 15 minutes[6][7].

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI)[8]. Set the instrument to perform full MS scans to detect the precursor ions of the target amino acids and their internal standards. Use tandem mass spectrometry (MS/MS) for fragmentation and quantification to ensure specificity and accuracy.

Measurement of Inflammatory Markers by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying cytokines and CRP in plasma.

  • Principle: This immunoassay utilizes a specific antibody coated on a microplate to capture the target protein (e.g., IL-6, TNF-α, or CRP) from the plasma sample. A second, enzyme-linked antibody that also binds to the target protein is then added. The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the concentration of the target protein in the sample.

  • General Procedure:

    • Dilute plasma samples according to the kit manufacturer's instructions.

    • Add standards and diluted samples to the wells of the antibody-coated microplate.

    • Incubate to allow the target protein to bind to the immobilized antibody.

    • Wash the plate to remove unbound substances.

    • Add the enzyme-conjugated detection antibody and incubate.

    • Wash the plate again.

    • Add the substrate solution and incubate until color develops.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of the inflammatory marker in the samples by comparing their absorbance to the standard curve.

Conclusion and Future Directions

The available scientific literature provides evidence for a positive correlation between plasma homothis compound and homocysteine with key inflammatory markers, including CRP and TNF-α. While these findings suggest that related sulfur-containing amino acids are involved in inflammatory pathways, there is a clear gap in the research concerning a direct correlation between plasma This compound and these markers.

Future research should focus on directly investigating the relationship between plasma this compound and a broad panel of inflammatory markers in various disease contexts. Such studies would be invaluable in determining whether this compound could serve as a novel and reliable biomarker for inflammatory conditions. The development of specific and sensitive assays for this compound, such as the proposed ELISA[1], will be crucial for advancing this area of research. For now, homothis compound and cysteine remain more established, albeit indirect, indicators of inflammation within this class of molecules.

References

assessing the reliability of Cysteic Acid measurement in different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is paramount. Cysteine and its oxidized form, cystine, are particularly challenging to measure due to their instability during standard acid hydrolysis. A common and effective strategy to overcome this is to oxidize these residues to the more stable cysteic acid prior to analysis. This guide provides a comparative overview of the reliability of this method across different laboratories, supported by data from a comprehensive collaborative study, and details the experimental protocols involved.

Inter-laboratory Performance of this compound Measurement

The reliability of an analytical method is best assessed through inter-laboratory collaborative studies, where multiple laboratories analyze the same samples to gauge the method's reproducibility. A cornerstone study in this area is the one conducted by AOAC INTERNATIONAL, which evaluated methods for amino acid determination in animal feeds. The study involved 28 laboratories and provides valuable data on the reproducibility of cystine measurement (as this compound) using a performic acid oxidation-based method.

The key metric for assessing inter-laboratory reliability is the reproducibility relative standard deviation (RSDR), which quantifies the variation in results obtained by different laboratories. A lower RSDR value indicates higher reproducibility and better agreement between labs.

The following table summarizes the inter-laboratory reproducibility data for cystine (measured as this compound) from the AOAC collaborative study across a variety of feed matrices.

Sample MatrixMean Cystine (% of sample)Reproducibility Relative Standard Deviation (RSDR %)
Broiler Finisher Feed0.3511.14
Broiler Starter Feed0.409.25
Corn0.2111.43
Fish Meal1.0210.10
Poultry Meal0.8213.17

Data sourced from the AOAC INTERNATIONAL collaborative study on the determination of amino acids in feeds.

These data indicate that while the performic acid oxidation method is robust, a degree of inter-laboratory variability, generally in the range of 9-13% RSDR, can be expected. This level of variation is important for researchers to consider when comparing data generated in different laboratories or from different studies.

Experimental Workflow for this compound Measurement

The following diagram illustrates a typical experimental workflow for the determination of this compound in protein-containing samples, based on the performic acid oxidation method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_oxidation Performic Acid Oxidation cluster_hydrolysis Acid Hydrolysis cluster_analysis Analysis Sample Protein Sample Grinding Grinding (if solid) Sample->Grinding Weighing Weighing Grinding->Weighing Oxidation Addition of cold performic acid Weighing->Oxidation Incubation Incubation in ice bath (e.g., 16 hours) Oxidation->Incubation Neutralization Neutralization of performic acid (e.g., with HBr or Na2S2O5) Incubation->Neutralization Hydrolysis Hydrolysis with 6M HCl (e.g., 110°C for 24 hours) Neutralization->Hydrolysis Evaporation Evaporation to dryness Hydrolysis->Evaporation Reconstitution Reconstitution in loading buffer Evaporation->Reconstitution Chromatography Ion-Exchange Chromatography Reconstitution->Chromatography Detection Post-column derivatization and detection Chromatography->Detection Quantification Quantification Detection->Quantification

Experimental workflow for this compound analysis.

Detailed Experimental Protocols

The following protocols are based on the methods used in the AOAC INTERNATIONAL collaborative study for the determination of cystine as this compound.

Performic Acid Oxidation

This step is critical for the quantitative conversion of cysteine and cystine to the acid-stable this compound.

Reagents:

  • Formic acid (88%)

  • Hydrogen peroxide (30%)

  • Phenol

  • Hydrobromic acid (48%) or Sodium metabisulfite

Procedure:

  • Preparation of Performic Acid: In a fume hood, mix 9 volumes of 88% formic acid with 1 volume of 30% hydrogen peroxide. Allow the mixture to stand at room temperature for 1 hour, then cool in an ice bath. Prepare this reagent fresh before use.

  • Sample Oxidation:

    • Weigh an appropriate amount of the ground sample into a hydrolysis tube.

    • Place the tube in an ice bath for 30 minutes to cool.

    • Add a sufficient volume of the cold performic acid reagent to the tube to completely cover the sample.

    • Stopper the tube and return it to the ice bath for 16 hours (overnight).

  • Decomposition of Performic Acid:

    • Method A (Hydrobromic Acid): Add 3 mL of 48% hydrobromic acid to the tube and let it stand in the ice bath for 30 minutes.

    • Method B (Sodium Metabisulfite): Add sodium metabisulfite to the tube to decompose the excess performic acid.

Acid Hydrolysis

This step releases the amino acids from the protein backbone.

Reagents:

  • Hydrochloric acid (6M)

Procedure:

  • Evaporation: After the decomposition of performic acid, evaporate the sample to dryness under vacuum at a temperature below 40°C.

  • Hydrolysis:

    • Add a precise volume of 6M HCl to the dried sample in the hydrolysis tube.

    • Seal the tube under vacuum or flush with nitrogen.

    • Place the sealed tube in an oven at 110°C for 24 hours.

  • Post-Hydrolysis Evaporation: After hydrolysis, cool the tube and evaporate the HCl under vacuum.

  • Reconstitution: Dissolve the dried hydrolysate in a sodium citrate sample loading buffer (pH 2.2) for chromatographic analysis.

Ion-Exchange Chromatography

This technique separates the individual amino acids based on their charge.

Instrumentation:

  • Amino Acid Analyzer with an ion-exchange column

Procedure:

  • **

The Susceptibility of Different Protein Sources to Cysteic Acid Formation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the propensity for cysteic acid formation in various commercially available protein sources reveals significant differences, with implications for product stability, nutrition, and bioactivity. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound formation, supported by experimental data and detailed methodologies.

The irreversible oxidation of cysteine residues in proteins to this compound is a critical factor in the degradation of protein-based products, including pharmaceuticals, nutritional supplements, and processed foods. This modification can alter protein structure and function, potentially leading to loss of efficacy, reduced nutritional value, and the formation of neoantigens. Understanding the relative susceptibility of different protein sources to this oxidative damage is paramount for formulation development and quality control.

Comparative Analysis of Cysteine and Methionine Content

The potential for this compound formation is directly related to the intrinsic cysteine content of a protein. Methionine, another sulfur-containing amino acid, is also highly susceptible to oxidation, forming methionine sulfoxide and methionine sulfone. The following table summarizes the typical cysteine and methionine content of several common protein isolates. Animal-based proteins, particularly whey, generally exhibit a higher concentration of these sulfur-containing amino acids compared to most plant-based proteins.[1][2][3]

Protein SourceTypical Cysteine Content ( g/100g protein)Typical Methionine Content ( g/100g protein)Total Sulfur Amino Acid Content ( g/100g protein)
Animal-Based
Whey Protein Isolate~2.1~1.9~4.0
Casein~0.4~2.8~3.2
Egg White Protein~2.4~3.9~6.3
Plant-Based
Soy Protein Isolate~1.3~1.3~2.6
Pea Protein Isolate~1.0~1.1~2.1
Rice Protein Isolate~2.1~2.9~5.0
Hemp Protein~1.5~2.0~3.5

Note: These values are approximate and can vary depending on the source and processing methods.

Oxidative Stability: Whey vs. Plant-Based Proteins

While direct comparative studies quantifying this compound formation across a wide range of protein sources under standardized oxidative stress are limited, existing research on their general oxidative stability provides valuable insights.

Whey proteins , with their high cysteine content, are known to be susceptible to oxidation, particularly during processing that involves heat treatment.[4] However, whey protein has also been reported to exhibit antioxidant properties, which may be attributed to its ability to be converted to glutathione in cells, a major intracellular antioxidant.[5]

Soy protein , in some studies, has demonstrated superior results in reducing oxidative stress markers when compared to whey protein in certain contexts.[6] Conversely, other research indicates that for soy proteins processed under high shear and temperature, there isn't a clear correlation between protein carbonylation (a general marker of oxidation) and digestibility.[7]

The processing of plant-based proteins can significantly impact their susceptibility to oxidation. For instance, the methods used to create protein isolates from sources like soy, pea, and rice can influence the final concentration of anti-nutritive compounds and the net charge of the proteins, which in turn can affect their interaction with pro-oxidants.[8]

Experimental Protocols

To provide a framework for the direct comparison of this compound formation, two key experimental methodologies are detailed below: one for inducing protein oxidation and another for the quantification of this compound.

Protocol for In Vitro Protein Oxidation

This protocol describes a method for inducing oxidative stress on protein samples in a controlled laboratory setting.

  • Protein Sample Preparation:

    • Prepare solutions of different protein isolates (e.g., whey, soy, pea) at a concentration of 10 mg/mL in a 50 mM phosphate buffer (pH 7.4).

    • Ensure complete dissolution of the protein powders. Centrifuge to remove any insoluble material.

  • Induction of Oxidation:

    • Expose the protein solutions to a metal-catalyzed oxidation (MCO) system. A common MCO system consists of 10 mM FeCl₃, 100 mM ADP, and 10 mM ascorbate in the phosphate buffer.

    • Incubate the protein solutions with the MCO system at 37°C for a specified period (e.g., 2, 4, 8, and 24 hours).

    • A control sample for each protein type should be incubated under the same conditions without the MCO system.

  • Termination of Reaction:

    • Stop the oxidation reaction by adding a metal chelator such as EDTA to a final concentration of 20 mM.

  • Sample Preparation for Analysis:

    • Precipitate the proteins from the solution using trichloroacetic acid (TCA) at a final concentration of 10% (w/v).

    • Wash the protein pellet with ethanol/ether (1:1, v/v) to remove residual TCA.

    • Dry the protein pellet.

Protocol for this compound Quantification via Acid Hydrolysis and HPLC

This protocol details the steps for hydrolyzing the oxidized protein samples and quantifying the resulting this compound using high-performance liquid chromatography (HPLC).

  • Performic Acid Oxidation:

    • To ensure all cysteine and cystine residues are converted to the stable this compound form for accurate quantification, perform a pre-hydrolysis oxidation.

    • Prepare performic acid by mixing 9 volumes of formic acid with 1 volume of 30% hydrogen peroxide and incubating at room temperature for 1 hour.

    • Add the performic acid to the dried protein pellet and incubate on ice for 16 hours.

  • Acid Hydrolysis:

    • Neutralize the performic acid with hydrobromic acid.

    • Dry the sample under a stream of nitrogen.

    • Add 6 M HCl to the sample.

    • Hydrolyze the protein by heating at 110°C for 24 hours in a sealed, evacuated tube.

  • Sample Preparation for HPLC:

    • Remove the HCl by evaporation under vacuum.

    • Re-dissolve the hydrolysate in a suitable buffer (e.g., 0.1 M sodium citrate buffer, pH 2.2).

    • Filter the sample through a 0.22 µm filter.

  • HPLC Analysis:

    • Analyze the amino acid composition of the hydrolysate using an amino acid analyzer or a reverse-phase HPLC system with pre-column derivatization (e.g., with o-phthalaldehyde, OPA).

    • Identify and quantify this compound by comparing the retention time and peak area to a known standard.

    • Express the amount of this compound as a molar percentage of the total amino acids or as grams per 100 grams of protein.

Visualizing Experimental Workflows and Pathways

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for comparing this compound formation and the signaling pathway of cysteine oxidation.

experimental_workflow cluster_prep Sample Preparation cluster_oxidation Oxidation Induction cluster_analysis Analysis p1 Protein Source A (e.g., Whey Isolate) solubilize Solubilize in Phosphate Buffer p1->solubilize p2 Protein Source B (e.g., Soy Isolate) p2->solubilize p3 Protein Source C (e.g., Pea Isolate) p3->solubilize mco Incubate with Metal-Catalyzed Oxidation System solubilize->mco control Incubate without MCO System (Control) solubilize->control hydrolysis Performic Acid Oxidation & Acid Hydrolysis mco->hydrolysis control->hydrolysis hplc HPLC Analysis hydrolysis->hplc quantify Quantify this compound hplc->quantify compare compare quantify->compare Compare this compound Formation

Experimental workflow for comparing this compound formation.

cysteine_oxidation_pathway cysteine Cysteine Residue (-SH) sulfenic Sulfenic Acid (-SOH) cysteine->sulfenic ROS sulfinic Sulfinic Acid (-SO2H) sulfenic->sulfinic ROS cysteic This compound (-SO3H) sulfinic->cysteic ROS

Pathway of cysteine oxidation to this compound.

References

Safety Operating Guide

Navigating Cysteic Acid Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive approach to the proper disposal of cysteic acid is critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, understanding the nuanced disposal procedures for this compound is essential. While some guidelines suggest that L-cysteic acid may be suitable for sanitary sewer disposal, a thorough evaluation of its potential hazards and strict adherence to local regulations are paramount.

This compound, an oxidation product of the amino acid cysteine, is utilized in various research applications. However, its classification as a hazardous or non-hazardous substance can be inconsistent across different Safety Data Sheets (SDSs). Some sources indicate it is not a hazardous chemical, while others classify it as an irritant to the skin, eyes, and respiratory system. This ambiguity necessitates a cautious and informed approach to its disposal.

Immediate Safety and Disposal Protocols

The primary recommendation for the disposal of this compound is to treat it as a chemical waste product and manage it through a licensed hazardous material disposal company.[1] This approach ensures the highest level of safety and compliance with environmental regulations. Incineration in a facility equipped with an afterburner and scrubber is a suggested method of destruction.[1]

Under no circumstances should chemical waste be disposed of through the standard sewage system or released into the environment without a proper risk assessment and confirmation of its non-hazardous nature according to local regulations.[2] The mixing of different chemicals in laboratory drains can lead to dangerous reactions.[2]

For spills, it is crucial to avoid generating dust. The spilled material should be swept or vacuumed into a suitable container for disposal.[1] Personal protective equipment (PPE), including appropriate gloves, goggles, and lab coats, should be worn during cleanup.[1]

Step-by-Step Disposal Decision Workflow

To determine the appropriate disposal route for this compound in your specific laboratory setting, follow this step-by-step process:

  • Consult the Safety Data Sheet (SDS): Begin by reviewing the SDS provided by the manufacturer of your specific this compound product. Pay close attention to the "Hazards Identification" and "Disposal Considerations" sections.

  • Conduct a Risk Assessment: Evaluate the potential hazards based on the SDS and the quantities of this compound being used. Even if classified as non-hazardous, consider the potential for irritation.

  • Review Local and Institutional Regulations: This is a critical step. Consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations regarding chemical waste disposal. Some jurisdictions may have specific rules for the disposal of amino acids and their derivatives.

  • Segregate and Label Waste: All chemical waste must be properly segregated to prevent incompatible materials from mixing.[3] Use approved, clearly labeled containers for this compound waste.[2][4] The label should include the chemical name and any hazard warnings.

  • Store Waste Appropriately: Waste containers should be stored in a designated and properly ventilated satellite accumulation area away from heat and direct sunlight.[2][3]

  • Arrange for Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound:

G cluster_0 This compound Disposal Workflow start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds risk_assessment Conduct Risk Assessment sds->risk_assessment local_regs Review Local & Institutional Regulations risk_assessment->local_regs hazardous_q Is it classified as hazardous or do local regulations prohibit sewer disposal? local_regs->hazardous_q professional_disposal Treat as Chemical Waste: - Segregate & Label - Store in Satellite Accumulation Area - Arrange Professional Disposal hazardous_q->professional_disposal Yes sewer_disposal_q Is sewer disposal explicitly permitted by local regulations for small quantities of non-hazardous amino acids? hazardous_q->sewer_disposal_q No end End: Proper Disposal Complete professional_disposal->end sewer_disposal_q->professional_disposal No / Uncertain sewer_disposal Permitted Sewer Disposal: - Neutralize if necessary (pH 6-9) - Dilute with copious amounts of water - Follow institutional guidelines sewer_disposal_q->sewer_disposal Yes sewer_disposal->end

References

Personal protective equipment for handling Cysteic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cysteic Acid

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Operational Plan: Safe Handling and Storage

While some safety data sheets (SDS) indicate that this compound is not considered hazardous under OSHA's 2012 Hazard Communication Standard, others classify it as an irritant to the skin, eyes, and respiratory system.[1][2][3] Therefore, it is prudent to handle it with care, adhering to standard laboratory safety practices to minimize exposure.

Engineering Controls:

  • Ventilation: Always handle this compound powder in a well-ventilated area.[1] A laboratory fume hood or other local exhaust ventilation is recommended, especially when handling bulk quantities or when dust formation is likely.[4]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][5]

Personal Protective Equipment (PPE): The following PPE should be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.Protects against dust particles and splashes. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.Prevents direct skin contact.[3][5] Gloves must be inspected before use and hands should be washed after handling.[4]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 or FFP3).Recommended if ventilation is inadequate or if dust is generated. Use should follow a respiratory protection program that meets OSHA 29 CFR 1910.134 or European Standard EN 149.[1][4][5]

Handling Procedures:

  • Preparation: Read the Safety Data Sheet (SDS) before starting work. Ensure all necessary PPE is available and in good condition.

  • Weighing and Transfer: Conduct any operations that may generate dust, such as weighing, in a fume hood or ventilated enclosure to minimize inhalation.[4] Avoid dust formation during handling.[1]

  • Solution Preparation: When dissolving, add the solid this compound to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling the substance.[6]

Storage Plan:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Emergency and First Aid Plan

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] If irritation persists, seek medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[3][4] Seek medical advice if irritation occurs.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3] Seek medical attention if symptoms persist.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person and seek immediate medical attention.[4]

Spill and Disposal Plan

Spill Cleanup Protocol:

  • Evacuate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Protect: Wear the appropriate PPE as outlined above.

  • Contain: For a dry spill, carefully sweep up the material, avoiding dust generation.[1]

  • Collect: Place the swept-up material into a suitable, labeled container for disposal.[1]

  • Clean: Clean the spill surface thoroughly to remove any residual contamination.[4]

Waste Disposal: Disposal regulations for this compound can vary. Some guidelines permit disposal into the sanitary sewer, while others require treatment as chemical waste.[4][8]

  • Primary Recommendation: Always consult with your institution's environmental health and safety (EHS) department and adhere to all federal, state, and local regulations.[7]

  • Alternative: If required, dispose of the waste material through a licensed hazardous material disposal company.[4]

Chemical and Physical Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₃H₇NO₅S
Molecular Weight 169.16 g/mol [9][10]
Appearance White to off-white powder/solid[1]
Melting Point 253 - 254.5 °C / 487.4 - 490.1 °F[1]
NFPA Ratings (Estimated) Health: 1, Flammability: 1, Instability: 0[1]

Workflow Visualization

The following diagram illustrates the procedural workflow for responding to a this compound spill, ensuring a safe and systematic cleanup process.

G cluster_prep Phase 1: Initial Response cluster_action Phase 2: Cleanup cluster_post Phase 3: Final Steps spill Spill Discovered assess Assess Spill Size & Risk spill->assess evacuate Evacuate & Restrict Area assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill Sweep solid material carefully ppe->contain collect Collect Waste Place in labeled container contain->collect clean Decontaminate Area collect->clean dispose Dispose of Waste per Institutional Guidelines clean->dispose report Report Incident to Supervisor/EHS dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.